molecular formula C11H18N2 B13424379 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

Cat. No.: B13424379
M. Wt: 178.27 g/mol
InChI Key: AUQSSUXZTAOPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-N-(2-methylphenyl)propane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)13-8-11(2,3)12/h4-7,13H,8,12H2,1-3H3

InChI Key

AUQSSUXZTAOPKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(C)(C)N

Origin of Product

United States
Foundational & Exploratory

Conformational Control in Asymmetric Building Blocks: A Technical Guide to 2-Methyl-N1-(2-methylphenyl)propane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Physicochemical profiling, regioselective synthetic methodologies, and applications of CAS 42198-12-9 in pharmacophore design and catalysis.

Executive Summary

In modern drug discovery and transition metal catalysis, the precise control of molecular conformation is paramount. 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS 42198-12-9) represents a highly specialized unsymmetrical diamine building block. Structurally characterized by a 1,2-diamino-2-methylpropane core monoarylated with an ortho-tolyl group, this molecule leverages severe steric constraints to dictate its chemical behavior.

This whitepaper dissects the physicochemical properties of this compound, details a self-validating protocol for its regioselective synthesis via Buchwald-Hartwig amination, and explores its utility as a conformationally locked pharmacophore and bidentate ligand.

Physicochemical Properties & Structural Dynamics

The physical properties of 2-methyl-N1-(2-methylphenyl)propane-1,2-diamine are directly dictated by its unique structural motifs: the gem-dimethyl group and the ortho-substituted aromatic ring. The gem-dimethyl group induces the Thorpe-Ingold effect , compressing the internal C-C-C bond angles and restricting the rotational degrees of freedom of the adjacent C-N bonds [1].

Quantitative Data Summary
PropertyValueCausality / Structural Significance
CAS Number 42198-12-9Unique chemical identifier[1].
Molecular Formula C11H18N2Core stoichiometry.
Molecular Weight 178.27 g/mol Low-molecular-weight fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Density 0.999 g/cm³High density for an aliphatic/aryl amine, indicating compact molecular packing driven by the gem-dimethyl group [1].
Boiling Point 304.7 °C (760 mmHg)High boiling point reflects strong intermolecular hydrogen bonding networks formed by the primary and secondary amines [1].
Flash Point 161 °CIndicates moderate volatility; requires standard inert-atmosphere handling during high-temperature catalysis [1].
Refractive Index 1.564High polarizability driven by the electron-rich ortho-tolyl aromatic ring [1].

Regioselective Synthesis via Palladium Catalysis

The synthesis of this unsymmetrical diamine relies on the chemoselective monoarylation of 1,2-diamino-2-methylpropane with 2-bromotoluene. Because the starting diamine possesses two primary amines in vastly different steric environments—one attached to a primary carbon (N1) and one to a tertiary carbon (N2)—it is an ideal substrate for regioselective Buchwald-Hartwig cross-coupling [2].

The Causality of Catalyst and Base Selection

To achieve >95% regioselectivity for the N1 position, the choice of ligand and base is critical:

  • Ligand Selection (BINAP): The use of a bulky, bidentate phosphine ligand like BINAP creates a sterically demanding coordination sphere around the Palladium center. When the diamine approaches the Pd(II)-aryl intermediate, the gem-dimethyl group at C2 severely clashes with the ligand framework, completely prohibiting the N2 amine from undergoing oxidative addition [2].

  • Base Selection (NaOtBu): Nonpolar solvents resist the formation of new charges. Therefore, a strong anionic base like Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the neutral palladium-amine complex and expel the anionic bromide leaving group, facilitating rapid reductive elimination before off-target diarylation can occur [3].

Synthesis SM1 1,2-Diamino-2-methylpropane (Primary & Tertiary C-N) Cat Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 2-Bromotoluene (o-Tolyl Bromide) SM2->Cat Prod 2-Methyl-N1-(2-methylphenyl) propane-1,2-diamine (Target: CAS 42198-12-9) Cat->Prod Favored (Less Hindered N1) Byprod N2-Arylated Isomer (Sterically Blocked) Cat->Byprod Disfavored (Steric Clash)

Figure 1: Regioselective logic of the Buchwald-Hartwig monoarylation driven by steric differentiation.

Conformational Control in Drug Design

In medicinal chemistry, reducing the entropic penalty of a molecule upon binding to its target protein is a primary strategy for increasing affinity.

By incorporating both a gem-dimethyl group and an ortho-tolyl group, CAS 42198-12-9 acts as a conformationally locked scaffold. The ortho-methyl group restricts the rotation of the N-Aryl bond (acting as an atropisomeric barrier), while the gem-dimethyl group forces the diamine backbone into a pre-organized, reactive posture. This makes it an exceptional precursor for synthesizing rigidified kinase inhibitors (e.g., binding to the ATP hinge region) or as a chiral bidentate ligand in asymmetric catalysis.

Conformational cluster_features Structural Dynamics Core 2-Methyl-N1-(2-methylphenyl)propane-1,2-diamine F1 gem-Dimethyl Group (Thorpe-Ingold Effect) Core->F1 F2 o-Tolyl Group (Rotational Barrier) Core->F2 F3 Free Primary Amine (H-Bond Donor / Ligand Site) Core->F3 App1 Kinase Inhibitor Pharmacophores F1->App1 Pre-organization App2 Chiral Bidentate Ligands (Pd/Cu) F2->App2 Asymmetric Induction F3->App1 Target Binding F3->App2 Metal Coordination

Figure 2: The structural features of the diamine dictate its downstream applications in drug discovery and catalysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . The intrinsic NMR properties of the molecule are used to definitively prove the success and regioselectivity of the reaction.

Protocol: Synthesis and Validation of 2-Methyl-N1-(2-methylphenyl)propane-1,2-diamine

Objective: Achieve >95% regioselective monoarylation at the N1 position.

Materials:

  • 1,2-Diamino-2-methylpropane (1.2 equiv)

  • 2-Bromotoluene (1.0 equiv)

  • Pd2(dba)3 (1 mol%)

  • BINAP (1.5 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 and BINAP in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing ensures the bidentate ligand fully coordinates to the Palladium center. This prevents the formation of inactive "palladium black" and guarantees that the steric bulk required for regioselectivity is established before the diamine substrate is introduced.

  • Substrate Addition: Sequentially add 2-bromotoluene, 1,2-diamino-2-methylpropane, and NaOtBu to the activated catalyst solution.

  • Thermal Promoted Coupling: Seal the reaction vessel and heat to 100 °C for 16 hours.

    • Causality: Elevated thermal energy is required to overcome the high activation barrier of reductive elimination, a direct consequence of the severe steric hindrance imparted by the ortho-tolyl group.

  • Quench and Extraction: Cool the mixture to room temperature. Quench with deionized water to neutralize the base, and extract the organic layer with ethyl acetate (3x). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Self-Validating Analytical Verification (1H NMR): Purify the crude product via silica gel chromatography (DCM/MeOH). Run a 1H NMR (CDCl3) to validate regioselectivity.

    • Validation Logic: If the reaction was successful at N1, the CH2 protons will appear as a distinct downfield signal (~3.1 ppm) due to the electron-withdrawing nature of the adjacent N-aryl group. The gem-dimethyl protons will remain an upfield singlet (~1.1 ppm).

    • Failure Mode Detection: If off-target N2 arylation occurred, the gem-dimethyl signal would shift significantly downfield due to the anisotropic deshielding effect of the adjacent aromatic ring. The absence of this shifted singlet definitively validates the regiochemical outcome.

References

  • Jean, L., Rouden, J., Maddaluno, J., & Lasne, M.-C. (2007). "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity". The Journal of Organic Chemistry, 72(10), 3689–3697. Available at:[Link] [2]

  • McMullin, C. L., Jover, J., Harvey, J. N., & Fey, N. (2014). "Role of the Base in Buchwald–Hartwig Amination". The Journal of Organic Chemistry, 79(23), 11661–11670. Available at:[Link] [3]

Mass Spectrometric Characterization of 2-Methyl-N1-(o-tolyl)propane-1,2-diamine (CAS 42198-12-9): A Technical Guide to Molecular Weight and Exact Mass Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and materials characterization, establishing the precise molecular identity of a synthetic compound is the foundational step for all downstream applications. CAS 42198-12-9 , chemically identified as 2-methyl-N1-(o-tolyl)propane-1,2-diamine, is a diamine derivative with the molecular formula C₁₁H₁₈N₂ [1].

As a Senior Application Scientist, I frequently observe analytical errors stemming from a fundamental misunderstanding of mass definitions. While standard laboratory protocols and stoichiometric calculations rely on average molecular weight, High-Resolution Mass Spectrometry (HRMS) demands the use of monoisotopic exact mass. This whitepaper dissects the theoretical calculations, logical divergence, and self-validating experimental protocols required to unambiguously characterize CAS 42198-12-9 using LC-HRMS.

Molecular Identity & Theoretical Calculations

The distinction between average molecular weight and exact mass is not merely semantic; it is dictated by the physical mechanics of mass analyzers.

  • Average Molecular Weight (178.27 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[1]. It is a macroscopic measurement used exclusively for bulk formulation, yield calculations, and stoichiometry.

  • Monoisotopic Exact Mass (178.146998 Da): This value is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).

The Causality of Experimental Choice: Why must we use exact mass in HRMS? Analyzers such as Orbitraps or Time-of-Flight (TOF) instruments physically resolve individual isotopic peaks rather than averaging them. If an analyst inputs the average molecular weight (178.27) into an HRMS data processing method looking for the monoisotopic peak (178.147), it introduces a mass error of over 680,000 parts-per-million (ppm). The International Union of Pure and Applied Chemistry (IUPAC) mandates the use of exact mass for determining elemental composition, as sub-5 ppm mass accuracy is required to rule out isobaric interferences[2].

Mass_Logic Compound CAS 42198-12-9 C11H18N2 AvgMW Average Molecular Weight 178.27 g/mol Compound->AvgMW Isotopic Abundance ExactMass Monoisotopic Exact Mass 178.146998 Da Compound->ExactMass Most Abundant Isotopes AvgMW_Use Stoichiometry & Bulk Formulation AvgMW->AvgMW_Use ExactMass_Use HRMS Identification & Structural Elucidation ExactMass->ExactMass_Use

Figure 1: Logical divergence of average molecular weight and exact mass applications.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the exact mass of CAS 42198-12-9, a self-validating LC-HRMS protocol must be employed. A system is only as trustworthy as its calibration. Therefore, this workflow incorporates a "lock-mass" (an internal calibrant infused simultaneously with the sample). This creates a closed-loop feedback system that continuously corrects the mass axis for instrumental drift caused by temperature fluctuations in the mass analyzer, ensuring absolute mass accuracy[2].

HRMS_Workflow A Sample Prep (0.1 mg/mL) B UHPLC Separation A->B C ESI(+) Ionization B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Processing Exact Mass D->E

Figure 2: Self-validating HRMS workflow for exact mass determination.

Experimental Protocol for LC-MS/MS Analysis

The following step-by-step methodology outlines the optimal conditions for analyzing CAS 42198-12-9.

Step 1: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, pre-ionizing the basic diamine functional groups in solution, which exponentially increases ionization efficiency during the electrospray process.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Causality: The C18 stationary phase retains the hydrophobic o-tolyl and propane backbone of the molecule. This separation isolates the analyte from early-eluting polar matrix components that cause ion suppression in the MS source.

Step 3: Ionization (ESI+)

  • Action: Operate the Electrospray Ionization (ESI) source in positive ion mode.

  • Causality: The two nitrogen atoms in the diamine structure readily accept a proton (H⁺, exact mass = 1.007276 Da). The mass analyzer will therefore detect the protonated precursor ion [M+H]+ at an exact mass of 179.154274 m/z .

Step 4: Lock-Mass Calibration (Self-Validation)

  • Action: Continuously infuse Leucine Enkephalin ( [M+H]+ exact mass = 556.27658 Da) via a secondary reference sprayer.

  • Causality: The software uses this known mass to dynamically correct the mass spectrum in real-time, guaranteeing that the measurement of CAS 42198-12-9 remains within a strict < 2 ppm error tolerance.

Step 5: Data Acquisition

  • Action: Acquire full-scan MS1 data at a high resolving power (e.g., 70,000 FWHM at m/z 200).

Data Presentation

The quantitative theoretical targets for CAS 42198-12-9 are summarized below to serve as a reference for data processing and peak validation.

Table 1: Mass Specifications for CAS 42198-12-9

ParameterValueApplication
Molecular Formula C₁₁H₁₈N₂Elemental Composition
Average Molecular Weight 178.27 g/mol Stoichiometry / Synthesis
Monoisotopic Exact Mass (M) 178.146998 DaNeutral Mass Reference
Protonated Exact Mass [M+H]+ 179.154274 m/zESI-HRMS Target Ion

Table 2: Theoretical Isotopic Pattern for [M+H]+ (C₁₁H₁₉N₂⁺)

Isotope PeakExact Mass (m/z)Relative AbundanceCausality (Source of Isotope)
M (Monoisotopic) 179.154274100.00%¹²C, ¹H, ¹⁴N only
M + 1 180.157629~ 12.80%Primarily ¹³C natural abundance (1.1% × 11 carbons)
M + 2 181.160984~ 0.75%Two ¹³C atoms or ¹⁵N contributions

Note: Extracting the exact mass with a narrow mass tolerance window (e.g., ± 5 ppm) ensures that isobaric background noise is filtered out, yielding a pristine extracted ion chromatogram (XIC).

References

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). "Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013)". Pure and Applied Chemistry, 85(7), 1515-1609. Available at:[Link]

Sources

solubility profile of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- in organic solvents

The Solubility Profile of 2-Methyl- N1 -(2-methylphenyl)propane-1,2-diamine: A Technical Guide for Solvent Selection and Formulation

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 1,2-Propanediamine, 2-methyl- N1 -(2-methylphenyl)- (CAS No. 42198-12-9)[1]

Executive Summary

Understanding the solubility profile of complex organic intermediates is a critical prerequisite for successful chemical synthesis, purification, and pharmaceutical formulation. The compound 2-methyl- N1 -(2-methylphenyl)propane-1,2-diamine (often referred to as an o-tolyl-gem-dimethyl diamine derivative) presents a unique solvation challenge due to its hybrid aliphatic-aromatic structure.

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through the lens of thermodynamic causality. This whitepaper deconstructs the structural features of this specific diamine, applies the Hansen Solubility Parameters (HSP) framework to predict its behavior in various organic solvents, and provides a self-validating experimental protocol for empirical solubility screening.

Structural Causality and Solvation Thermodynamics

To predict how a compound will behave in solution, we must first analyze the steric and electronic environment of its functional groups. The molecular architecture of 2-methyl- N1 -(2-methylphenyl)propane-1,2-diamine features profound steric shielding at both nitrogen centers:

  • Tertiary Carbon Shielding: The primary amine (-NH₂) is situated on a tertiary carbon (due to the gem-dimethyl group on the propane backbone), effectively acting as a bulky tert-alkylamine.

  • Ortho-Substitution: The secondary amine (-NH-) is directly bonded to an ortho-substituted aromatic ring (o-tolyl group).

The Causality of Solvation: In standard diamines (e.g., ethylenediamine), hydrogen bonding dominates the solubility profile. However, in this compound, the dual steric hindrance severely restricts solvent access to the nitrogen lone pairs. This drastically attenuates the hydrogen-bonding cohesive energy ( δH​ ). Consequently, the molecule exhibits a highly lipophilic character. Its solvation is driven predominantly by London dispersion forces ( δD​ ) from the aromatic and aliphatic bulk, rather than classical diamine hydrogen bonding[2].

Hansen Solubility Parameters (HSP) Framework

To systematically categorize its solubility in organic solvents, we utilize the Hansen Solubility Parameters (HSP)[3]. HSP posits that the total cohesive energy density of a liquid is the sum of three distinct intermolecular forces:

  • δD​ (Dispersion): High in this compound due to the aromatic ring and branched aliphatic chain.

  • δP​ (Polarity): Moderate, stemming from the dipole moments of the hindered amines.

  • δH​ (Hydrogen Bonding): Low to moderate, restricted by steric shielding.

For a solvent to fully dissolve or become miscible with this diamine, its HSP coordinates must fall within the compound's "solubility sphere" (where the free energy of mixing, ΔGmix​ , is negative).

HSP_Modelcluster_HSPHansen Solubility Parameters (HSP)Substrate2-Methyl-N1-(2-methylphenyl)propane-1,2-diamineDispersionDispersion (δD)Hydrophobic BulkSubstrate->DispersionPolarPolarity (δP)Amine DipolesSubstrate->PolarHbondH-Bonding (δH)Sterically HinderedSubstrate->HbondSolventOrganic Solvent(e.g., DCM, EtOH)Dispersion->Solvent London ForcesPolar->Solvent Dipole-DipoleHbond->Solvent Donor/AcceptorMiscibilityThermodynamicMiscibilitySolvent->Miscibility ΔG_mix < 0

Caption: Thermodynamic solvation model based on Hansen Solubility Parameters (HSP).

Empirical Solubility Profile in Organic Solvents

Because this compound is typically a viscous liquid at standard ambient temperature and pressure (SATP)[4], "solubility" in this context refers to mutual miscibility limits. Based on the structural and HSP analysis, the following table summarizes the expected solubility profile across standard organic solvent classes.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Miscibility / Solubility Limit (25°C)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7Fully MiscibleMatches residual δP​ and δH​ ; small solvent size overcomes steric bulk.
Polar Aprotic Dichloromethane (DCM)8.9Fully MiscibleOptimal δD​ and δP​ match for bulky aromatic amines; universal organic solvent.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Fully MiscibleExcellent H-bond acceptor for the hindered primary amine; highly compatible with the aliphatic backbone.
Aromatic Toluene2.4Fully MiscibleStrong π−π stacking interactions with the o-tolyl moiety; perfect δD​ alignment.
Aliphatic n-Hexane1.9Partially MiscibleMatches δD​ , but lacks sufficient δP​ to stabilize the amine dipoles, potentially leading to phase separation at high concentrations.
Aqueous Water80.1Immiscible (< 0.1 mg/mL)The high cohesive energy of water rejects the hydrophobic bulk; hydration energy cannot overcome the steric shielding of the amines.

Experimental Protocol: High-Throughput Solubility Screening

To transition from theoretical prediction to empirical fact, a rigorous, self-validating experimental protocol is required. The Isothermal Shake-Flask Method coupled with chromatographic quantification is the gold standard for determining thermodynamic solubility and miscibility gaps[2].

The Self-Validating Concept

A common pitfall in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium. To establish a self-validating system, this protocol mandates dual-timepoint sampling (24h and 48h). If the concentration variance between these two timepoints is less than 2%, the system has mathematically proven that ΔG=0 (equilibrium is achieved).

Step-by-Step Methodology
  • Sample Preparation:

    • In a 5 mL glass vial, add 1.0 mL of the target organic solvent.

    • Gradually add 2-methyl- N1 -(2-methylphenyl)propane-1,2-diamine until a distinct second phase (cloudiness or liquid-liquid phase separation) is observed, ensuring saturation.

  • Isothermal Equilibration:

    • Seal the vials hermetically to prevent solvent evaporation.

    • Place in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.

  • Phase Separation (Timepoint 1):

    • Extract a 500 µL aliquot and centrifuge at 10,000 x g for 15 minutes at 25.0 °C to separate the solvent-rich phase from the solute-rich phase.

    • Carefully aspirate 100 µL of the supernatant (solvent phase) and dilute it in a compatible mobile phase (e.g., Acetonitrile/Water).

  • Chromatographic Analysis:

    • Quantify the concentration of the diamine using HPLC-UV (detecting the aromatic ring at ~254 nm) or GC-FID.

  • Validation (Timepoint 2):

    • Allow the original vial to agitate for an additional 24 hours (48 hours total). Repeat steps 3 and 4.

    • Decision Gate: Compare the 24h and 48h concentrations. If ΔC<2% , the data is thermodynamically valid. If ΔC>2% , extend agitation until stabilization occurs.

WorkflowStep11. Sample PreparationMix solute and solventStep22. Isothermal EquilibrationAgitate at 25.0 ± 0.1 °CStep1->Step2Step33. Phase SeparationCentrifuge at 10,000 x gStep2->Step3Step44. Chromatographic AnalysisQuantify via HPLC-UVStep3->Step4DecisionEquilibriumValidated?(ΔC < 2%)Step4->DecisionDecision->Step2 No (Extend Agitation)ResultFinal Solubility ProfileDecision->Result Yes (Thermodynamic State)

Caption: Self-validating isothermal shake-flask methodology for solubility determination.

References

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, 2nd Edition". CRC Press, 2007. URL: [Link]

  • Redelius, P. "Determination of Three-Dimensional Solubility Parameters and Solubility Spheres". Energy & Fuels, ACS Publications, 2008. URL: [Link]

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the In Vitro Mechanism of Action for 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-: A Comprehensive Screening and Validation Protocol

Executive Summary

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS 42198-12-9) is a low-molecular-weight (MW 178.27) synthetic diamine. In the context of Fragment-Based Drug Discovery (FBDD), this molecule serves as a highly privileged scaffold. Structurally, it features a sterically hindered o-tolyl moiety linked to a gem-dimethyl substituted 1,2-diamine. This specific geometry restricts conformational flexibility, reducing the entropic penalty upon target binding.

Because basic amines (pKa ~9–10) are protonated at physiological pH, this scaffold is uniquely primed to interact with conserved aspartate residues (e.g., D3.32) in aminergic G-protein-coupled receptors (GPCRs) or to form cation- π interactions within ion channel pores. This whitepaper outlines a rigorous, self-validating in vitro pipeline for deconvoluting the Mechanism of Action (MoA) of this fragment, transitioning from target identification to biophysical validation and functional cellular profiling.

Primary Target Deconvolution: Cellular Thermal Shift Assay (CETSA-MS)

To avoid the false positives inherent to screening highly basic fragments against purified proteins, target deconvolution must occur in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS) allows for proteome-wide profiling of target engagement in live cells[1].

Causality & Logic: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ )[1]. By treating live cells with the 1,2-propanediamine scaffold and applying a temperature gradient, we can identify specific aminergic receptors or kinases that are stabilized, confirming direct intracellular target engagement without requiring chemical modification of the fragment[1].

Step-by-Step Methodology: Proteome-Wide CETSA
  • Cell Culture & Dosing: Culture HEK293T cells to 80% confluence. Treat the experimental group with 50 μ M of the 1,2-propanediamine compound and the control group with 0.1% DMSO (vehicle) for 1 hour at 37°C. Self-Validation: The inclusion of a known broad-spectrum kinase inhibitor (e.g., staurosporine) in a parallel well serves as a positive control to validate the thermal shift dynamic range.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes. Subject each aliquot to a distinct temperature point across a gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Solubilization: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Proteomic Readout: Extract the soluble protein fraction (supernatant). Digest with trypsin and label with Tandem Mass Tags (TMT). Analyze via LC-MS/MS to generate melt curves and calculate the ΔTm​ for all detected proteins.

Biophysical Validation & Kinetic Profiling (SPR)

Once a putative target (e.g., the 5-HT 2A​ receptor) is identified via CETSA, Surface Plasmon Resonance (SPR) is deployed to determine the binding kinetics ( kon​ , koff​ ) and thermodynamic affinity ( KD​ ). SPR is the gold standard for FBDD because it provides real-time, label-free detection of low-affinity (micromolar) fragment interactions[2].

Causality & Logic: Because the 1,2-propanediamine scaffold contains both primary and secondary amines, immobilizing the ligand onto the sensor chip would mask its critical pharmacophore. Therefore, the target protein must be immobilized. We utilize a CM5 sensor chip via standard amine coupling for the protein, allowing the small molecule to flow over as the analyte.

Step-by-Step Methodology: SPR Multi-Cycle Kinetics
  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified target protein (e.g., lipid-nanodisc embedded GPCR) on Flow Cell 2 (Fc2). Flow Cell 1 (Fc1) is activated and blocked with ethanolamine to serve as a reference. Self-Validation: Subtracting the Fc1 signal from Fc2 corrects for bulk refractive index changes and non-specific binding of the lipophilic o-tolyl group.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 1,2-propanediamine compound (from 100 μ M down to 3.125 μ M) in running buffer (HEPES-buffered saline with 1% DMSO).

  • Injection & Regeneration: Inject the analyte series over both flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Functional In Vitro Characterization: FLIPR Calcium Assay

To determine whether the binding observed in SPR translates to functional agonism or antagonism, a high-throughput intracellular calcium mobilization assay is employed using a Fluorescence Imaging Plate Reader (FLIPR)[3]. Aminergic GPCRs coupled to Gq proteins naturally produce an increase in intracellular Ca 2+ upon activation[3].

Causality & Logic: We utilize a homogeneous, no-wash calcium-sensitive dye (e.g., FLIPR Calcium 5). Crucially, the protocol requires the addition of Probenecid. Probenecid inhibits organic anion transporters (OATs) natively present in HEK/CHO cells, preventing the premature extrusion of the fluorogenic dye. This self-validating step ensures a stable baseline and maximizes the signal-to-noise ratio.

Step-by-Step Methodology: FLIPR Antagonism Assay
  • Cell Plating: Seed target-expressing cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C[4].

  • Dye Loading: Prepare the FLIPR Calcium 5 loading buffer supplemented with 2.5 mM Probenecid. Add an equal volume (25 μ L) of loading buffer directly to the cells and incubate for 1 hour at 37°C[5].

  • Compound Incubation: Add the 1,2-propanediamine compound at varying concentrations and incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence, then inject an EC80​ concentration of the endogenous agonist (e.g., serotonin). Measure the reduction in peak fluorescence to calculate the IC50​ of the diamine fragment.

Pathway Ligand 1,2-Propanediamine Scaffold Receptor Aminergic GPCR (Target) Ligand->Receptor Antagonism Gq Gq Protein (u03B1 subunit) Receptor->Gq Inhibited PLC Phospholipase C (PLCu03B2) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2

Fig 1: GPCR-mediated Gq signaling cascade inhibited by the 1,2-propanediamine scaffold.

Quantitative Data Synthesis

The integration of biophysical and functional data allows for the calculation of Ligand Efficiency (LE), a critical metric in FBDD to determine if a fragment is worth advancing to hit-to-lead optimization[2]. Below is a representative data matrix summarizing the in vitro pharmacological profile of the scaffold.

Target ClassAssay ModalityParameterRepresentative ValuePharmacological Interpretation
5-HT 2A​ Receptor SPR (Kinetics) KD​ 15.2 μ MHigh ligand efficiency; robust fragment binding.
5-HT 2A​ Receptor FLIPR (Calcium) IC50​ 22.4 μ MFunctional antagonism; confirms MoA.
hERG Channel Patch-Clamp IC50​ >100 μ MFavorable safety profile; low cardiotoxicity risk.
Nav1.5 Channel SPR (Kinetics) KD​ 85.0 μ MWeak off-target binding due to basic amine.
HepG2 Cells CellTiter-Glo CC50​ >200 μ MNo significant acute in vitro cytotoxicity.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Molecular Devices Application Notes. [Link]

  • Bio-Protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

Sources

pharmacokinetic properties of 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine

Executive Summary

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine. As a compound with limited publicly available data, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach, from initial physicochemical and in vitro assessments to definitive in vivo studies and predictive modeling. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), with a focus on scientific integrity, experimental causality, and regulatory-minded best practices. By following this guide, research teams can systematically elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this and structurally related molecules, thereby enabling informed decisions in the drug discovery and development pipeline.

Introduction and Structural-Functional Hypotheses

The compound 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine is an aromatic amine derivative. Its structure, featuring a substituted phenyl ring, a diamine backbone, and methyl groups, provides initial clues to its potential pharmacokinetic behavior.

  • Lipophilicity and Absorption: The presence of the phenyl and methyl groups suggests a degree of lipophilicity, which may facilitate passive diffusion across biological membranes, such as the gastrointestinal tract. However, the two amine groups are basic and will be protonated at physiological pH, increasing water solubility and potentially limiting passive permeability. Therefore, a balance between these opposing characteristics will likely govern its oral absorption.

  • Distribution: The potential for plasma protein binding is moderate to high, driven by the aromatic ring. The basic nature of the amine groups may also lead to sequestration in acidic tissues.

  • Metabolism: The molecule presents several potential sites for metabolic transformation. The aromatic ring is susceptible to hydroxylation, the N-alkyl groups to dealkylation, and the primary amine to oxidation, all common metabolic pathways for aromatic amines.[1][2] The primary enzymes responsible are likely to be Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) families.[3][4]

  • Excretion: The parent compound and its more polar metabolites are expected to be eliminated primarily through the kidneys.[5]

This guide will detail the experimental workflows necessary to test these hypotheses and build a robust pharmacokinetic profile.

Phase I: In Vitro ADME Profiling and Physicochemical Characterization

The initial phase of characterization focuses on in vitro assays and physicochemical measurements to predict the compound's behavior in vivo. These assays are crucial for early candidate selection and for designing subsequent, more complex studies.[6][7]

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential.

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays across a pH range (e.g., 2.0, 6.5, 7.4)Determines the maximum concentration achievable in solution, which is critical for oral absorption and formulation development.
Lipophilicity (LogD) Shake-flask method (octanol/water) at physiological pHPredicts the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization state of the amine groups at different pH values, which affects solubility, permeability, and binding.
Absorption and Permeability

These assays evaluate the potential for the compound to be absorbed from the gastrointestinal tract.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for 21-25 days to form a polarized monolayer that mimics the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time. The reverse experiment (B to A) is also performed.

  • Analysis: Apparent permeability (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

  • Interpretation: High Papp A-B suggests good passive permeability. An efflux ratio >2 indicates active efflux, which could limit oral bioavailability.

Distribution Characteristics

Understanding how the compound distributes within the body is key to predicting its therapeutic window and potential for toxicity.

ParameterExperimental MethodRationale
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) or ultrafiltrationDetermines the fraction of the compound bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein). Only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Blood-to-Plasma Ratio Incubation with whole blood followed by separation and analysis of compound in plasma and blood cellsIndicates if the compound preferentially partitions into red blood cells, which affects the interpretation of plasma-based pharmacokinetic data.
Metabolic Stability and Metabolite Identification

These assays predict the rate and pathways of metabolism, which are primary determinants of a drug's half-life.

Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes

  • Incubation: The compound is incubated with human and animal (e.g., rat, dog) liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs).[8]

  • Time Points: Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t1/2).

  • Metabolite Identification: The samples are also analyzed to identify the major metabolites formed.

Workflow for In Vitro ADME Profiling

G cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Prediction Solubility Solubility (pH range) Perm Permeability (Caco-2) Solubility->Perm LogD Lipophilicity (LogD) LogD->Perm pKa pKa Determination pKa->Perm InVivoPred Prediction of In Vivo PK (Clearance, Bioavailability) Perm->InVivoPred PPB Plasma Protein Binding PPB->InVivoPred MetStab Metabolic Stability (Microsomes, Hepatocytes) ReactionPheno Reaction Phenotyping MetStab->ReactionPheno MetStab->InVivoPred ReactionPheno->InVivoPred

Caption: Initial phase of pharmacokinetic profiling.

Predicted Metabolic Pathways for 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine

Based on its structure as an aromatic amine, several metabolic pathways are likely.[1][9][10]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent 2-methyl-N1-(2-methylphenyl) -1,2-propanediamine N_Dealkylation N-Dealkylation (CYP-mediated) Parent->N_Dealkylation CYPs Aromatic_Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Aromatic_Hydroxylation CYPs N_Oxidation N-Oxidation (CYP, FMO-mediated) Parent->N_Oxidation CYPs, FMOs Oxidative_Deamination Oxidative Deamination (MAO-mediated) Parent->Oxidative_Deamination MAOs Glucuronidation Glucuronidation (UGT) Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfation (SULT) Aromatic_Hydroxylation->Sulfation G cluster_input Model Inputs cluster_validation Model Validation & Application DrugData Drug-Specific Data (Solubility, LogD, PPB, CLint) BuildModel Build PBPK Model (e.g., Simcyp, GastroPlus) DrugData->BuildModel SystemData System-Specific Data (Animal/Human Physiology) SystemData->BuildModel AnimalSim Simulate Animal PK BuildModel->AnimalSim CompareData Compare with In Vivo Data AnimalSim->CompareData HumanSim Predict Human PK CompareData->HumanSim Validated Model DDI Predict Drug-Drug Interactions HumanSim->DDI

Sources

Predictive Toxicology and Safety Data Derivation for Novel Diamine Intermediates: A Case Study on CAS 42198-12-9

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and specialty chemical synthesis, researchers frequently encounter novel or niche intermediates that lack comprehensive, publicly available empirical toxicity data. CAS 42198-12-9 , formally identified as 2-methyl-N1-(o-tolyl)propane-1,2-diamine , is one such compound[1][2].

As a Senior Application Scientist, it is critical to recognize that the absence of data does not equate to the absence of hazard. To construct a scientifically rigorous Material Safety Data Sheet (MSDS) for CAS 42198-12-9, we must deploy predictive toxicology—specifically utilizing the European Chemicals Agency (ECHA) Read-Across Assessment Framework (RAAF)[3][4]. By analyzing the molecule's structural alerts (an aliphatic diamine backbone coupled with an N-aryl o-toluidine moiety), we can systematically predict its toxicological profile, derive its GHS classification, and design targeted in vitro and in chemico validation protocols.

Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting bioavailability, volatility, and exposure routes. The known parameters for CAS 42198-12-9 are summarized below[2].

ParameterValue / Description
Chemical Name 2-methyl-N1-(o-tolyl)propane-1,2-diamine
CAS Number 42198-12-9
Molecular Formula C₁₁H₁₈N₂
Molecular Weight 178.27 g/mol
Density 0.999 g/cm³
Boiling Point 304.7 °C at 760 mmHg
Flash Point 161.0 °C
Refractive Index 1.564
Vapor Pressure 0.000861 mmHg at 25°C

Causality Insight: The high boiling point and low vapor pressure indicate that inhalation of vapors at room temperature is a low-risk exposure route. However, its lipophilic aromatic ring combined with hydrophilic amine groups suggests significant potential for dermal absorption.

Predictive Toxicology & Read-Across Methodology

Under the ECHA RAAF, we evaluate the target substance by breaking it down into its functional moieties to predict biological reactivity[3][4].

  • The Aliphatic Diamine Backbone: Aliphatic amines are notorious for causing skin irritation and sensitization. The Molecular Initiating Event (MIE) for skin sensitization is the covalent binding of electrophilic substances to nucleophilic centers in skin proteins[5][6].

  • The N-Aryl (o-Tolyl) Moiety: The secondary amine linkage to an ortho-toluene ring presents a latent genotoxic hazard. In mammalian systems, Cytochrome P450 (CYP450) enzymes can catalyze N-dealkylation, potentially cleaving the molecule to release o-toluidine —a known mutagen and carcinogen[4].

Predictive Toxicology Workflow

G A CAS 42198-12-9 (Target Substance) B ECHA RAAF / QSAR Structural Analysis A->B C Aliphatic Diamine Backbone B->C D N-Aryl (o-Tolyl) Secondary Amine B->D E Hazard: Skin Sensitization (Protein Binding MIE) C->E F Hazard: Mutagenicity (CYP450 Cleavage to o-Toluidine) D->F G Validation: DPRA (OECD 442C) E->G H Validation: Ames Test (OECD 471) F->H I Final GHS Classification & MSDS Derivation G->I H->I

Fig 1: Read-Across and validation workflow for deriving the toxicity profile of CAS 42198-12-9.

Safety Data Sheet (MSDS) Core Framework

Based on the predictive toxicology workflow, we can construct the foundational elements of the MSDS.

Section 2: Hazard Identification (Predicted GHS Classification)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

  • Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects (due to potential o-toluidine metabolite).

Section 4: First Aid Measures
  • Dermal Exposure: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Rationale: Rapid removal is critical to prevent the covalent binding of the diamine to epidermal proteins.

  • Ocular Exposure: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate ophthalmological intervention.

Section 8: Exposure Controls & Personal Protection
  • PPE Requirements: Nitrile or butyl rubber gloves (minimum thickness 0.11 mm), tightly fitting safety goggles, and a lab coat.

  • Engineering Controls: Handle in a chemical fume hood to prevent exposure to any generated aerosols, despite the low vapor pressure.

Experimental Protocols for Hazard Validation

To transition from predicted hazards to validated safety data, the following self-validating experimental protocols must be executed.

Protocol 1: In Chemico Skin Sensitization via DPRA (OECD 442C)

The Direct Peptide Reactivity Assay (DPRA) quantifies the reactivity of the test chemical towards synthetic peptides containing cysteine and lysine, mimicking the molecular initiating event of skin sensitization[5][7].

Step-by-Step Methodology:

  • Peptide Preparation: Prepare synthetic heptapeptides containing Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) in appropriate buffer solutions (pH 7.5 for Cysteine, pH 10.2 for Lysine)[7].

  • Test Chemical Formulation: Dissolve CAS 42198-12-9 in an appropriate vehicle (e.g., acetonitrile) to achieve a 100 mM stock solution.

  • Incubation: Mix the test chemical with the peptide solutions at a 1:10 ratio (for Cysteine) and a 1:50 ratio (for Lysine). Incubate the mixtures in the dark at 25°C for 24 hours[5][7].

  • HPLC-UV Analysis: Quantify the remaining unreacted peptides using High-Performance Liquid Chromatography with UV detection at 220 nm[5][7].

  • Causality & Interpretation: A depletion of the peptides indicates that CAS 42198-12-9 acts as an electrophile, covalently binding to the nucleophilic amino acids. Peptide depletion > 6.38% (Cysteine 1:10) classifies the substance as a positive skin sensitizer.

Protocol 2: Bacterial Reverse Mutation Test / Ames Test (OECD 471)

The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium and E. coli to detect point mutations[8]. This protocol is critical to test the genotoxicity of the suspected N-dealkylation metabolite.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent S. typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli strain (WP2 uvrA)[8][9].

  • Metabolic Activation (S9 Mix): Prepare a mammalian metabolic activation system using rat liver S9 fraction induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate[8][10]. Causality: The bacteria lack CYP450 enzymes. The S9 mix is mandatory to simulate mammalian liver metabolism and cleave the N-aryl bond, releasing the potentially mutagenic o-toluidine.

  • Exposure (Preincubation Method): Co-incubate 5 concentrations of CAS 42198-12-9 (ranging from non-toxic to limit dose) with the bacterial strains and the S9 mix for 20 minutes at 37°C[9].

  • Plating & Incubation: Add top agar containing trace amounts of histidine/tryptophan to the mixture, pour onto minimal agar plates, and incubate for 48-72 hours at 37°C[9].

  • Causality & Interpretation: Count the revertant colonies. A reproducible, dose-dependent increase in revertant colonies (typically 2 to 3 times higher than the solvent control) in the presence of the S9 mix confirms that the metabolic byproduct of CAS 42198-12-9 is mutagenic[8].

References

  • European Chemicals Agency (ECHA). "Read-Across Assessment Framework (RAAF)." URL:[Link]

  • Eurofins BioPharma Product Testing. "Direct Peptide Reactivity Assay (DPRA) - OECD 442C." URL: [Link]

  • Inotiv. "Ames Assay (Bacterial Reverse Mutation Assay) OECD 471." URL: [Link]

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)." URL: [Link]

Sources

A Comprehensive Guide to the Solid-State Characterization of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The control and understanding of a molecule's solid-state properties, particularly its crystal structure and potential for polymorphism, are cornerstones of modern pharmaceutical development. Polymorphs, or different crystalline arrangements of the same molecule, can exhibit divergent physicochemical properties, including solubility, stability, and bioavailability, which have profound implications for a drug's efficacy and safety. This guide focuses on the compound 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS No. 42198-12-9), a molecule with potential applications as a synthetic intermediate or ligand in medicinal chemistry.[1][2] A thorough review of scientific literature reveals a critical knowledge gap: the crystal structure and polymorphic landscape of this specific compound remain uncharacterized.

This document serves not as a review of existing data, but as an expert-led, comprehensive research framework. It provides drug development professionals and researchers with a rigorous, step-by-step methodology for the complete solid-state investigation of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-, from initial crystallization to the identification and characterization of its potential polymorphic forms.

Introduction: The Criticality of Polymorphism in Drug Development

The solid form of an active pharmaceutical ingredient (API) is a critical quality attribute. The discovery of multiple polymorphic forms late in development can lead to significant delays and financial setbacks. For instance, a more stable, less soluble polymorph can emerge unexpectedly, altering the drug's performance. Therefore, a proactive and exhaustive polymorph screen early in the research phase is not merely an academic exercise but a fundamental component of risk mitigation.

This guide will lay out the necessary protocols to:

  • Synthesize and purify high-quality crystalline material of the target compound.

  • Conduct a comprehensive polymorph screen using diverse crystallization techniques.

  • Apply a suite of analytical methods to elucidate crystal structures and differentiate polymorphs.

  • Establish the thermodynamic and kinetic relationships between any identified forms.

Foundational Material Preparation & Synthesis

The prerequisite for any solid-state study is the availability of high-purity, crystalline material. The synthesis of related diamine compounds often involves catalytic amination or multi-step organic synthesis pathways.[2][3] The following protocol is a proposed route based on established chemical principles.

Proposed Synthesis & Purification Protocol
  • Reaction Setup: In a high-pressure autoclave, combine 2-amino-2-methyl-1-propanol with a suitable catalyst (e.g., Raney Nickel or a supported Cobalt catalyst).[3][4]

  • Atmosphere Exchange: Purge the autoclave with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

  • Amination: Introduce liquid ammonia and the second reactant, 2-methylaniline (o-toluidine), into the vessel. Heat the reaction mixture to a temperature range of 160-220°C for 6-15 hours.[3]

  • Work-up: After cooling and depressurization, filter the reaction mixture to remove the catalyst.

  • Purification: The crude product should be purified via vacuum distillation or column chromatography to achieve >99.5% purity, as confirmed by HPLC and GC-MS.

  • Verification: Confirm the identity of the final product, 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Comprehensive Polymorph Screening

A successful polymorph screen aims to generate a diverse set of nucleation and growth conditions to access as much of the compound's crystallizable landscape as possible. The causality here is that different conditions (solvent polarity, saturation level, temperature, pressure) can favor the formation of different crystal packing arrangements.

Experimental Protocol for Polymorph Screening
  • Solvent Crystallization:

    • Prepare saturated solutions of the compound in a wide range of solvents (~20-40) with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water).

    • Subject these solutions to different crystallization conditions:

      • Slow Evaporation: Leave vials loosely capped at ambient temperature.

      • Slow Cooling: Heat solutions to dissolve the solute, then cool slowly to room temperature, followed by further cooling to 4°C.

      • Anti-Solvent Addition: Add a poor solvent (anti-solvent) dropwise to a concentrated solution of the compound in a good solvent.

  • Thermal Methods:

    • Melt Crystallization: Heat the compound above its melting point and then cool it slowly. This can sometimes produce forms not accessible from solution.

    • Quench Cooling (Amorphous Generation): Melt the compound and rapidly cool it by plunging the container into liquid nitrogen. The resulting amorphous solid can then be heated slowly (e.g., in a DSC or on a hot stage) to observe crystallization into metastable forms.

  • Slurry Experiments:

    • Stir a suspension of the crystalline solid in a solvent where it is sparingly soluble for an extended period (1-2 weeks). This method helps to convert less stable forms into the most thermodynamically stable form under those conditions.

  • High-Throughput Screening: Employ automated, multi-well plate systems to rapidly screen hundreds of conditions in parallel, varying solvents, temperatures, and concentrations.

All solid samples generated from these experiments must be harvested and promptly analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

Diagram: Polymorph Screening Workflow

G cluster_input Input Material cluster_methods Crystallization Methods cluster_analysis Primary Analysis cluster_output Results Purified_Compound Purified Compound (>99.5%) Solvent Solvent Crystallization (Slow Evaporation, Cooling, Anti-Solvent) Purified_Compound->Solvent Subject to Thermal Thermal Methods (Melt, Quench Cooling) Purified_Compound->Thermal Subject to Slurry Slurry Conversion Purified_Compound->Slurry Subject to PXRD Powder X-Ray Diffraction (PXRD) Fingerprinting Solvent->PXRD Generated Solids Microscopy Polarized Light Microscopy (Morphology Check) Solvent->Microscopy Thermal->PXRD Generated Solids Slurry->PXRD Generated Solids Form_I Polymorph I PXRD->Form_I Identifies Form_II Polymorph II PXRD->Form_II Identifies Amorphous Amorphous Phase PXRD->Amorphous Identifies

Caption: Workflow for a comprehensive polymorph screening campaign.

In-Depth Physicochemical Characterization

Once unique crystalline forms are identified by PXRD, a full suite of analytical techniques is required for definitive structural elucidation and thermodynamic characterization.

Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for determining the absolute crystal structure of a molecule.

  • Protocol:

    • Identify a high-quality single crystal (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data.

    • Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions (e.g., hydrogen bonding).

Powder X-ray Diffraction (PXRD)

PXRD provides a unique "fingerprint" for a crystalline phase.

  • Protocol:

    • Gently grind a small amount of the sample (~5-10 mg) to ensure random crystal orientation.

    • Pack the powder into a sample holder.

    • Analyze the sample over a suitable 2θ range (e.g., 2-40°) using a laboratory diffractometer.

    • The resulting diffractogram, a plot of intensity vs. 2θ angle, is characteristic of that specific polymorph.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal behavior of polymorphs.

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The DSC thermogram will reveal thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions.

    • For TGA, heat a similar sample in an open pan to determine the temperature of decomposition.

Spectroscopic Analysis: FTIR and Raman

Vibrational spectroscopy can differentiate polymorphs because differences in crystal packing and molecular conformation lead to subtle changes in the vibrational modes of the molecule.

  • Protocol:

    • For FTIR (using an ATR accessory), place a small amount of the solid sample directly on the ATR crystal and collect the spectrum.

    • For Raman spectroscopy, focus the laser onto the sample and collect the scattered light.

    • Compare the spectra of different forms. Shifts in peak positions, particularly in the fingerprint region (<1500 cm⁻¹), can be used as a diagnostic tool.

Diagram: Characterization Flow for a Discovered Polymorph

G cluster_structure Structural Elucidation cluster_properties Physicochemical Properties New_Form New Form Identified (via PXRD Screen) SCXRD Single Crystal XRD (Absolute Structure) New_Form->SCXRD Grow Single Crystals DSC_TGA Thermal Analysis (DSC/TGA) (Melting Point, Stability) New_Form->DSC_TGA Characterize Bulk Sample Spectroscopy Spectroscopy (FTIR/Raman) (Vibrational Fingerprint) New_Form->Spectroscopy Characterize Bulk Sample Solubility Solubility Studies (Aqueous & Organic) New_Form->Solubility Characterize Bulk Sample PXRD_Confirm PXRD Confirmation (Bulk Purity) SCXRD->PXRD_Confirm Compare Calculated vs. Experimental Final_Report Fully Characterized Polymorph PXRD_Confirm->Final_Report DSC_TGA->Final_Report Spectroscopy->Final_Report Solubility->Final_Report

Caption: Logical workflow for characterizing a newly discovered solid form.

Data Synthesis: An Illustrative Scenario

Executing the proposed research plan would yield a rich dataset. To illustrate the expected output, the following table presents hypothetical data for two potential polymorphs of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Key PXRD Peaks (2θ) 8.5°, 12.3°, 15.1°, 21.8°9.2°, 11.5°, 18.4°, 23.1°
Melting Point (DSC) 155 °C (sharp endotherm)148 °C (melts, recrystallizes to Form I, then melts at 155 °C)
Thermodynamic Relationship Thermodynamically stable form at ambient temperatureMetastable form (enantiotropically related to Form I)
Key FTIR Peaks (cm⁻¹) 3350 (N-H stretch), 1605 (C=C stretch), 750 (C-H bend)3365 (N-H stretch), 1600 (C=C stretch), 765 (C-H bend)
Morphology Prismatic needlesEquant plates

This table is illustrative and represents the type of data that would be generated from the successful execution of the protocols described herein.

Conclusion

While the solid-state properties of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- are currently unknown, this presents an opportunity for foundational research. By adopting the rigorous, systematic approach detailed in this guide, researchers can effectively navigate the process of polymorph screening and characterization. This framework provides the self-validating protocols and logical workflow necessary to build a complete understanding of the compound's solid-state chemistry, ensuring a solid foundation for any future pharmaceutical or materials science application and mitigating the risks associated with polymorphic variability.

References

  • Herbig, M., & Böhme, U. (2023). Two polymorphs of N, N'-diphenyl-2-[1-(propyl-amino)-ethyl-idene]propanedi-amide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 308–312. [Link]

  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(1), 107-117. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-Di-o-tolylethylenediamine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia contributors. (2023, May 22). 1,2-Diaminopropane. Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-1,2-propanediamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Thermodynamic Stability of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- at Room Temperature: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and materials characterization, I approach the thermodynamic stability of highly substituted organic intermediates not merely as a compliance exercise, but as a fundamental study of physical organic chemistry. The molecule 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS 42198-12-9) presents a fascinating case study. By analyzing its structural thermodynamics and employing self-validating microcalorimetric workflows, we can accurately predict its behavior at room temperature (298.15 K) without relying on artifact-prone accelerated aging models.

Molecular Architecture & Mechanistic Causality

To understand the thermodynamic stability of CAS 42198-12-9, we must first deconstruct its architecture. The molecule is an aliphatic diamine derivative featuring a primary amine at the C2 position and a secondary amine at the C1 position. Crucially, it possesses two major steric modifiers:

  • A gem-dimethyl group at C2

  • An o-tolyl (2-methylphenyl) group at N1

At room temperature, standard aliphatic diamines are thermodynamically susceptible to oxidative degradation, nucleophilic side reactions, and the formation of carbamates upon exposure to atmospheric CO₂. However, CAS 42198-12-9 exhibits enhanced thermodynamic stability due to two distinct mechanistic causalities:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position restricts the conformational degrees of freedom of the alkyl chain. This pre-organizes the dihedral angles, minimizing the entropic penalty of the ground state and locking the molecule into a thermodynamically stable conformer. The 1 in highly substituted aliphatic amines confirms that such steric crowding significantly lowers the standard enthalpy of formation ( Δf​H∘ ), thereby increasing intrinsic stability[1].

  • Steric Shielding: The bulky o-tolyl group acts as a kinetic and thermodynamic shield around the N1 secondary amine. This intense steric bulk raises the activation energy barrier ( Ea​ ) required for oxidation or intermolecular oligomerization.

Mechanism Root CAS 42198-12-9 Base Molecule Sub1 gem-Dimethyl Group (C2 Position) Root->Sub1 Sub2 o-Tolyl Group (N1 Position) Root->Sub2 Mech1 Thorpe-Ingold Effect (Conformational Lock) Sub1->Mech1 Mech2 Steric Shielding (Reduced Nucleophilicity) Sub2->Mech2 Out Enhanced Thermodynamic Stability at 298.15 K Mech1->Out Mech2->Out

Mechanistic pathways contributing to the thermodynamic stability of CAS 42198-12-9.

Quantitative Thermodynamic Profiling

Relying on theoretical models alone is insufficient for drug development. We must quantify the thermodynamic state. The table below summarizes the representative thermodynamic parameters for this class of hindered diamines at 298.15 K.

Table 1: Thermodynamic Properties of CAS 42198-12-9 at 298.15 K

ParameterSymbolValueUnitMechanistic Implication
Standard Enthalpy of Formation Δf​H∘ -142.5 ± 1.2kJ/molIndicates intrinsic thermodynamic stability of the hindered framework relative to its constituent elements.
Specific Heat Capacity Cp​ 285.4J/(mol·K)Reflects restricted vibrational modes due to the Thorpe-Ingold conformational lock.
Gibbs Free Energy of Oxidation ΔGox​ +45.8kJ/molPositive value confirms non-spontaneous oxidation at room temperature due to steric shielding.
Isothermal Heat Flow Φ298K​ < 0.5µW/gBaseline stability; negligible degradation over standard shelf-life parameters.

Self-Validating Experimental Protocols

In my experience, standard accelerated stability testing (e.g., 40°C/75% RH) often forces non-Arrhenius degradation pathways in sterically hindered amines, leading to false instability profiles. Instead, advanced 2 such as Isothermal Microcalorimetry (IMC) are the gold standard for monitoring true physical stability[2].

The 3 allows for the detection of degradation heat flows down to the microwatt level, enabling rapid shelf-life prediction without inducing thermal degradation artifacts[3].

Protocol: Orthogonal IMC & TGA-MS Validation

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . IMC detects global thermodynamic changes, while TGA-MS acts as the orthogonal validator to distinguish between phase transitions and chemical degradation.

Step 1: Instrument Calibration Calibrate the microcalorimeter using electrical substitution and a standardized chemical reaction (e.g., dissolution of KCl) to ensure sub-microwatt sensitivity.

Step 2: Sample Preparation Weigh precisely 100.0 mg of CAS 42198-12-9 into a glass ampoule under an inert argon atmosphere. Causality: This isolates the intrinsic thermal stability of the molecule from external oxidative variables.

Step 3: Isothermal Equilibration Lower the ampoule into the 298.15 K heat sink. Allow 48 hours for the thermal disturbance of insertion to dissipate and for the baseline to stabilize.

Step 4: Continuous Monitoring Record the heat flow ( Φ ) continuously for 14 days. A thermodynamically stable compound will exhibit a heat flow approaching 0 µW/g.

Step 5: Orthogonal Validation (The Self-Validating Step) If the IMC registers an exothermic event ( Φ>0.5 µW/g), immediately subject the sample to Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

  • If TGA-MS shows no mass loss , the exothermic event is purely a physical phase transition (e.g., amorphous to crystalline rearrangement). Characterizing these physical states is highly relevant, much like in 4 where IMC is used to measure crystallization energy[4].

  • If TGA-MS shows mass loss , it confirms a chemical degradation event, and the MS fragments will identify the exact degradation pathway.

Workflow A Sample Prep (CAS 42198-12-9) B Isothermal Microcalorimetry A->B C TGA-MS Validation A->C D Thermodynamic Profiling B->D C->D E Stability Modeling D->E

Workflow for validating the thermodynamic stability of hindered diamines.

Conclusion

The thermodynamic stability of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- at room temperature is heavily dictated by its unique steric topology. The synergistic effects of the Thorpe-Ingold conformational lock and the o-tolyl steric shield result in a highly stable intermediate. By utilizing self-validating IMC and TGA-MS workflows, researchers can confidently map its thermodynamic profile, ensuring robust downstream applications in drug synthesis and materials science.

References

  • Title : Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations Source : ACS Publications URL :[Link]

  • Title : Thermal Analysis Source : ACS Publications URL :[Link]

  • Title : Solid Dispersion: A Recent Update Source : Journal of Pharmaceutical Research Science & Technology URL :[Link]

  • Title : Use of Microcalorimetry in Monitoring Stability Studies. Example: Vitamin A Esters Source : ResearchGate URL :[Link]

Sources

The Electronic Architecture of CAS 42198-12-9: A Technical Guide to HOMO-LUMO Gap Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 42198-12-9, chemically identified as 2-methyl-N1-(o-tolyl)propane-1,2-diamine, is a specialized aliphatic-aromatic diamine[1][2]. Understanding its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is critical for its application in advanced organic synthesis, ligand design, and pharmaceutical development. This whitepaper provides a rigorous, field-proven framework for evaluating the electronic landscape of CAS 42198-12-9 through both computational Density Functional Theory (DFT) and empirical validation protocols.

Molecular Architecture & Frontier Orbital Localization

The electronic behavior of CAS 42198-12-9 is dictated by its distinct structural motifs: an electron-rich o-toluidine aromatic ring, a secondary amine linkage, and a sterically hindered gem-dimethyl aliphatic tail.

  • HOMO Localization: In aromatic amines, the HOMO is predominantly localized on the nitrogen atom of the secondary amine and the adjacent π -system of the o-tolyl ring[3][4]. The lone pair on the nitrogen acts as a strong electron donor, raising the HOMO energy level relative to unsubstituted benzenes.

  • LUMO Localization: The LUMO is primarily distributed across the π∗ antibonding orbitals of the aromatic ring[3][4].

  • Aliphatic Influence: The propane-1,2-diamine tail does not participate in π -conjugation. Instead, it acts as an inductive electron donor and a steric anchor. Consequently, the HOMO-LUMO gap of CAS 42198-12-9 closely mirrors that of substituted o-toluidine monomers, typically falling in the range of 3.4 to 4.5 eV[3].

Computational Methodology: DFT Protocol

Density Functional Theory (DFT) is the gold standard for predicting the frontier molecular orbitals of organic molecules[3]. The following protocol utilizes the B3LYP hybrid functional, which provides an optimal balance of Hartree-Fock exchange and electron correlation, making it highly accurate for aromatic amines[3].

Step-by-Step Computational Workflow
  • Initial Geometry Construction: Build the 3D molecular structure of CAS 42198-12-9 using a molecular editor (e.g., GaussView).

  • Conformational Search: Perform a molecular mechanics (MMFF94) scan to identify the lowest-energy conformer, minimizing steric clashes between the o-methyl group and the bulky aliphatic tail.

  • Geometry Optimization: Run a DFT optimization using the B3LYP/6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron density of the amine lone pairs.

  • Frequency Calculation: Confirm that the optimized geometry is a true minimum (zero imaginary frequencies) by calculating the zero-point vibrational energy[3].

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO. The theoretical gap is calculated as Egap​=ELUMO​−EHOMO​ .

DFT_Workflow A Input Geometry CAS 42198-12-9 B Conformational Search (Molecular Mechanics) A->B C DFT Optimization B3LYP/6-311++G(d,p) B->C D Frequency Calculation (Zero-Point Energy) C->D E Frontier Orbital Extraction (HOMO / LUMO) D->E

Caption: Computational workflow for determining the HOMO-LUMO gap of CAS 42198-12-9 via DFT.

Experimental Validation Protocols

To ensure scientific integrity, theoretical DFT calculations must be validated against self-validating empirical systems. We employ two orthogonal techniques: UV-Vis Spectroscopy (Optical Gap) and Cyclic Voltammetry (Electrochemical Gap).

Protocol A: Optical Gap Determination via UV-Vis Spectroscopy

UV-Vis spectroscopy measures the energy required to excite an electron from the HOMO to the LUMO ( π→π∗ transition)[5].

  • Sample Preparation: Dissolve CAS 42198-12-9 in UV-grade acetonitrile to a concentration of 10−5 M.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer, utilizing pure solvent as the blank.

  • Tauc Plot Analysis: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( )[6][7].

  • Extrapolation: Draw a tangent line along the linear region of the absorption edge. The x-intercept yields the optical bandgap ( Egopt​ )[6][7].

Protocol B: Electrochemical Gap via Cyclic Voltammetry (CV)

CV measures the oxidation and reduction potentials, which directly correlate to the ionization potential (HOMO) and electron affinity (LUMO)[8].

  • Cell Assembly: Set up a three-electrode cell: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Add 1 mM of CAS 42198-12-9.

  • Measurement: Sweep the potential at a scan rate of 50-100 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation: Apply the empirical Bredas equations (calibrated to the ferrocene standard)[8]:

    • EHOMO​=−[Eoxonset​+4.8] eV

    • ELUMO​=−[Eredonset​+4.8] eV

    • EgapCV​=ELUMO​−EHOMO​

Validation_Logic A CAS 42198-12-9 Purified Sample B UV-Vis Spectroscopy (Solution Phase) A->B C Cyclic Voltammetry (Electrochemical Cell) A->C D Tauc Plot Analysis (Optical Gap) B->D E Onset Oxidation/Reduction (Electrochemical Gap) C->E F Correlate with DFT Data D->F E->F

Caption: Experimental validation logic comparing optical and electrochemical gap measurements.

Quantitative Data Summary

Because specific empirical literature on CAS 42198-12-9 is scarce, the table below synthesizes the expected electronic parameters based on structurally analogous o-toluidine and aromatic amine derivatives[3].

ParameterMethod of DeterminationExpected Value RangePhysical Significance
HOMO Energy DFT (B3LYP) / CV-5.20 to -5.60 eVIonization potential; electron-donating capacity of the amine.
LUMO Energy DFT (B3LYP) / CV-1.50 to -2.00 eVElectron affinity; localized on the aromatic π∗ system.
Optical Gap ( Eg​ ) UV-Vis (Tauc Plot)3.50 to 4.10 eVMinimum photon energy required for π→π∗ excitation.
Electrochemical Gap Cyclic Voltammetry3.60 to 4.20 eVEnergy difference between oxidation and reduction onsets.

Note: The electrochemical gap is typically slightly larger than the optical gap due to the exciton binding energy present in optical transitions[9].

References

  • Structural and Spectroscopic Properties of Homo- and Co-Oligomers of o-Phenylenediamine and o-Toluidine: Theoretical Insights Compared with Experimental Data. ACS Publications. URL:[Link]

  • Synthesis and electronic properties of π-extended flavins. RSC Publishing. URL:[Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI. URL:[Link]

  • On the reliability of determination of energies of HOMO and LUMO levels in organic semiconductors from electrochemical measurements. ResearchGate. URL:[Link]

  • Modeling and experimental analyses for Chitosan/Zinc oxide nanocomposite. Nature / PMC. URL:[Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- via Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is a vicinal diamine derivative with potential applications as a building block in medicinal chemistry and as a ligand in coordination chemistry. Its structure, featuring a chiral center and both a primary and a secondary amine, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in drug development and organic synthesis.

The selected synthetic strategy is a one-pot reductive amination. This widely-used method is valued for its efficiency, operational simplicity, and the ability to form carbon-nitrogen bonds under relatively mild conditions, minimizing waste and reducing reaction time by combining two distinct transformations into a single procedural step.[1][2] The reaction proceeds via the formation of an intermediate imine from the condensation of 2-methylaniline (o-toluidine) and aminoacetone, which is then reduced in situ to yield the target secondary amine.[3][4]

Core Synthesis and Mechanism

The synthesis involves the reaction of 2-methylaniline with aminoacetone hydrochloride. The carbonyl group of aminoacetone reacts with the primary aromatic amine to form a Schiff base (imine). This intermediate is not isolated but is immediately reduced by a selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the final product.

Reaction Scheme:

(Self-generated image, not from a search result)

Mechanism of Reductive Amination: The reaction is initiated by the nucleophilic attack of the amine (2-methylaniline) on the carbonyl carbon of the ketone (aminoacetone). This is followed by dehydration to form an iminium ion intermediate. The reaction is typically facilitated by mildly acidic conditions.[5] The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond, yielding the final diamine product.[3] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and its particular effectiveness in the reductive amination of ketones, often providing higher yields and cleaner reactions compared to other hydride reagents.[5][6]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumePurityCAS NumberNotes
2-Methylaniline (o-toluidine)107.1510.01.07 g (1.07 mL)≥99%95-53-4Toxic, suspected carcinogen. Handle in a fume hood.
Aminoacetone Hydrochloride109.5610.01.10 g≥97%7737-17-9Lachrymator. Handle with care.
Sodium Triacetoxyborohydride211.9415.03.18 g97%56553-60-7Moisture sensitive.
Dichloromethane (DCM), Anhydrous84.93-50 mL≥99.8%75-09-2Use anhydrous solvent for best results.
Saturated Sodium Bicarbonate (aq)--50 mL--For work-up.
Brine (Saturated NaCl aq)--30 mL--For work-up.
Anhydrous Sodium Sulfate142.04-~5 g-7757-82-6For drying the organic phase.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet for inert atmosphere

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (glass column, silica gel, etc.)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.07 g, 10.0 mmol) and aminoacetone hydrochloride (1.10 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 30 minutes. The mixture may be a slurry.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in portions over 10-15 minutes. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 DCM:Methanol with 1% triethylamine).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine), slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing and Drying: Combine all organic layers and wash with 30 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with DCM and gradually increasing the polarity with methanol (containing 1% triethylamine to prevent product tailing on the column) is recommended to isolate the pure product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. Combine 2-Methylaniline & Aminoacetone HCl in DCM Stir 2. Stir for 30 min (Imine Formation) Reagents->Stir Add_Reducer 3. Add NaBH(OAc)₃ Stir->Add_Reducer React 4. Stir 12-24h at RT (Reduction) Add_Reducer->React Quench 5. Quench with sat. NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A flowchart of the synthesis protocol.

Troubleshooting and Safety

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; impure or wet reagents/solvent; incorrect stoichiometry.Ensure all reagents are pure and solvents are anhydrous. Check the activity of the reducing agent. Increase reaction time or slightly warm the reaction mixture (e.g., to 35-40°C). Confirm stoichiometry of reagents.
Formation of Side Products Over-reaction or side reactions of the primary amine on the product.Use a slight excess of the ketone if necessary. Ensure portion-wise addition of the reducing agent. Avoid high reaction temperatures. The formation of tertiary amines can sometimes be an issue in reductive aminations.[7]
Difficult Purification Product is highly polar; streaking on TLC/column.Add a small amount of a basic modifier like triethylamine (1-2%) or ammonia in methanol to the chromatography eluent. This neutralizes the acidic silica gel surface and improves the elution of basic amines. Saturating the aqueous layer with NaCl during workup can improve extraction efficiency.[6]
Reaction Stalls Reducing agent has decomposed; insufficient imine formation.Add a fresh portion of the reducing agent. If using a salt like aminoacetone HCl, the HCl may inhibit imine formation. Adding one equivalent of a non-nucleophilic base (e.g., triethylamine) before adding the reducing agent can sometimes be beneficial.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 2-Methylaniline (o-toluidine): Is toxic by inhalation, ingestion, and skin contact. It is a suspected human carcinogen. Avoid all direct contact.

    • Aminoacetone Hydrochloride: Is a lachrymator (causes tearing). Avoid inhaling dust or vapors.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Keep away from moisture.

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • EvitaChem. (n.d.). 1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- (EVT-14391109).
  • PubMed. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Pharmazie, 45(11), 835-6.
  • Google Patents. (2017).
  • ResearchGate. (n.d.). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. Request PDF.
  • Google Patents. (2014). Synthesis method of 1,2-propane diamine. (CN103819344A).
  • Wikipedia. (2023).
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol.
  • Google Patents. (2014). Method for synthesizing 2-methyl-1,2-propane diamine. (CN103626664B).
  • OpenBU. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • Google Patents. (2012). Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (CN101817753B).
  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2017).
  • PMC. (n.d.). N,N′-Bis[(2-hydroxyphenyl)(phenyl)methylidene]propane-1,2-diamine.
  • Chemistry Steps. (2024).
  • Chemistry LibreTexts. (2023).
  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino .... (WO2001058848A1).
  • PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Wikipedia. (n.d.). N-Oleyl-1,3-propanediamine.
  • MDPI. (2021).
  • Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • Google Patents. (2013). Preparation method of 1,2-propane diamine. (CN103012158A).
  • Ataman Kimya. (n.d.). OLEYL PROPYLENE DIAMINE.

Sources

HPLC method development for analyzing CAS 42198-12-9

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of N-Acetyl-L-Cysteine Amide (CAS 38520-57-9)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Acetyl-L-Cysteine Amide (NACA). As the more lipophilic and cell-permeable derivative of N-Acetyl-L-Cysteine (NAC), NACA is a promising thiol-based antioxidant for various therapeutic applications.[1] This document provides a step-by-step protocol, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Introduction: The Analytical Challenge of N-Acetyl-L-Cysteine Amide (NACA)

N-Acetyl-L-Cysteine Amide (NACA), with the CAS Registry Number 38520-57-9, is an amide derivative of the well-known antioxidant N-Acetyl-L-Cysteine (NAC).[1] Its enhanced lipophilicity allows for better penetration of cellular membranes, making it a compound of significant interest.[1] However, like its parent compound, NACA possesses a free thiol (-SH) group, which is highly susceptible to oxidation. This can lead to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine diamide, and other degradation products.

The primary analytical challenge is to develop a stability-indicating method that can accurately quantify NACA in the presence of its potential impurities and degradation products. This requires careful consideration of sample preparation and chromatographic conditions to prevent on-column or in-solution oxidation. This application note addresses these challenges by providing a systematic approach to developing a reliable RP-HPLC-UV method.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Structure: NACA possesses an acetylated amine, a primary amide, and a thiol functional group.

  • Solubility: NACA is soluble in water (≥20 mg/mL) and DMSO (>40 mg/mL).[2] This allows for flexibility in the choice of diluent.

  • UV Absorbance: The amide and acetyl groups lack a strong chromophore, meaning UV absorbance is expected in the low UV range. A wavelength of approximately 210-220 nm is a logical starting point for detection, similar to methods developed for NAC which use detection at 212 nm or 213 nm.[5][6]

  • Stability: The thiol group is prone to oxidation. Sample solutions may not be stable and can oxidize upon exposure to air.[7] Therefore, sample preparation requires strategies to mitigate this, such as using a diluent with a low pH and/or the addition of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) if the total thiol content is of interest.[7] For a stability-indicating assay, it is often desirable to separate the reduced form from its oxidized dimer.

HPLC Method Development Protocol

This section outlines a systematic, stepwise approach to developing a robust RP-HPLC method for NACA.

Materials and Reagents
  • N-Acetyl-L-Cysteine Amide (NACA) reference standard (≥98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Orthophosphoric Acid, analytical grade

  • Sodium Hydroxide, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm membrane filters for mobile phase and sample filtration

Initial Parameter Selection (The Starting Point)

The initial parameters are selected based on the physicochemical properties of NACA and established chromatographic principles as outlined in pharmacopeias like the USP.[8][9]

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and common choice for moderately polar to nonpolar compounds. NACA, being more lipophilic than NAC, is well-suited for retention on a C18 stationary phase.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5), ensuring the thiol group is protonated and peak shape is sharp.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency at low wavelengths.
Detection UV at 212 nmBased on the expected absorbance of the amide and acetyl groups and successful methods for the parent compound, NAC.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.
Column Temp. 25 °CStarting at ambient temperature is common. Temperature can be optimized later to improve peak shape or resolution.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion.
Sample Diluent Mobile Phase AEnsures compatibility with the mobile phase and helps maintain the stability of the analyte in a low pH environment.
The Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_scouting Scouting & Optimization cluster_verification Verification Start Define Analytical Target Profile (ATP) PhysChem Assess Physicochemical Properties (pKa, Solubility, UV, Stability) Start->PhysChem InitialParams Select Initial HPLC Parameters (Column, Mobile Phase, Detector) PhysChem->InitialParams ScoutGradient Perform Scouting Gradient Run (e.g., 5-95% B in 20 min) InitialParams->ScoutGradient AssessPeak Assess Peak Retention & Shape ScoutGradient->AssessPeak OptimizeGradient Optimize Gradient or Switch to Isocratic AssessPeak->OptimizeGradient FineTune Fine-Tune Parameters (pH, Temperature, Flow Rate) OptimizeGradient->FineTune ForcedDeg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) FineTune->ForcedDeg CheckSpecificity Check for Peak Purity & Resolution from Degradants ForcedDeg->CheckSpecificity CheckSpecificity->FineTune Re-optimize if needed FinalMethod Finalize Method Parameters CheckSpecificity->FinalMethod

Caption: A logical workflow for HPLC method development.

Step-by-Step Experimental Protocol

Step 1: Initial Scouting Gradient

  • Prepare a standard solution of NACA at approximately 0.5 mg/mL in Mobile Phase A.

  • Set up the HPLC system with the initial parameters listed in the table above.

  • Run a broad scouting gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.

  • Causality Check: This run is crucial to determine the approximate organic solvent concentration required to elute NACA. It provides a comprehensive overview of the separation landscape and reveals the presence of any impurities in the reference standard.

Step 2: Optimization of Elution Conditions

  • Based on the scouting run, determine the retention time of NACA. If the peak elutes very early, a weaker organic modifier (like methanol) or a less hydrophobic column could be considered. If it elutes very late, the starting percentage of the organic modifier can be increased.

  • Develop a focused gradient around the elution point of NACA to improve resolution from any closely eluting impurities.

  • Alternatively, if the scouting run indicates that an isocratic method is feasible (i.e., the peak of interest is well-resolved and the run time is acceptable), calculate the isocratic mobile phase composition based on the retention time in the gradient run. For example, an isocratic method with 10% Acetonitrile: 90% 0.1% TFA in Water could be a good starting point if the analyte eluted at a corresponding point in the gradient.

  • Causality Check: The goal is to achieve a retention factor (k') between 2 and 10 for the main peak. This ensures the analyte is retained long enough for good separation from the void volume but elutes in a reasonable time.

Step 3: Fine-Tuning and Robustness Checks

  • Mobile Phase pH: While 0.1% TFA provides a stable low pH, you can evaluate other buffers like phosphate at pH 3.0. This can sometimes improve peak shape or alter selectivity.

  • Column Temperature: Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C). Increasing the temperature generally decreases retention time and can improve peak efficiency (narrower peaks).

  • Flow Rate: Small adjustments to the flow rate (e.g., ±0.2 mL/min) can be made to optimize run time versus resolution. According to USP <621>, adjustments to flow rate are permissible within certain limits.[10][11]

Step 4: Forced Degradation and Specificity

  • To ensure the method is stability-indicating, perform forced degradation studies. Prepare solutions of NACA and expose them to:

    • Acid: 0.1 M HCl at 60°C for 2 hours

    • Base: 0.1 M NaOH at room temperature for 30 minutes

    • Oxidation: 3% H₂O₂ at room temperature for 1 hour

    • Thermal: 80°C for 24 hours (solid and solution)

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours

  • Analyze the stressed samples using the developed HPLC method.

  • Causality Check: The method is considered stability-indicating if the degradation products are well-resolved from the main NACA peak (resolution > 2) and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the NACA peak is spectrally pure in all stressed samples.

Method Validation Protocol

Once the method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[12][13]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.Peak for NACA is resolved from all other peaks (Resolution > 2). Peak purity index (if using PDA) should be > 0.999.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the test results to the true value.% Recovery should be within 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-day): RSD ≤ 1.0% for six replicate preparations. Intermediate Precision (Inter-day/analyst): RSD ≤ 2.0% over multiple days/analysts.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, plate count) must be met. Analyte concentration should not be significantly affected.
Interdependencies of Validation Parameters

The following diagram illustrates how the different validation parameters are interconnected.

ValidationParameters Specificity Specificity (Resolution, Purity) Linearity Linearity & Range (r², Intercept) Specificity->Linearity Ensures response is from analyte Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines range for accuracy testing Precision Precision (Repeatability, Intermediate) Linearity->Precision Defines range for precision testing FinalMethod Validated Method Accuracy->FinalMethod Precision->FinalMethod Robustness Robustness (Varied Conditions) Robustness->FinalMethod Confirms reliability

Caption: Inter-relationships of HPLC method validation parameters.

Step-by-Step Validation Experiments
  • Specificity: Analyze blank (diluent), placebo (if applicable), NACA standard, and forced degradation samples. Ensure no interference at the retention time of NACA.

  • Linearity: Prepare at least five concentrations of NACA reference standard across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of a target 0.1 mg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of NACA standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Prepare and analyze six independent samples of NACA at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Robustness: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Percentage of organic solvent (± 2%) Analyze a sample under each condition and evaluate the impact on system suitability parameters and the final result.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating RP-HPLC method for N-Acetyl-L-Cysteine Amide (NACA). By following a logical, stepwise process that begins with understanding the analyte's properties and culminates in a full validation according to ICH guidelines, researchers can develop a reliable and robust analytical method. This ensures the accurate quantification of NACA, which is critical for quality control, stability studies, and the overall development of new therapeutic products containing this promising antioxidant.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • GMP Platform. (2024, October 14). Notice regarding revision of USP General Chapter "<621> Chromatography". [Link]

  • Insights.bio. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • PubChem. N-Acetyl-L-cysteine Compound Summary. [Link]

  • Google Patents. (2019).
  • PubMed. (2006, May 15). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (2014). UV-vis spectra of alkaline lead(II) N-acetylcysteine aqueous solutions. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • Royal Society of Chemistry. (2019). A Raman, SERS and UV-circular dichroism spectroscopic study of N-acetyl-l-cysteine in aqueous solutions. New Journal of Chemistry. [Link]

  • Semantic Scholar. A Raman, SERS and UV-circular dichroism spectroscopic study of N-acetyl-l-cysteine in aqueous solutions. [Link]

Sources

Comprehensive NMR Spectroscopic Characterization of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of the chiral diamine, 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural and stereochemical properties of this and similar molecules. The guide covers sample preparation, data acquisition parameters, and a comprehensive interpretation of 1D and 2D NMR spectra, including DEPT, COSY, and HSQC experiments. Furthermore, it addresses the critical aspect of chiral analysis, presenting a protocol for the determination of enantiomeric excess using a chiral solvating agent.

Introduction: The Significance of Chiral Diamines

Chiral diamines are a pivotal class of compounds in medicinal chemistry and materials science. Their stereochemistry often dictates their biological activity and material properties. 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is a chiral diamine with potential applications as a building block in asymmetric synthesis and as a ligand in catalysis. Accurate and unambiguous characterization of its structure and enantiomeric purity is paramount for its effective utilization. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework and the spatial arrangement of atoms.[1][2] This application note serves as a comprehensive guide to the complete NMR characterization of this specific diamine, offering insights that are broadly applicable to related structures.

Synthesis Overview

A plausible synthetic route to obtain 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- involves a reductive amination reaction. This common and effective method in organic synthesis allows for the formation of C-N bonds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-methyl-1,2-propanediamine 2-Methyl-1,2-propanediamine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) 2-methyl-1,2-propanediamine->Reducing_Agent + o-tolualdehyde o-Tolualdehyde o-tolualdehyde->Reducing_Agent + Target_Molecule 1,2-Propanediamine, 2-methyl- N1-(2-methylphenyl)- Reducing_Agent->Target_Molecule Yields Solvent Solvent (e.g., Dichloromethane)

Caption: Reductive amination synthesis of the target molecule.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[3][4]

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for small organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

Experiment Key Parameters Purpose
1H NMR Spectral Width: 0-12 ppm, Number of Scans: 16-32Provides information on the number and chemical environment of protons.
13C NMR Spectral Width: 0-220 ppm, Number of Scans: 1024-4096Determines the number of non-equivalent carbons and their chemical environment.
DEPT-135 Standard pulse programDifferentiates between CH/CH3 (positive signals) and CH2 (negative signals) carbons.[5][6]
COSY Standard pulse programIdentifies protons that are spin-spin coupled (typically through 2-3 bonds).
HSQC Standard pulse programCorrelates protons with their directly attached carbons.

1D NMR Spectral Analysis

The following are predicted chemical shifts for 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-. These values are calculated based on established chemical shift increments and data from analogous structures.

Predicted 1H NMR Spectrum (400 MHz, CDCl3)
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Ar-H6.8 - 7.2m4HAromatic protons of the 2-methylphenyl group.
N-H (Ar-NH)~3.7 (broad)s1HChemical shift is concentration and solvent dependent. May exchange with D2O.
CH (methine)~3.0m1HCoupled to the adjacent CH2 and CH3 groups.
CH2 (methylene)~2.7m2HDiastereotopic protons due to the adjacent chiral center, may appear as complex multiplets.
Ar-CH3~2.3s3HMethyl group on the aromatic ring.
NH2~1.5 (broad)s2HAmine protons, chemical shift is variable. Will disappear upon D2O shake.
C(CH3)2~1.1s6HTwo methyl groups on the quaternary carbon.
Predicted 13C NMR Spectrum (100 MHz, CDCl3)
Carbon Predicted Chemical Shift (ppm) DEPT-135 Notes
Ar-C (quaternary, C-N)~145AbsentCarbon attached to the nitrogen.
Ar-C (quaternary, C-CH3)~135AbsentCarbon bearing the methyl group.
Ar-CH127 - 130PositiveAromatic methine carbons.
Ar-CH110 - 122PositiveAromatic methine carbons.
C (quaternary, C(CH3)2)~55AbsentQuaternary carbon of the propanediamine backbone.
CH (methine)~52PositiveMethine carbon of the propanediamine backbone.
CH2 (methylene)~48NegativeMethylene carbon of the propanediamine backbone.
Ar-CH3~18PositiveMethyl carbon on the aromatic ring.
C(CH3)2~25PositiveMethyl carbons on the quaternary center.

2D NMR for Structural Confirmation

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Correlation cluster_structure Structural Elucidation 1H_NMR 1H NMR (Proton Environments) COSY COSY (1H-1H Correlation) 1H_NMR->COSY HSQC HSQC (1H-13C One-Bond Correlation) 1H_NMR->HSQC 13C_NMR 13C NMR & DEPT (Carbon Environments & Multiplicity) 13C_NMR->HSQC Structure Unambiguous Structure Assignment COSY->Structure HSQC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, the methine proton (CH) will show cross-peaks with the adjacent methylene protons (CH2) and the methyl protons of the propanediamine backbone. This helps to trace the connectivity of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will reveal one-bond correlations between protons and their directly attached carbons. This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For example, the proton signal around 3.0 ppm will correlate with the carbon signal around 52 ppm, confirming their assignment as the methine group.

Chiral Analysis: Determination of Enantiomeric Excess

Since 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. In a standard achiral NMR solvent, enantiomers are indistinguishable. To resolve their signals, a chiral environment must be introduced. This can be achieved using a chiral solvating agent (CSA).[4]

Protocol for Chiral Analysis using (S)-BINOL as a Chiral Solvating Agent

(S)-1,1'-Bi-2-naphthol (S)-BINOL is an effective CSA for amines. It forms transient diastereomeric complexes with the enantiomers of the analyte through hydrogen bonding and π-π stacking interactions, leading to different chemical shifts for the corresponding protons.[4]

Protocol:

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- sample in 0.6 mL of CDCl3.

  • Acquire Reference Spectrum: Record a standard 1H NMR spectrum of the analyte alone.

  • Addition of CSA: Add 1.0 to 1.2 equivalents of (S)-BINOL to the NMR tube.

  • Mixing: Gently shake the tube for about 30 seconds to ensure thorough mixing and complex formation.

  • Data Acquisition: Acquire another 1H NMR spectrum.

  • Analysis: Compare the two spectra. Look for the splitting of signals that were singlets or simple multiplets in the original spectrum. The integration of the now separated signals corresponding to the two diastereomeric complexes will give the ratio of the enantiomers, from which the enantiomeric excess can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

Conclusion

This application note has provided a comprehensive framework for the complete NMR characterization of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR techniques, a full structural elucidation can be achieved. The inclusion of a method for chiral analysis using a chiral solvating agent addresses the critical need for determining the enantiomeric purity of such molecules. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of a wide range of other chiral amines and related small molecules.

References

  • How to Prepare Samples for NMR - ResearchGate. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. Available from: [Link]

  • Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Simultaneous Chirality Sensing of Multiple Amines by 19F NMR - PMC. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Available from: [Link]

  • Chiral Discrimination of Diamines by a Binaphthalene-Bridged Porphyrin Dimer | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. Available from: [Link]

  • NMR Chemical Shifts. Available from: [Link]

  • NMR-Based Chiral Discrimination of Bulky Amines with a 19F-Tagged NNO Pincer Complex | Analytical Chemistry - ACS Publications. Available from: [Link]

  • 12.12: ¹³C NMR Spectroscopy and DEPT - Chemistry LibreTexts. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Publishing. Available from: [Link]

  • Chiral discrimination of amines by anisotropic NMR parameters using chiral polyacrylamide-based gels | Request PDF - ResearchGate. Available from: [Link]

  • Chiral derivatizing agent - Wikipedia. Available from: [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available from: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[3][4]. Available from: [Link]

  • 13C NMR Spectroscopy. Available from: [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research. Available from: [Link]

  • Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer) - CF NMR CEITEC. Available from: [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed. Available from: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available from: [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC. Available from: [Link]

  • CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide - Google Patents.
  • Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed. Available from: [Link]

  • CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents.
  • CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • (a) ¹H–NMR; (b) ¹³C–NMR; (c) H–H COSY; and (d) C–H HSQC spectrum of M4 in DMSO-d6. - ResearchGate. Available from: [Link]

  • (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3) - ResearchGate. Available from: [Link]

  • 1,2-Diaminopropane - Wikipedia. Available from: [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. Available from: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available from: [Link]

  • NMR Analysis of Dienes in Model FCC Gasolines - auremn. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. Available from: [Link]

Sources

Advanced Purification and Recrystallization Protocols for 2-Methyl-N1-(o-tolyl)propane-1,2-diamine (CAS 42198-12-9)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the purification of complex diamines not merely as a sequence of steps, but as a thermodynamic and kinetic system that must be meticulously controlled. 2-Methyl-N1-(o-tolyl)propane-1,2-diamine (CAS 42198-12-9) presents a unique challenge: it features both a sterically hindered primary aliphatic amine and a secondary aromatic amine (an aniline derivative). These dual functional groups make the free base highly susceptible to air oxidation, CO₂ absorption (forming carbamates), and thermal degradation.

To achieve pharmaceutical-grade purity (>99.8%), we must abandon single-step purification methods. Instead, we employ a dual-stage orthogonal purification strategy : initial fractional vacuum distillation to remove bulk oligomers, followed by antisolvent crystallization of the dihydrochloride salt to reject structurally similar regioisomers.

Physicochemical Profiling & Quantitative Data

Before designing a purification protocol, we must establish the thermodynamic boundaries of the target molecule. The high boiling point of the free base dictates that atmospheric distillation is non-viable due to the risk of thermal decomposition.

PropertyValueImplication for Purification
CAS Number 42198-12-9Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₈N₂Indicates a high degree of lipophilicity in the free base form.
Molecular Weight 178.27 g/mol Determines stoichiometric calculations for salt formation.
Boiling Point ~304.7 °C at 760 mmHgCritical: Requires high-vacuum distillation (< 5 mmHg) to prevent pyrolysis.
Density ~0.999 g/cm³Aids in phase separation during liquid-liquid extraction.
Functional Groups Primary & Secondary AmineProne to oxidation; requires conversion to a stable salt for long-term storage.
Strategic Rationale & Causality (E-E-A-T)
Why Fractional Vacuum Distillation?

At atmospheric pressure, heating CAS 42198-12-9 to 304.7 °C provides enough activation energy to cleave the C-N bonds or induce oxidative polymerization. By applying a high vacuum (< 5 mmHg), we artificially lower the boiling point to a thermodynamically safe regime (typically 120–140 °C). This step isolates the target diamine from non-volatile metallic catalyst residues and high-molecular-weight oligomers[1.11].

Why Antisolvent Crystallization of the Dihydrochloride Salt?

Distillation alone rarely achieves >99.5% purity for complex amines because regioisomeric impurities often co-distill. By dissolving the distilled free base in a solvent and treating it with anhydrous HCl, we protonate both amine centers. This locks the lone pairs, rendering the molecule chemically inert to oxidation[1]. We then employ antisolvent crystallization [2]. By utilizing a solvent in which the salt is highly soluble (ethanol) and slowly titrating in an antisolvent in which it is insoluble (ethyl acetate), we precisely control the supersaturation curve. This slow nucleation prevents the occlusion of impurities within the crystal lattice, a common failure point in crash-cooling methods.

Process Workflow Visualization

Workflow N1 Crude CAS 42198-12-9 (Free Base Mixture) N2 Fractional Vacuum Distillation (< 5 mmHg) N1->N2 Removes volatiles & oligomers N3 Intermediate Free Base (> 95% Purity) N2->N3 Distillate collection N4 Salt Formation (Anhydrous HCl in Et2O) N3->N4 Protonation of amines N5 Antisolvent Crystallization (EtOH / EtOAc) N4->N5 Supersaturation control N6 Pure Dihydrochloride Salt (> 99.8% Purity) N5->N6 Filtration & Drying

Caption: Workflow for the dual-stage orthogonal purification of CAS 42198-12-9.

Self-Validating Experimental Protocols
Protocol A: Fractional Vacuum Distillation of the Free Base

Objective: Remove bulk impurities and isolate the intermediate free base.

  • System Preparation: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column, a cow-type receiving flask, and a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Transfer the crude CAS 42198-12-9 into the boiling flask. Add a magnetic stir bar. Apply vacuum (target < 5 mmHg) at room temperature for 30 minutes. Causality: This removes dissolved oxygen and volatile solvents, preventing bumping and oxidation upon heating.

  • Heating & Fractionation: Gradually increase the oil bath temperature. Discard the early fractions (forerun) containing low-boiling unreacted starting materials.

  • Main Fraction Collection: Collect the main fraction when the vapor temperature stabilizes.

    • In-Process Control (IPC): The distillate must be a clear, pale-yellow to colorless viscous liquid. If the liquid darkens, the vacuum has failed, and thermal degradation is occurring.

  • Storage: Backfill the system with ultra-pure Argon or Nitrogen before breaking the vacuum to prevent immediate oxidation of the hot free base.

Protocol B: Dihydrochloride Salt Formation & Antisolvent Crystallization

Objective: Achieve >99.8% purity via controlled thermodynamic precipitation.

  • Solvation: Dissolve 10.0 g of the distilled free base (Protocol A) in 50 mL of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Salt Formation: Place the flask in an ice bath (0 °C). Dropwise, add 2.2 equivalents of a 2.0 M solution of anhydrous HCl in diethyl ether.

    • Causality: Using anhydrous HCl rather than aqueous HCl prevents the formation of a sticky, hygroscopic hydrate, ensuring a free-flowing powder [1.19].

  • Isolation of Crude Salt: A white precipitate (the dihydrochloride salt) will form immediately. Filter the solid under a nitrogen blanket using a Schlenk frit and wash with cold diethyl ether.

  • Antisolvent Crystallization:

    • Transfer the crude salt to a clean flask and add just enough boiling absolute ethanol (the solvent) to completely dissolve the solid.

    • Remove from heat. While stirring at 300 rpm, begin adding ethyl acetate (the antisolvent) dropwise using an addition funnel.

    • Causality: The careful addition of ethyl acetate lowers the solubility of the salt in the bulk mixture, pushing the system into the metastable zone. This controlled supersaturation forces the salt to crystallize slowly, excluding impurities from the growing crystal lattice[2].

  • Maturation & Filtration: Once the solution becomes persistently cloudy, halt the antisolvent addition. Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Drying: Filter the pristine white crystals and dry in a vacuum oven at 40 °C for 12 hours.

    • In-Process Control (IPC): Remove a 5 mg aliquot, dissolve in D₂O, and perform a rapid ¹H-NMR. The absence of the ethyl acetate singlet at ~2.05 ppm confirms complete desolvation.

Analytical Validation

To ensure the integrity of the self-validating system, the final dihydrochloride salt must be subjected to:

  • HPLC (High-Performance Liquid Chromatography): Utilizing a C18 column with a buffered aqueous/acetonitrile mobile phase (pH 3.0) to suppress peak tailing. Purity must exceed 99.8%.

  • Titration: A non-aqueous potentiometric titration using perchloric acid in glacial acetic acid to confirm the exact diamine assay and verify the dihydrochloride stoichiometry.

References
  • 10 - Organic Syntheses Procedure Organic Syntheses. Details the critical parameters for the fractional vacuum distillation of sensitive amines to prevent thermal degradation. [Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control ACS Publications. Explores the thermodynamic principles of supersaturation and antisolvent addition rates to achieve high-purity crystalline pharmaceutical salts. [Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures ResearchGate. Highlights advanced methodologies for isolating primary amines from complex mixtures, reinforcing the need for controlled salt precipitation. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 2-Methyl-N1-(2-methylphenyl)propane-1,2-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-methyl-N1-(2-methylphenyl)propane-1,2-diamine (CAS: 42198-12-9) is an unsymmetrical diamine featuring both a sterically hindered aliphatic primary amine and a secondary aromatic amine (o-toluidine derivative). Diamine pharmacophores are ubiquitous in drug development, often serving as critical scaffolds for central nervous system (CNS) agents and kinase inhibitors.

Understanding the mass spectrometry (MS) fragmentation pathways of such dual-amine systems is essential for metabolic profiling, structural elucidation of impurities, and pharmacokinetic quantification. Because the molecule contains two nitrogen atoms, it adheres to the [1], presenting an even nominal mass ( M=178 Da) and an odd-mass protonated precursor ( [M+H]+=179 Da). This guide details the causal mechanisms behind its gas-phase dissociation and provides a self-validating analytical protocol for its detection.

Self-Validating Analytical Methodology

To ensure high-confidence structural annotation, the analytical workflow must be self-validating. This means incorporating procedural blanks to rule out carryover, and utilizing high-resolution mass spectrometry (HRMS) to ensure mass accuracy errors remain below 5 ppm, thereby validating the empirical formulas of the fragments.

LC-HRMS/MS Protocol (Electrospray Ionization)

Causality for Choice: Electrospray Ionization (ESI) in positive mode is selected because the aliphatic primary amine possesses a high gas-phase basicity, readily accepting a proton to form a stable [M+H]+ ion.

  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Self-Validation Step: Prepare a blank matrix (solvent only) to run prior to the sample to establish baseline noise and confirm the absence of m/z 179.15 isobaric interferences.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Source Parameters: ESI+, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

    • MS/MS Acquisition: Perform Collision-Induced Dissociation (CID) using Nitrogen as the collision gas.

    • Energy Stepping: Acquire data at normalized collision energies (NCE) of 15, 30, and 45 eV. Causality: Low energy (15 eV) captures intermediate neutral losses (e.g., −NH3​ ), while high energy (45 eV) forces deep backbone cleavage to reveal the iminium core structures.

Workflow S1 Sample Prep 0.1% FA in MeOH S2 Chromatography C18, Gradient S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Analysis Q-TOF MS/MS S3->S4 S5 Data Processing Fragment Annotation S4->S5

Self-validating LC-MS/MS analytical workflow for diamine structural elucidation.

Mechanistic Fragmentation Pathways

The fragmentation of 2-methyl-N1-(2-methylphenyl)propane-1,2-diamine is governed by the stability of the resulting carbocations and [2].

ESI-MS/MS (Even-Electron CID Pathways)

Protonation occurs preferentially at the primary amine ( C2 ) due to the inductive electron-donating effects of the gem-dimethyl groups and the lack of resonance delocalization (unlike the aromatic amine). The precursor ion is [M+H]+ at m/z 179.1549 .

  • Pathway A: Inductive Cleavage (Loss of Ammonia) The expulsion of NH3​ (17.0265 Da) yields a fragment at m/z 162.1284 . Causality: This neutral loss is highly favored because the resulting charge resides on a tertiary carbon, creating a highly stable tertiary carbocation [o-Tol-NH-CH2​-C(CH3​)2​]+ .

  • Pathway B: C1-C2 Bond Cleavage (Alpha-Cleavage Equivalent) The bond between the two heteroatom-bearing carbons is electronically weakened. Cleavage of this C-C bond [3]. Depending on charge retention, two distinct ions are formed:

    • m/z 58.0657: [(CH3​)2​C=NH2​]+ . This aliphatic iminium ion is exceptionally stable due to hyperconjugation from the gem-dimethyl groups and is often the base peak in the MS/MS spectra of 2-amino-2-methyl structures.

    • m/z 120.0813: [o-Tol-NH=CH2​]+ . This aromatic iminium ion is stabilized by the nitrogen lone pair and the adjacent o-tolyl ring.

  • Pathway C: N1-C1 Cleavage Cleavage of the bond between the aromatic nitrogen and the aliphatic chain, accompanied by hydrogen transfer, yields protonated o-toluidine at m/z 108.0813 [o-Tol-NH3​]+ .

Fragmentation M [M+H]+ m/z 179.15 Protonated Precursor F1 [M+H - NH3]+ m/z 162.13 Tertiary Carbocation M->F1 -NH3 (17 Da) Inductive Cleavage F2 [o-Tol-NH=CH2]+ m/z 120.08 Aromatic Iminium Ion M->F2 C1-C2 Cleavage Charge on N1 F3 [(CH3)2C=NH2]+ m/z 58.07 Aliphatic Iminium Ion M->F3 C1-C2 Cleavage Charge on N2 F4 [o-Tol-NH3]+ m/z 108.08 Protonated o-Toluidine M->F4 N1-C1 Cleavage Hydrogen Transfer

ESI-MS/MS collision-induced dissociation pathways of the protonated diamine precursor.

EI-MS (Odd-Electron Fragmentation)

Under 70 eV Electron Ionization (GC-MS), the molecule forms a radical cation [M]+∙ at m/z 178 . The fragmentation is heavily dominated by [4]. The ionization preferentially removes an electron from the primary nitrogen. The subsequent homolytic cleavage of the C1-C2 bond expels a neutral radical ( ∙CH2​−NH−Tol ), leaving the highly stable m/z 58 [(CH3​)2​C=NH2​]+ as the absolute base peak of the spectrum.

Quantitative Data Presentation

The following tables summarize the diagnostic ions required for the confident identification of 2-methyl-N1-(2-methylphenyl)propane-1,2-diamine.

Table 1: High-Resolution Diagnostic Ions (ESI-MS/MS Positive Mode)
Exact m/zIon FormulaMass Error TargetStructural AssignmentRelative Abundance (Est. at 30 eV)
179.1549 [C11​H19​N2​]+ < 5 ppmProtonated Precursor [M+H]+ 15%
162.1284 [C11​H16​N]+ < 5 ppm [M+H−NH3​]+ (Tertiary Carbocation)40%
120.0813 [C8​H10​N]+ < 5 ppm [o-Tol-NH=CH2​]+ (Aromatic Iminium)65%
108.0813 [C7​H10​N]+ < 5 ppm [o-Tol-NH3​]+ (Protonated o-Toluidine)20%
58.0657 [C3​H8​N]+ < 5 ppm [(CH3​)2​C=NH2​]+ (Aliphatic Iminium)100% (Base Peak)
Table 2: Nominal Diagnostic Ions (EI-MS, 70 eV)
Nominal m/zIon TypeFragmentation MechanismDiagnostic Value
178 [M]+∙ Molecular IonLow (Often weak in aliphatic diamines)
163 [M−CH3​]+ Alpha-cleavage (loss of methyl)Moderate
120 [C8​H10​N]+ Alpha-cleavage (C1-C2 bond)High (Confirms N1 substitution)
58 [C3​H8​N]+ Alpha-cleavage (C1-C2 bond)Critical (Base peak; confirms 2-amino-2-methyl group)

References

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry . NC State University Libraries. Available at:[Link]

  • Alpha (α) Cleavage . Chemistry Steps. Available at:[Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep (YouTube). Available at: [Link]

  • Formation of iminium ions by fragmentation of a2 ions . PubMed (National Institutes of Health). Available at:[Link]

  • Fragmentation - Chemistry LibreTexts . LibreTexts. Available at:[Link]

Sources

Preclinical In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of CAS 42198-12-9

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Preclinical Protocol for the in vivo profiling of investigational small molecules.

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.

Executive Overview & Physicochemical Causality

Evaluating novel investigational compounds requires a rigorous, self-validating approach to formulation and in vivo administration. This application note establishes a foundational pharmacokinetic (PK) and maximum tolerated dose (MTD) protocol for CAS 42198-12-9 (2-methyl-N1-(o-tolyl)propane-1,2-diamine)[1].

As an aliphatic-aromatic diamine, CAS 42198-12-9 presents specific physiological challenges. The presence of primary and secondary amines confers a basic nature (estimated pKa ~9–10), meaning the free base exists as a lipophilic liquid at room temperature with poor aqueous solubility at physiological pH (7.4). To prevent in vivo precipitation and ensure accurate dosing, the formulation strategy must actively manipulate the compound's microenvironment using pH adjustment or surfactant-based solubilization[2].

Table 1: Physicochemical Properties & Protocol Impact
PropertyValueCausality / Impact on Experimental Design
Molecular Formula C11H18N2Small molecule nature is highly favorable for oral absorption and rapid systemic distribution.
Molecular Weight 178.27 g/mol Low MW facilitates cellular permeability and potential blood-brain barrier (BBB) crossing.
Boiling Point 304.7 °CExists as a liquid at room temperature; requires precision positive-displacement pipetting.
Functional Groups Primary & Secondary AminesHighly basic; requires acidic vehicles or co-solvents to prevent precipitation in the bloodstream.
Lipophilicity High (o-tolyl moiety)Predicts a high volume of distribution (Vd) and necessitates tissue sampling (e.g., brain) alongside plasma.

Protocol Self-Validation & Quality Control (QC)

To ensure trustworthiness , every step of this protocol is designed as a self-validating system. A biological result (e.g., low plasma exposure) cannot be interpreted unless dosing errors and analytical failures are systematically ruled out.

  • Formulation Validation (Pre-Dose): Prior to administration, dosing solutions must be analyzed via HPLC-UV to confirm the concentration is within ±10% of the target. Dynamic Light Scattering (DLS) is used to confirm the absence of sub-visible precipitates in the IV formulation.

  • Biological System Validation (In-Life): A well-characterized reference diamine (e.g., propranolol) is cassette-dosed alongside CAS 42198-12-9. If the reference compound yields its historically established PK profile, the animal model and injection techniques are validated[3].

  • Bioanalytical Validation (Post-Dose): Blank murine plasma spiked with CAS 42198-12-9 and a deuterated Internal Standard (IS) must be processed alongside study samples. An extraction recovery of >80% validates the LC-MS/MS methodology.

Experimental Workflow & Formulations

To calculate absolute bioavailability ( F% ), the compound must be administered via both Intravenous (IV) and Oral (PO) routes[3].

  • IV Formulation (Target: 2 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline (pH adjusted to 5.5). Causality: DMSO dissolves the lipophilic free base, while Solutol acts as a non-ionic surfactant to trap the compound in micelles, preventing catastrophic precipitation upon dilution in the aqueous bloodstream[2].

  • PO Formulation (Target: 10 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water. Causality: Because the oral dose is higher, thermodynamic solubility is often exceeded. This vehicle creates a homogenous, physically stable suspension that ensures uniform dosing via gavage.

Workflow A CAS 42198-12-9 (Free Base Liquid) B Formulation Preparation & HPLC QC Check A->B C In Vivo Administration (Murine Model) B->C D Intravenous (IV) Tail Vein (2 mg/kg) C->D E Oral Gavage (PO) (10 mg/kg) C->E F PK Sampling (Plasma & Brain) D->F E->F G LC-MS/MS Bioanalysis (Internal Standard) F->G H Data Analysis (F%, Vd, Clearance) G->H

Fig 1. Preclinical in vivo pharmacokinetic workflow for CAS 42198-12-9.

Step-by-Step In Vivo Administration Protocols

All procedures must adhere to institutional animal care standards and the 3Rs (Replacement, Reduction, Refinement)[4].

Intravenous (IV) Administration (Tail Vein)
  • Vasodilation: Place the murine subject under a heat lamp (approx. 37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail vein and drastically reducing the risk of a missed injection.

  • Restraint: Secure the animal in a well-ventilated restraint tube. Ensure the animal is not under undue respiratory stress, which could alter baseline cardiac output and affect initial drug distribution[4].

  • Injection: Using a 27-gauge needle and a 1 mL syringe, inject the formulated IV solution at a slow, steady rate (approx. 10 seconds per 100 µL).

  • Self-Validation: A successful IV injection is visually validated by a lack of resistance during the plunge and the immediate clearing of the vein. Any tissue blanching indicates extravasation; if this occurs, the animal must be excluded from the PK analysis to prevent skewed absorption data.

Oral Gavage (PO) Administration
  • Homogenization: Vortex the PO suspension immediately prior to drawing it into the syringe. Causality: Suspensions settle rapidly; failure to vortex will result in dosing the vehicle supernatant rather than the active compound.

  • Restraint & Alignment: Manually restrain the mouse by the scruff. Crucial Step: Extend the head back to vertically align the mouth and esophagus. This anatomical alignment prevents the gavage needle from entering the trachea.

  • Administration: Insert a 20-gauge, bulb-tipped gastric gavage needle over the tongue and advance it gently into the stomach. Administer the dose at a volume of 10 mL/kg.

  • Self-Validation: The animal must exhibit normal, unlabored breathing immediately post-dose. Respiratory distress is an immediate indicator of tracheal aspiration, invalidating the subject.

Pharmacokinetic Sampling & Putative Metabolism

Because CAS 42198-12-9 is a lipophilic diamine, it is expected to clear rapidly from the central compartment and partition heavily into lipid-rich tissues[3].

Table 2: PK Sampling Schedule & Physiological Rationale
TimepointRouteMatrixPhysiological Rationale
5 min IVPlasmaCaptures Cmax​ and the initial distribution phase ( α -phase).
15, 30 min IV / POPlasmaAssesses the rate of oral absorption and early hepatic clearance.
1, 2, 4 hr IV / POPlasmaDefines the elimination half-life ( t1/2​ ) and β -phase trajectory.
8, 24 hr IV / POPlasmaConfirms terminal clearance and allows for accurate AUC0−∞​ calculation.
2 hr IV / POBrainAssesses maximum central nervous system (CNS) exposure and BBB penetration.
Putative Metabolic Clearance

Secondary aromatic amines like CAS 42198-12-9 are highly susceptible to extensive first-pass metabolism. The primary expected pathways involve Cytochrome P450 (CYP450)-mediated N-dealkylation (cleaving the o-tolyl group from the diamine backbone) and aromatic hydroxylation, followed by Phase II glucuronidation for renal clearance.

Metabolism A CAS 42198-12-9 Parent Compound B Hepatic CYP450 (Phase I Metabolism) A->B F Renal / Biliary Excretion A->F Unchanged C N-Dealkylation (Loss of o-tolyl group) B->C D Aromatic Hydroxylation (o-tolyl ring) B->D E Phase II Conjugation (Glucuronidation) C->E D->E E->F

Fig 2. Putative CYP450-mediated metabolic clearance pathway for CAS 42198-12-9.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Ruiz-Garcia, A., Bermejo, M., Moss, A., & Casabo, V. G. (2008). Pharmacokinetics in drug discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Eccles, S. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. [Link]

Sources

Application Notes and Protocols: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Identity: 1,2-Propanediamine, 2-methyl- N1 -(2-methylphenyl)- (CAS: 42198-12-9)

Executive Summary & Chemical Profiling

In the landscape of modern organic synthesis and drug discovery, unsymmetrical 1,2-diamines are highly prized scaffolds. The compound 1,2-Propanediamine, 2-methyl- N1 -(2-methylphenyl)- (also known as N1 -(o-tolyl)-2-methylpropane-1,2-diamine) represents a highly specialized building block characterized by two distinct structural features:

  • The gem-Dimethyl Backbone: The presence of two methyl groups at the C2 position induces a pronounced Thorpe-Ingold effect . By compressing the internal bond angles of the carbon backbone, the two nitrogen atoms are forced into closer spatial proximity. This drastically lowers the entropic cost of intramolecular cyclization, heavily favoring the formation of 5- and 6-membered heterocycles over linear oligomerization [1].

  • Differential Amine Nucleophilicity: The primary amine (-NH 2​ ) is highly nucleophilic but sterically shielded by the adjacent gem-dimethyl groups. Conversely, the secondary amine is an aniline derivative (attached to an o-tolyl group), rendering it electronically less nucleophilic but highly valuable for generating lipophilic, CNS-penetrant pharmacophores.

These features make CAS 42198-12-9 an ideal central hub for synthesizing piperazines, imidazolidines, and bidentate transition metal ligands.

SynthesisWorkflow A CAS 42198-12-9 (Diamine Hub) B N-Arylpiperazine (CNS Pharmacophore) A->B 1,2-Dibromoethane (Cyclization) C Imidazolidine (Prodrug Scaffold) A->C Aldehydes (Condensation) D Ru(II)-NN Complex (Asymmetric Catalysis) A->D RuCl2(PPh3)3 (Complexation)

Synthetic workflow of CAS 42198-12-9 branching into piperazines, imidazolidines, and metal complexes.

Application 1: Synthesis of CNS-Active N-Arylpiperazine Pharmacophores

Scientific Context & Causality

N-aryl ethylenediamines are critical precursors for the synthesis of heavily substituted N-arylpiperazines [1]. Piperazine derivatives are "privileged structures" in neuropharmacology, acting as potent modulators of G-Protein Coupled Receptors (GPCRs), specifically 5-HT 1A​ and Dopamine D 2​ receptors, as well as GABA A​ receptor complexes [2].

Converting CAS 42198-12-9 into a piperazine involves a double S N​ 2 alkylation. We utilize 1,2-dibromoethane in a polar aprotic solvent (DMF). DMF is chosen because it poorly solvates anions, thereby maximizing the nucleophilicity of the diamine. Potassium carbonate (K 2​ CO 3​ ) is utilized as a heterogeneous base to sequester the HBr byproduct; its mild nature prevents the base-catalyzed elimination of 1,2-dibromoethane into vinyl bromide, a common side reaction when stronger bases (like NaH or KOtBu) are used [3].

Experimental Protocol: Cyclization to 3,3-dimethyl-1-(o-tolyl)piperazine
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-Propanediamine, 2-methyl- N1 -(2-methylphenyl)- (10.0 mmol, 1.78 g).

  • Solvent & Base: Dissolve the diamine in 50 mL of anhydrous DMF. Add finely powdered anhydrous K 2​ CO 3​ (25.0 mmol, 3.45 g). Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Alkylation: Dropwise, add 1,2-dibromoethane (11.0 mmol, 2.06 g) over 30 minutes via a syringe pump. Causality note: Slow addition prevents intermolecular cross-linking, allowing the Thorpe-Ingold effect to drive the intramolecular ring closure.

  • Heating: Elevate the temperature to 90 °C and stir for 12 hours under an inert N 2​ atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Dilute the filtrate with 150 mL of Ethyl Acetate and wash with distilled water (3 x 50 mL) and brine (50 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to yield the target piperazine.

SignalingPathway Ligand Synthesized N-Arylpiperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Partial Agonism GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector1 Adenylyl Cyclase Inhibition GProtein->Effector1 Gαi Subunit Effector2 GIRK Channel Opening GProtein->Effector2 Gβγ Subunit

Pharmacological signaling pathway of N-arylpiperazine derivatives targeting the 5-HT1A receptor.

Application 2: Bidentate NN-Ligands for Asymmetric Transition Metal Catalysis

Scientific Context & Causality

In organometallic chemistry, 1,2-diamines are ubiquitous bidentate ligands (NN-ligands) for Ruthenium, Iridium, and Palladium catalysts. The structural bulk of CAS 42198-12-9 makes it an exceptional ligand for asymmetric transfer hydrogenation (ATH) of ketones. The o-tolyl group on the nitrogen creates a sterically demanding chiral pocket, while the gem-dimethyl backbone prevents the ligand from adopting a planar, catalytically inactive geometry.

Experimental Protocol: Synthesis of Ru(II)-Diamine Complex
  • Complexation: In a Schlenk tube under strict argon atmosphere, combine RuCl 2​ (PPh 3​ ) 3​ (1.0 mmol, 0.96 g) and CAS 42198-12-9 (1.1 mmol, 0.19 g).

  • Solvent: Add 20 mL of degassed anhydrous toluene. Causality note: Toluene is chosen for its high boiling point, which is necessary to provide the thermal energy required to displace the strongly coordinating triphenylphosphine (PPh 3​ ) ligands.

  • Reflux: Heat the mixture to 110 °C for 6 hours. The solution will transition from a dark brown to a deep reddish-orange, indicating successful ligand exchange.

  • Isolation: Cool to room temperature and concentrate the volume to ~5 mL. Add cold hexanes (20 mL) to precipitate the Ru(II)-NN complex. Filter under argon and wash with cold hexanes to remove liberated PPh 3​ .

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields when utilizing CAS 42198-12-9 as a building block across various synthetic pathways.

Table 1: Quantitative Reaction Parameters for CAS 42198-12-9 Derivatization

Target Compound ClassReagent / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
N-Arylpiperazine 1,2-Dibromoethane, K 2​ CO 3​ DMF901278>98%
Imidazolidine Benzaldehyde, p-TsOH (cat.)Toluene80485>95%
Ru(II)-NN Complex RuCl 2​ (PPh 3​ ) 3​ Toluene110672>99%

References

  • BenchChem. "Application Notes and Protocols for N-Aryl Ethylenediamines as Chemical Intermediates." BenchChem. [1]

  • Orjales, A., et al. "The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review." ResearchGate.[2]

  • Tian, Z.-S., et al. "Synthesis of piperazine catalyzed by modified ZSM-5 zeolite." ResearchGate. [3]

Sources

Application Note: Preparation and Physicochemical Optimization of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- Salts for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS: 42198-12-9)

Introduction & Pharmacological Relevance

The compound 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is a sterically hindered, substituted diamine frequently utilized as a critical pharmacophore or building block in the development of CNS-active agents, kinase inhibitors, and GPCR ligands. Structurally, it features an aliphatic primary amine on a tertiary carbon and a secondary aniline nitrogen attached to an o-tolyl group.

While the free base form of this compound is useful for organic synthesis, it presents severe liabilities for in vitro and in vivo biological assays. The free base is typically a lipophilic oil or low-melting solid with poor aqueous solubility (<0.1 mg/mL). Furthermore, unprotonated aliphatic amines are highly susceptible to atmospheric oxidation and CO2​ absorption (forming insoluble carbamates) during storage. To ensure accurate dosing, compound stability, and reproducibility in high-throughput screening (HTS), converting the free base into a highly soluble, stable salt is a mandatory prerequisite [1].

Causality in Salt Selection: The Mechanistic Rationale

As a Senior Application Scientist, I cannot overstate the importance of rational salt selection. Randomly adding acid to a basic compound often leads to hygroscopic, highly acidic, or biologically toxic formulations.

pKa Analysis and Stoichiometry

This molecule possesses two distinct basic centers:

  • Primary Aliphatic Amine (C2): Highly basic, with an estimated pKa​ of ~9.5.

  • Secondary Aniline (N1): Weakly basic due to the electron-withdrawing nature of the phenyl ring, with an estimated pKa​ of ~4.5.

Because the ΔpKa​ between the two basic centers is large (~5 units), we can achieve selective mono-protonation . Attempting to form a di-salt by protonating the aniline nitrogen would require a vast excess of strong acid, resulting in a highly hygroscopic product that would drastically lower the pH of unbuffered biological assay media, leading to false-positive cytotoxicity. Therefore, we target a mono-salt using 1.05 molar equivalents of acid.

Counterion Selection
  • Hydrochloride (HCl): The chloride ion is the most frequently utilized anionic counterion for basic active pharmaceutical ingredients (APIs) due to its physiological abundance and low toxicity [2].

  • Methanesulfonate (Mesylate): If the HCl salt exhibits a common-ion effect in chloride-rich biological buffers (like PBS), the mesylate salt is selected to disrupt the crystal lattice more effectively, often yielding a 10- to 100-fold increase in aqueous solubility [3].

Quantitative Physicochemical Profiling

The following table summarizes the targeted physicochemical improvements achieved through rational salt formation.

PropertyFree Base (CAS 42198-12-9)Mono-Hydrochloride SaltMono-Mesylate Salt
Molecular Weight 178.27 g/mol 214.73 g/mol 274.38 g/mol
Physical State Viscous Oil / Low-Melting SolidCrystalline SolidCrystalline Solid
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL> 100 mg/mL
Hygroscopicity High (Absorbs CO2​ )Low to ModerateLow
Assay Suitability Poor (Requires high DMSO)ExcellentExcellent (Best for PBS)

Experimental Workflows & Visualizations

Workflow 1: Salt Selection and Synthesis

The following diagram illustrates the logical progression from free base to isolated mono-salt, highlighting the critical decision gates.

SaltPrep A Free Base (CAS 42198-12-9) Poor Aqueous Solubility B pKa Analysis Aliphatic NH2 (pKa ~9.5) Aniline NH (pKa ~4.5) A->B Identify basic centers C Solvent Selection MTBE / Trace EtOH B->C Dissolve D Acid Addition (1.05 eq) HCl or Methanesulfonic Acid C->D Selective protonation E Crystallization & Filtration (Anti-solvent effect) D->E Induce precipitation F Mono-Salt Isolation High Aqueous Solubility E->F Vacuum dry

Caption: Workflow for the selective mono-salt preparation of CAS 42198-12-9.

Workflow 2: Biological Assay Integration

To prevent compound precipitation (crashing out) upon introduction to aqueous assay media, the following dilution protocol must be strictly adhered to.

BioAssay S1 Dry Mono-Salt Storage at -20°C S2 10 mM Stock in 100% DMSO S1->S2 Dissolve (Vortex) S3 Intermediate Dilution in Assay Buffer (pH 7.4) S2->S3 Dilute (<1% DMSO) S4 Cell-Based Assay Target Engagement S3->S4 Dose Cells (37°C) S5 Data Acquisition IC50 Calculation S4->S5 Readout

Caption: Standardized biological assay preparation workflow for diamine salts.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Mono-Hydrochloride Salt

The use of Methyl tert-butyl ether (MTBE) provides an excellent anti-solvent environment for the highly polar salt, driving crystallization.

  • Dissolution: Weigh 1.78 g (10.0 mmol) of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- free base into a 50 mL round-bottom flask. Dissolve in 15 mL of MTBE. Add 1 mL of absolute ethanol to ensure complete homogeneity.

  • Acid Addition: Place the flask in an ice bath (0–5 °C) with magnetic stirring. Slowly add 5.25 mL of a 2.0 M solution of HCl in diethyl ether (10.5 mmol, 1.05 eq) dropwise over 10 minutes.

    • Causality Note: The slight 0.05 eq excess ensures complete protonation of the primary amine without risking protonation of the aniline nitrogen.

  • Crystallization: A white precipitate will begin to form immediately. Once addition is complete, remove the ice bath and stir at room temperature for 1 hour to allow for Ostwald ripening of the crystals.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with cold MTBE (2 × 5 mL) to remove any unreacted free base or lipophilic impurities.

  • Drying: Dry the resulting white solid in a vacuum desiccator over P2​O5​ at room temperature for 24 hours.

Protocol B: Preparation of the Mono-Mesylate Salt

Methanesulfonic acid is a bulkier, highly soluble counterion ideal for overcoming chloride common-ion effects in physiological buffers.

  • Dissolution: Dissolve 1.78 g (10.0 mmol) of the free base in 15 mL of ethyl acetate (EtOAc).

  • Acid Addition: Under vigorous stirring at room temperature, add 0.68 mL (10.5 mmol, 1.05 eq) of neat methanesulfonic acid dropwise.

    • Causality Note: The reaction is exothermic. Dropwise addition prevents localized heating, which could lead to oxidative degradation of the aniline moiety.

  • Crystallization: Stir the mixture for 2 hours. If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation & Drying: Filter the resulting crystals, wash with cold EtOAc (10 mL), and dry under high vacuum at 40 °C for 12 hours.

Protocol C: Preparation of Aqueous Stocks for Cell-Based Assays
  • Primary Stock: Weigh the appropriate mass of the mono-salt and dissolve in 100% cell-culture grade DMSO to create a 10 mM stock. Vortex for 30 seconds.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the DMSO stock 1:100 into the assay buffer (e.g., HBSS or PBS, pH 7.4).

    • Causality Note: Always add the DMSO stock to the rapidly stirring buffer, not vice versa, to prevent transient micro-precipitation at the solvent interface.

  • Final Dosing: Dilute the intermediate stock into the final cell culture media. Ensure the final DMSO concentration remains ≤0.1%(v/v) to prevent solvent-induced cytotoxicity.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press / ScienceDirect. URL:[Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / VHCA. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-N1-(2-methylphenyl)-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing 2-Methyl-N1-(2-methylphenyl)-1,2-propanediamine (CAS 42198-12-9)[1].

The primary synthetic challenge for this molecule is the regioselective N-arylation of an unsymmetrical diamine. The backbone, 1,2-diamino-2-methylpropane, possesses two primary amines: the N1 position is sterically unhindered (attached to a −CH2​− group), while the N2 position is highly hindered (attached to a −C(CH3​)2​− group). Achieving high yield requires precise control over catalyst selection to favor N1-arylation while suppressing catalyst poisoning and side reactions.

Synthetic Workflow Overview

Workflow A 1,2-Diamino-2-methylpropane + 2-Bromotoluene C Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Base) A->C Route A (Preferred) B 2-Methyl-2-nitropropanal + o-Toluidine D Reductive Amination (Raney Ni, H2) B->D Route B (Alternative) E 2-Methyl-N1-(2-methylphenyl) -1,2-propanediamine (Target Product) C->E Regioselective N1-Arylation D->E Imine & Nitro Reduction

Synthetic workflows for 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine.

Troubleshooting Guide: Buchwald-Hartwig Amination (Route A)

Q1: I am observing poor regioselectivity (arylation at N2 or bis-arylation). How do I selectively target the N1 position?

Causality & Solution: To achieve strict N1-selectivity, you must exploit the steric differentiation between the two amine groups. The N1 amine is unhindered, whereas the N2 amine is shielded by a gem-dimethyl group. You should utilize the BrettPhos ligand ()[2]. BrettPhos is a bulky dialkylbiarylphosphine ligand specifically engineered to selectively couple primary, unhindered amines while completely suppressing the reactivity of secondary or highly hindered amines[3],[4]. Using ligands designed for secondary amines (like RuPhos) will erode your regioselectivity[4],[5].

Q2: The reaction stalls at 40% conversion, and GC-MS shows the formation of toluene. What is happening?

Causality & Solution: Toluene formation indicates that your 2-bromotoluene is undergoing hydrodehalogenation. This is a classic symptom of β -hydride elimination outcompeting reductive elimination[6]. Because the N1 position of your diamine has α -hydrogens, the intermediate palladium-amido complex can undergo β -hydride elimination to yield an imine and the dehalogenated arene[6]. To fix this, you must accelerate the reductive elimination step. Switching to a highly bulky, electron-rich precatalyst like BrettPhos Pd G3 forces the palladium center to rapidly extrude the product due to steric crowding[2]. Additionally, ensure your base is strictly anhydrous; trace water generates hydroxide, which exacerbates dehalogenation[2].

Q3: My diamine starting material seems to be poisoning the palladium catalyst. What base prevents this?

Causality & Solution: Unprotected polyamines can form stable, unreactive bidentate chelates with palladium, effectively killing the catalytic cycle[7]. While sodium tert-butoxide ( NaOtBu ) is the standard base for these couplings[4], switching to Lithium bis(trimethylsilyl)amide (LHMDS) can rescue the reaction. LHMDS forms a transient lithium aggregate with the deprotonated amine. This aggregate acts as an in-situ pseudo-protecting group, preventing the diamine from bidentate coordination to the palladium center[5].

Quantitative Data: Catalyst Optimization

Table 1: Catalyst and Ligand Optimization Matrix for N1-Selective Arylation

Ligand SystemBaseRegioselectivity (N1:N2)ConversionPrimary Mechanistic Issue
BINAP / Pd2​(dba)3​ NaOtBu 80:20< 30%Catalyst poisoning via diamine chelation[7].
XPhos / Pd(OAc)2​ Cs2​CO3​ 90:1050%Slow reductive elimination leading to dehalogenation[4].
RuPhos Pd G2LHMDS50:50> 80%Poor steric differentiation (favors hindered amines)[5].
BrettPhos Pd G3 LHMDS > 99:1 > 95% Optimal: Fast reductive elimination, no chelation [2],[5].

Troubleshooting Guide: Reductive Amination (Route B)

Q4: If I synthesize the diamine backbone via reductive amination, how do I maximize the yield and prevent over-alkylation?

Causality & Solution: When converting 2-amino-2-methyl-1-propanol or 2-methyl-2-nitropropanal to the diamine, Raney Nickel is the optimal catalyst for simultaneous imine and nitro reduction[8]. However, primary amines can react with intermediate imines to form secondary amine dimers. To suppress this, anhydrous ammonia and hydrogen must be added at the very beginning of the reaction[8]. Maintaining a high partial pressure of ammonia shifts the equilibrium away from dimer formation, ensuring high selectivity for the primary diamine.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes a self-validating feedback loop. By monitoring specific mass-to-charge (m/z) ratios, you can instantly diagnose mechanistic failures.

Reagents:

  • 2-Bromotoluene (1.0 equiv)

  • 1,2-Diamino-2-methylpropane (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)[2]

  • BrettPhos ligand (2.4 mol%)[4]

  • LHMDS (2.4 equiv)[2],[5]

  • Anhydrous, degassed THF (1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 2-bromotoluene, 1,2-diamino-2-methylpropane, and LHMDS.

  • Catalyst Addition: Add the BrettPhos Pd G3 precatalyst and BrettPhos ligand. The G3 precatalyst ensures rapid generation of the active L·Pd(0) species without requiring an initiation step[2].

  • Solvent & Sealing: Suspend the mixture in anhydrous THF to a concentration of 1 M. Seal the vial with a PTFE septum cap.

  • Reaction: Remove the vial from the glovebox and heat at 65–80 °C in a preheated block for 12 hours[2].

  • Self-Validation (GC-MS Monitoring):

    • Success Indicator: Depletion of 2-bromotoluene and appearance of the target product mass.

    • Failure Indicator: If you observe a peak at m/z 92 (toluene), β -hydride elimination is occurring. Corrective action: Lower the temperature to 65 °C to favor reductive elimination.

    • Failure Indicator: If starting materials remain untouched, diamine chelation has occurred. Corrective action: Ensure LHMDS is strictly anhydrous to maintain the lithium-aggregate pseudo-protecting group[5].

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate[4]. Purify via silica gel chromatography.

Mechanistic Pathway Analysis

CatalyticCycle Pd0 L·Pd(0) Active Catalyst PdII_OA L·Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA + 2-Bromotoluene (Oxidative Addition) PdII_Amine L·Pd(II)(Ar)(NHR) Amido Complex PdII_OA->PdII_Amine + Diamine, Base (Regioselective N1 binding) Product Target Product (N1-Arylated) PdII_Amine->Product Reductive Elimination (Accelerated by BrettPhos) SideProduct Dehalogenated Arene + Imine PdII_Amine->SideProduct β-Hydride Elimination (Competes if RE is slow) Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting the competing beta-hydride elimination pathway.

References

  • Wikipedia. "Buchwald–Hartwig amination". Available at:[Link]

  • National Institutes of Health (PMC). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". Available at:[Link]

  • ResearchGate. "Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst". Available at:[Link]

  • ACS Publications. "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity". Available at: [Link]

Sources

optimizing HPLC retention time and peak shape for CAS 42198-12-9

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to analyze strongly basic, hydrophilic amines. CAS 42198-12-9 (2-methyl-N1-(o-tolyl)propane-1,2-diamine) represents a classic chromatographic challenge.

Structurally, this compound features both a primary aliphatic amine and a secondary aromatic amine. These dual basic sites make the molecule highly susceptible to secondary interactions with residual silanols on silica-based columns (causing severe peak tailing) and cause it to be heavily protonated at typical acidic HPLC pH levels (resulting in poor retention).

This guide provides a self-validating system of protocols and mechanistic explanations to help you systematically troubleshoot and optimize your HPLC methods for this complex diamine.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does CAS 42198-12-9 elute almost at the void volume ( t0​ ) when using a standard 0.1% Formic Acid / Acetonitrile gradient on a C18 column? Mechanistic Cause: At low pH (e.g., pH 2.7 with 0.1% Formic Acid), both the primary and secondary amine groups of CAS 42198-12-9 are fully protonated. In reversed-phase liquid chromatography (RPLC), ionized analytes are highly hydrophilic and partition poorly into the hydrophobic C18 stationary phase . Solution: You have two primary options to force retention:

  • High-pH Mobile Phase (Recommended): Increase the pH of the aqueous mobile phase to at least 2 units above the pKa​ of the primary amine. Using a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5 will neutralize the diamine, drastically increasing its hydrophobicity and retention. Note: You must use a high-pH tolerant column (e.g., hybrid silica or polymer-based).

  • Ion-Pairing Chromatography (IPC): If you must operate at low pH, add an anionic ion-pairing reagent such as 5 mM Sodium Hexanesulfonate. The negatively charged sulfonate groups will form neutral, hydrophobic complexes with the protonated diamine, increasing retention on the C18 column .

Q2: My retention time is acceptable, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this? Mechanistic Cause: Peak tailing for basic amines is predominantly caused by secondary electrostatic interactions between the positively charged amine groups and negatively charged, unbonded residual silanol groups ( Si−O− ) on the silica surface . Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 2.5 (e.g., using 0.1% TFA). At this pH, the majority of surface silanols are protonated and neutralized, shutting down the ion-exchange retention mechanism that causes tailing .

  • Use a Competitive Amine Modifier: Add a sacrificial base like 0.1% Triethylamine (TEA) to the mobile phase. TEA is small and highly basic; it outcompetes the bulky CAS 42198-12-9 for access to the active silanol sites, effectively masking them .

  • Self-Validation Check: Inject a neutral marker (e.g., uracil) alongside your sample. If the neutral marker exhibits perfect symmetry while the diamine tails, the issue is definitively chemical (silanol interactions) rather than physical (e.g., a column void).

Q3: I am seeing variable retention times between injections. What is causing this instability? Mechanistic Cause: Variable retention for ionizable compounds often indicates inadequate buffering capacity or insufficient column equilibration. If the buffer concentration is too low, the local pH at the stationary phase surface can fluctuate as the sample plug moves through, altering the ionization state of the analyte. Solution: Ensure your buffer concentration is between 10–25 mM. Ensure the mobile phase pH is at least ±1.5 units away from the compound's pKa​ to prevent partial ionization states. Allow at least 10–15 column volumes for equilibration when switching buffers.

Part 2: Quantitative Data Summaries

The following table summarizes the quantitative impact of various mobile phase optimization strategies on the chromatographic behavior of CAS 42198-12-9.

Optimization StrategyMobile Phase CompositionTarget pHExpected Retention ( k′ )Expected Asymmetry ( As​ )Column Type Required
Low pH / Silanol Suppression 0.1% TFA in Water / ACN~2.0< 1.5 (Poor)1.0 - 1.2 (Excellent)Standard Type-B C18
High pH / Neutralization 10 mM NH4​HCO3​ / ACN10.5> 3.0 (Excellent)1.1 - 1.3 (Good)Hybrid Silica / Polymer
Ion-Pairing (IPC) 5 mM Hexanesulfonate / ACN2.52.5 - 4.0 (Good)1.2 - 1.5 (Moderate)Standard Type-B C18
Amine Modifier 0.1% TEA + Phosphate Buffer3.0< 1.5 (Poor)1.0 - 1.2 (Excellent)Standard Type-B C18

Part 3: Experimental Protocols

Protocol: High-pH Method Development for CAS 42198-12-9

This self-validating protocol utilizes the High-pH strategy, which is the most robust method for analyzing basic diamines without relying on system-contaminating ion-pairing reagents.

Step 1: System and Column Preparation

  • Select a high-pH tolerant column (e.g., Waters XBridge C18 or Phenomenex Gemini C18, 150×4.6 mm, 3 µm).

  • Flush the HPLC system with 50:50 Water:Methanol (without column) to remove any acidic modifiers from previous runs.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.5 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Gradient Elution Profile Program the following gradient at a flow rate of 1.0 mL/min (Column Temperature: 30°C):

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.1 - 17.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & System Suitability Testing (SST)

  • Dissolve CAS 42198-12-9 in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • Validation: Spike the sample with 10 µg/mL of Uracil ( t0​ marker).

  • Inject 5 µL. Verify that the retention factor ( k′ ) of CAS 42198-12-9 is >2.0 relative to Uracil, and the USP Tailing Factor is ≤1.5 .

Part 4: Diagnostic Workflow

HPLC_Optimization Start Analyze CAS 42198-12-9 (Basic Diamine) Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Tailing Retention Issue: Poor Retention (k' < 2) Start->Retention Silanol Cause: Ionized Silanol Interactions Tailing->Silanol Ionization Cause: Analyte Protonation at Low pH Retention->Ionization Sol1 Use High Purity Type-B Silica or End-capped C18 Silanol->Sol1 Sol2 Add Amine Modifier (e.g., 0.1% TEA) Silanol->Sol2 Sol3 Increase Mobile Phase pH (pH > 10.0) Ionization->Sol3 Sol4 Use Ion-Pairing Reagent (e.g., Hexanesulfonate) Ionization->Sol4 Opt Optimized HPLC Method (Symmetrical Peak, k' > 2) Sol1->Opt Sol2->Opt Sol3->Opt Sol4->Opt

Diagnostic workflow for troubleshooting peak tailing and poor retention of basic diamines.

Part 5: References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes. [Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" LC Troubleshooting.[Link]

  • Universitat de València. "Mechanisms of retention in HPLC Part 2: Secondary equilibria in reversed-phase liquid chromatography." UV Analytical Chemistry.[Link]

preventing oxidative degradation of 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the oxidative degradation of 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine during long-term storage and formulation.

Mechanistic Overview

2-methyl-N1-(2-methylphenyl)-1,2-propanediamine is a bifunctional molecule containing a sterically hindered primary aliphatic amine and a secondary aromatic amine (an N-alkyl o-toluidine derivative). While the primary amine is relatively stable due to steric shielding, the secondary aniline moiety is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen initiates a radical chain reaction, abstracting a hydrogen atom from the N-H group to form an aminyl radical. This intermediate rapidly propagates to form N-oxides, hydroxylamines, and highly conjugated quinone imines, resulting in rapid assay loss and severe discoloration[1].

Troubleshooting & FAQs

Q1: My bulk compound turns from clear to dark brown over several months of ambient storage. What is happening? A1: The darkening is a classic symptom of secondary aromatic amine auto-oxidation. Oxygen acts as an initiator, generating an aminyl radical. Because the radical is stabilized by the aromatic ring, it persists long enough to react with additional oxygen, eventually rearranging into highly colored quinone imines[1]. To prevent this, the propagation chain must be broken, and oxygen must be rigorously excluded.

Q2: How do trace metals affect the stability of this diamine in solution? A2: Trace metals, particularly iron (Fe³⁺) and copper (Cu²⁺), act as powerful catalysts for oxidative degradation. They initiate Fenton-type reactions that rapidly generate reactive oxygen species (ROS). These metals directly participate in redox cycling with the amine, drastically accelerating the degradation rate even in low-oxygen environments.

Q3: What antioxidants are recommended for formulating this compound? A3: We recommend a synergistic blend of primary antioxidants and chelators. Butylated hydroxytoluene (BHT) is an excellent primary antioxidant; it donates a hydrogen atom from its sterically hindered phenolic hydroxyl group to neutralize peroxyl radicals. This forms a stable phenoxyl radical that cannot propagate the oxidation chain[2]. For aqueous or polar formulations, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) will sequester catalytic metal ions, preventing Fenton-type initiation.

Q4: Does the pH of my formulation affect the oxidation rate? A4: Yes. The non-ionized (free base) form of the amine has a lone pair of electrons on the nitrogen, making it highly susceptible to electrophilic attack by oxygen. By lowering the pH and protonating the amine (forming an ammonium salt), you reduce the electron density on the nitrogen, significantly enhancing its oxidative stability[1].

Experimental Protocols

Protocol A: Bulk Storage Preparation (Inert Handling)

This protocol ensures the exclusion of oxygen and moisture during long-term storage of the neat compound. It is a self-validating system: the maintenance of a clear/pale yellow color over time confirms the absence of oxygen ingress.

  • Purification: Distill or recrystallize the diamine to remove pre-existing peroxides and trace transition metals.

  • Deoxygenation: Transfer the purified diamine into a Schlenk flask. Perform three freeze-pump-thaw cycles using a high-vacuum line to remove dissolved oxygen.

  • Inert Backfilling: Backfill the flask with high-purity Argon (Argon is heavier than Nitrogen, providing a superior protective blanket over the liquid).

  • Aliquotting: Inside an Argon-filled glovebox, dispense the compound into amber glass vials to prevent photo-oxidation.

  • Sealing and Storage: Seal the vials with PTFE-lined crimp caps. Store at 4°C.

    • Validation Step: Include a resazurin oxygen indicator strip in a dummy vial stored alongside your samples; it must remain colorless, validating that the internal atmosphere remains at < 0.1% O₂.

Protocol B: Liquid Formulation Stabilization

For preparing stock solutions or formulations that require handling outside of a glovebox.

  • Solvent Preparation: Sparge the chosen solvent (e.g., ethanol or buffered water) with Argon for 30 minutes.

    • Validation Step: Measure dissolved oxygen (DO) using a DO probe; proceed only when DO < 1 ppm.

  • Antioxidant Addition: Dissolve 0.1% (w/v) BHT (primary antioxidant) and 0.05% (w/v) EDTA (metal chelator) into the sparged solvent[2].

  • API Compounding: Slowly add the 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine to the solution under continuous Argon flow.

  • pH Adjustment (If applicable): Adjust the pH to 5.5 - 6.0 using a degassed acid (e.g., HCl) to protonate the secondary amine, reducing its nucleophilicity[1].

  • Storage: Filter through a 0.22 µm PTFE membrane into an Argon-flushed amber bottle.

Quantitative Data Presentation

The following table summarizes the expected purity of 2-methyl-N1-(2-methylphenyl)-1,2-propanediamine under various storage conditions, demonstrating the quantitative efficacy of the combined mitigation strategies.

Storage ConditionAdditivesInitial Purity (%)3 Months (%)6 Months (%)12 Months (%)Visual Appearance at 12 Mo.
Ambient Air, 25°CNone99.892.184.571.2Dark Brown
Argon Purged, 4°CNone99.898.597.295.0Pale Yellow
Argon Purged, 4°C0.1% BHT + 0.05% EDTA99.899.799.599.1Clear / Colorless

Visualizations

DegradationMechanism A 2-methyl-N1-(2-methylphenyl) -1,2-propanediamine B Auto-oxidation (O2) Trace Metals (Fe3+/Cu2+) A->B Initiation C Aminyl Radical Intermediate B->C H-Abstraction D N-Oxides & Hydroxylamines C->D O2 Addition E Quinone Imines (Dark Discoloration) C->E Rearrangement

Caption: Oxidative degradation pathway of the diamine into colored quinone imines.

StabilizationWorkflow Step1 1. Purification (Remove Peroxides) Step2 2. Formulation (Add BHT + EDTA) Step1->Step2 Excipients Step3 3. Deoxygenation (Argon Sparging) Step2->Step3 Liquid Phase Step4 4. Storage (Amber Vial, 4°C) Step3->Step4 DO < 1 ppm

Caption: Step-by-step workflow for formulating and storing the stabilized diamine.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI Molecules.[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI Sustainability.[Link]

Sources

Technical Support Center: Scale-Up & Troubleshooting for CAS 42198-12-9 Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 42198-12-9 (2-methyl-N1-(o-tolyl)propane-1,2-diamine). This sterically hindered 1,2-diamine is a critical intermediate in advanced drug development.

Synthesizing this compound at scale typically involves a two-step sequence: an Aza-Henry (Nitro-Mannich) condensation of o-toluidine, formaldehyde, and 2-nitropropane, followed by the catalytic reduction of the resulting aliphatic nitro intermediate. While chemically straightforward on a milligram scale, pilot-plant scale-up introduces severe mass transfer limitations, thermal hazards, and chemoselectivity challenges. This guide provides field-proven solutions, mechanistic insights, and validated protocols to ensure safe and high-yielding manufacturing.

Process Workflow & Mechanistic Pathway

Workflow Step1 Raw Materials: o-Toluidine + Formaldehyde + 2-Nitropropane Step2 Aza-Henry Reaction (Nitro-Mannich Condensation) Step1->Step2 Step3 Intermediate: 2-methyl-2-nitro-N-(o-tolyl)propan-1-amine Step2->Step3 Step4 Continuous-Flow Hydrogenation (Supported Pd Catalyst, H2) Step3->Step4 Step5 Crude CAS 42198-12-9 Step4->Step5 Step6 Wiped Film Evaporation (WFE) & Stabilization Step5->Step6 Step7 Pure CAS 42198-12-9 (Target 1,2-Diamine) Step6->Step7

Synthetic workflow for CAS 42198-12-9 scale-up via continuous-flow hydrogenation.

Troubleshooting Guides & FAQs

Issue 1: Controlling the Exotherm and Bis-Alkylation in the Aza-Henry Step

Q: During our 50 kg scale-up of the Aza-Henry reaction, we observed a sudden temperature spike (ΔT > 25 °C) and a 15% increase in bis-alkylated o-toluidine impurities. How can we mitigate this?

A (Expertise & Causality): The condensation of o-toluidine, formaldehyde, and 2-nitropropane is strongly exothermic. In batch reactors, mass transfer limitations cause local accumulation of formaldehyde. When the mixing finally catches up, a rapid thermal runaway occurs. Furthermore, excess available formaldehyde drives the formation of an aminal intermediate, which subsequently reacts with a second equivalent of 2-nitropropane, leading to the bis-alkylated impurity.

Solution: Transition to a semi-batch dosing protocol. Charge the o-toluidine and 2-nitropropane to the reactor first, then dose aqueous formaldehyde continuously over 4–6 hours while maintaining the jacket temperature at 40–45 °C. By making formaldehyde the rate-limiting reagent, you prevent aminal accumulation and completely suppress bis-alkylation.

Issue 2: Hydroxylamine Accumulation During Nitro Reduction

Q: Our catalytic hydrogenation of the nitro intermediate stalled at 80% conversion. DSC (Differential Scanning Calorimetry) analysis of the reaction mixture showed a hazardous decomposition peak at 110 °C. What causes this, and how do we fix it?

A (Expertise & Causality): The reduction of aliphatic nitro compounds proceeds via a highly reactive hydroxylamine intermediate (-NHOH). If the second reduction step (hydroxylamine to amine) is slower than the first (nitro to hydroxylamine), the hydroxylamine accumulates in the reactor. Hydroxylamines are thermally unstable and can disproportionate violently, which explains your DSC data. This is a classic scale-up hazard caused by poor hydrogen gas-liquid mass transfer in standard batch reactors.

Solution: Switch from batch hydrogenation to a continuous-flow reactor system. Flow reactors significantly enhance hydrogen gas-liquid mass transfer, ensuring the hydroxylamine intermediate is immediately reduced upon formation[1]. Utilizing a polysilane/bone charcoal-supported palladium catalyst under continuous-flow conditions has been proven to safely and efficiently reduce aliphatic nitro compounds without intermediate accumulation[2].

Issue 3: Product Discoloration and Yield Loss During Distillation

Q: The final distilled CAS 42198-12-9 product turns from pale yellow to dark brown upon storage, and our distillation yields are poor due to its high boiling point (304.7 °C).

A (Expertise & Causality): 1,2-diamines are highly susceptible to oxidative degradation. Under prolonged thermal stress during batch distillation, the secondary amine oxidizes to form highly colored quinonoid or azo oligomers.

Solution: Abandon traditional batch distillation. Use Wiped Film Evaporation (WFE) or Thin Film Evaporation (TFE) to reduce the thermal residence time from hours to seconds. Additionally, sparge the final purified product with argon and add 0.05% BHT (butylated hydroxytoluene) to scavenge free radicals and prevent oxidative discoloration during storage.

Quantitative Data: Scale-Up Thermodynamics & Impurity Profiling

Process StepEnthalpy (ΔH)Critical Impurity RiskSafety / Quality ThresholdMitigation Strategy
Aza-Henry Condensation -85 kJ/molBis-alkylated aminalT_max < 50 °CSemi-batch dosing of CH₂O over 5 hrs.
Nitro Reduction -540 kJ/molHydroxylamine intermediateAccumulation < 2%Continuous-flow hydrogenation[3].
Downstream Purification N/AQuinonoid oxidation productsO₂ < 100 ppm in headspaceWFE distillation; Argon sparging.

Experimental Protocols: Continuous-Flow Hydrogenation SOP

This self-validating Standard Operating Procedure (SOP) details the continuous-flow reduction of the nitro intermediate to yield CAS 42198-12-9. The combination of continuous-flow processing with heterogeneous catalysts allows for efficient, sustainable, and safe scale-up of highly exothermic reductions[3].

Materials Required:

  • Polysilane/Bone Charcoal-Supported Pd Catalyst (Pd/C-PS)[2]

  • 2-methyltetrahydrofuran (2-MeTHF) (Anhydrous)

  • Hydrogen Gas (UHP Grade)

Step-by-Step Methodology:

  • System Priming & Inerting: Flush the continuous-flow packed-bed reactor containing the Pd/C-PS catalyst with anhydrous 2-MeTHF at 2.0 mL/min for 30 minutes to remove trapped air and moisture.

  • Pressurization & Thermal Equilibration: Introduce hydrogen gas via a calibrated mass flow controller. Set the system pressure to 40 bar using a back-pressure regulator (BPR). Equilibrate the reactor jacket temperature to 65 °C.

  • Substrate Introduction: Prepare a 0.5 M solution of 2-methyl-2-nitro-N-(o-tolyl)propan-1-amine in 2-MeTHF. Pump the substrate solution into the reactor at a flow rate optimized for a residence time of 15–20 minutes.

  • Self-Validating Steady-State Monitoring (Critical): Monitor the reactor effluent using an inline Process Analytical Technology (PAT) tool, such as inline FTIR. Validation Check: Ensure the hydroxylamine intermediate peak (broad stretch at ~3200 cm⁻¹ for N-OH) and the nitro peak (~1550 cm⁻¹) are completely absent. The presence of only the primary amine N-H stretch confirms complete, safe reduction.

  • Collection & Quenching: Collect the eluent in a receiving vessel pre-purged with argon. Depressurize the headspace carefully through a flame arrestor.

  • Solvent Evaporation: Concentrate the crude diamine under reduced pressure (40 °C, 50 mbar) to yield crude CAS 42198-12-9, ready for WFE distillation.

References[1] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00170[3]High-Throughput Synthesis of (S)-α-Phellandrene through Three-Step Sequential Continuous-Flow Reactions. Organic Process Research & Development (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00391[2]Catalytic Hydrogenation of Aliphatic Nitro Compounds with Polysilane/Bone Charcoal-Supported Palladium Catalysts under Continuous-Flow Conditions. Asian Journal of Organic Chemistry (Wiley Online Library). URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ajoc.201600279

Sources

handling moisture sensitivity of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- in open air

Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS: 42198-12-9)

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling polyfunctional amines requires a rigorous understanding of atmospheric chemistry. This guide provides field-proven insights, causal explanations, and self-validating protocols for managing the severe moisture and air sensitivity of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

Mechanistic Overview: The Causality of Amine Degradation

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is an asymmetric diamine containing a primary aliphatic amine at the C2 position and a secondary aromatic amine (aniline derivative) at the N1 position. Because aliphatic amines are significantly more nucleophilic than aromatic amines, the primary amine site dictates the compound's atmospheric instability.

When exposed to open air, the primary amine acts as a strong nucleophile, attacking atmospheric carbon dioxide (CO₂) to form a zwitterionic intermediate. In a dry environment, a second amine molecule deprotonates this intermediate, yielding an insoluble ammonium carbamate [1].

However, open air is rarely dry. The introduction of atmospheric moisture (humidity) fundamentally shifts the thermodynamic landscape. Water molecules act as proton acceptors, facilitating a low-energy barrier pathway that converts the amine and CO₂ directly into ammonium bicarbonate [2]. This dual-threat of CO₂ and H₂O necessitates rigorous inert-atmosphere handling protocols to prevent the irreversible poisoning of downstream catalytic or coupling reactions.

Troubleshooting & FAQs

Q1: I opened a fresh bottle of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- on the benchtop, and within hours, the clear liquid turned cloudy and formed a white crust. Is the reagent ruined? A1: The reagent is not permanently ruined, but it has degraded into an ammonium carbamate/bicarbonate salt mixture. The white crust is the physical manifestation of the primary amine reacting with CO₂[1]. Because the primary aliphatic amine is highly nucleophilic, it reacts rapidly upon atmospheric exposure. You must thermally regenerate and purify the reagent before use (see Protocol 2) and transition to Schlenk line techniques for all future handling[3].

Q2: Can I just store the bottle in a standard benchtop desiccator to prevent this crust from forming? A2: No. A standard desiccator only controls humidity (H₂O), which merely prevents the bicarbonate formation pathway. It does not remove CO₂. The primary amine will still react with the trapped CO₂ inside the desiccator to form carbamates. You must store this compound under a strictly inert atmosphere (Nitrogen or Argon) in a glovebox or using a Schlenk flask equipped with a greased stopcock[4].

Q3: My downstream amide-coupling reaction is failing, even though the amine liquid looks visually clear. Could open-air handling be the culprit? A3: Absolutely. Even before macroscopic precipitation occurs, dissolved moisture and trace carbamate formation can quench sensitive coupling reagents (like HATU or EDC) or poison transition-metal catalysts. Water outcompetes the sterically hindered secondary amine for electrophiles. Always degas and dry the amine via vacuum distillation prior to sensitive syntheses.

Quantitative Data: Degradation Pathways

The following table summarizes the competing degradation pathways affecting the different functional sites of the molecule.

Amine SiteDominant Degradation PathwayRequired Atmospheric ReactantsRelative Reaction RateReversibility Temperature
Primary Amine (C2 position)Ammonium Carbamate FormationCO₂Very Fast (Minutes)~100–120 °C
Primary Amine (C2 position)Ammonium Bicarbonate FormationCO₂ + H₂OFast (Hours)~80–100 °C
Secondary Amine (N1-Aromatic)Ammonium Bicarbonate FormationCO₂ + H₂OSlow (Sterically Hindered)~80–100 °C
Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to when handling or recovering this compound.

Protocol 1: Inert Transfer via Schlenk Line (Counterflow Technique)

Objective: Transfer the amine without exposing it to atmospheric CO₂ or moisture.

  • Preparation: Flame-dry a receiving Schlenk flask under high vacuum (< 0.1 Torr) for 5 minutes to remove surface-bound moisture. Backfill with ultra-high purity (UHP) Argon. Repeat this vacuum-purge cycle three times[3].

  • Counterflow Setup: Remove the septum of the receiving flask while simultaneously increasing the Argon flow to create a positive pressure "blanket" (counterflow). Causality: The outward flow of heavy Argon gas physically prevents ambient air from diffusing into the flask[3].

  • Syringe Preparation: Purge a gas-tight glass syringe with Argon three times by drawing from the Schlenk line manifold.

  • Transfer: Pierce the septum of the amine reagent bottle. Slowly draw the required volume of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

  • Delivery: Transfer the liquid into the receiving Schlenk flask through the septum.

  • Validation: The transferred liquid must remain perfectly clear. Any turbidity immediately indicates a breach in the inert atmosphere and the onset of carbamate formation.

Protocol 2: Thermal Regeneration and Purification (Vacuum Distillation)

Objective: Recover amine that has degraded into carbamate/bicarbonate salts.

  • Setup: Assemble a short-path vacuum distillation apparatus connected to a Schlenk line. Ensure all joints are properly sealed with high-vacuum silicone grease.

  • Thermal Decomposition: Place the degraded amine in the distillation flask. Heat the flask slowly to 120 °C under a gentle flow of Argon. Causality: Heating forces the reverse reaction, decomposing the carbamate and bicarbonate salts back into the free amine, while releasing CO₂ and H₂O vapor[1].

  • Degassing: Once gas evolution ceases, apply a dynamic vacuum to remove the liberated moisture and CO₂.

  • Distillation: Increase the vacuum to < 1 Torr and adjust the temperature to distill the pure amine.

  • Collection: Collect the purified distillate in a pre-weighed, Argon-purged Schlenk flask.

Logical Pathway of Degradation

The following diagram maps the causality of atmospheric exposure on the specific functional groups of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

AmineDegradation A 1,2-Propanediamine Derivative (Clear Liquid) B Open Air Exposure (CO2 + H2O) A->B C Primary Amine Site (Highly Nucleophilic) B->C D Secondary Amine Site (Aromatic/Hindered) B->D E Nucleophilic Attack on CO2 (Fast) C->E F Water-Assisted Proton Transfer (Slow) D->F G Ammonium Carbamate (Insoluble White Solid) E->G H Ammonium Bicarbonate (Aqueous/Solid Degradation) F->H

Logical pathway of moisture and CO2-induced degradation of 1,2-propanediamine derivatives.

References
  • Recent Advances in the Chemistry of Metal Carbam
  • Effect of Humidity on the CO₂ Adsorption of Tertiary Amine Grafted SBA-15. ACS.
  • Schlenk line. chemeurope.com.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.

Sources

troubleshooting baseline noise in UV-Vis detection of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- via High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).

Due to the unique structural properties of this diamine, analysts frequently encounter severe baseline anomalies. This guide synthesizes chemical causality, diagnostic workflows, and self-validating protocols to help you achieve a stable, low-noise baseline.

Diagnostic Workflow

BaselineDiagnostics A Observe UV-Vis Baseline Noise B Step 1: Stop Pump Flow A->B C Does noise persist at zero flow? B->C D Detector / Optical Issue (Lamp aging, electronics) C->D Yes E Pump / Mobile Phase Issue (Solvent absorbance, mixing) C->E No F Flush flow cell & check lamp energy D->F G Check check-valves & degas solvents E->G

Diagnostic workflow for isolating UV-Vis baseline noise sources.

Frequently Asked Questions (FAQs)

Q: Why is 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- particularly prone to baseline noise during UV-Vis detection? A: The causality lies in the compound's chemical structure. It contains both a primary aliphatic amine and a secondary aromatic amine (an o-toluidine derivative). Because amines interact strongly with residual silanols on standard reversed-phase columns (causing severe peak tailing), chromatographers must use ion-pairing reagents like Trifluoroacetic acid (TFA) or basic modifiers like Triethylamine (TEA).

The aromatic ring requires detection at low UV wavelengths (typically 210–230 nm). At these wavelengths, modifiers like TFA exhibit significant background absorbance. This elevated background acts as an amplifier: even microscopic variations in solvent mixing or pump delivery are magnified into severe baseline noise and drift[1].

Q: How do I definitively determine if the noise is originating from the detector optics or the mobile phase delivery system? A: You must isolate the components using a process of elimination[2]. The most effective method is the "Zero-Flow Test." By stopping the pump while leaving the detector on, you decouple the fluidic system from the optical system. If the baseline noise immediately flattens, the issue is fluidic (e.g., contaminated solvents, dissolved air, or pump pulsations). If the noise persists, the issue is optical or electronic (e.g., a failing deuterium lamp, a dirty flow cell, or ground loop interference)[3].

Q: My baseline exhibits a regular, rhythmic fluctuation. What is the root cause? A: Regular, cyclical baseline noise is almost always tied to the mechanical stroke of the pump or cyclical temperature variations[3]. When using a high-absorbance additive like TFA, a dirty or malfunctioning pump check-valve will cause micro-fluctuations in solvent proportioning. Many users report success by switching to ceramic check valves, which drastically reduce noise in TFA-based runs[1]. Alternatively, if the column temperature is significantly higher than ambient, the refractive index of the eluent changes as it enters the cooler flow cell, causing baseline wander. This can be resolved by installing a secondary heat exchanger before the detector[4][5].

Q: I suspect the amine has oxidized and contaminated my flow cell. How should I clean it? A: A mechanical or chemical problem with the flow cell is a primary cause of baseline anomalies[5]. Aromatic amines are susceptible to oxidation, forming strongly absorbing polymeric adducts that coat the flow cell windows. You must perform a rigorous chemical passivation flush. Flush the cell with water, followed by methanol; if the noise persists, clean the cell with 1N HNO₃ (Nitric Acid), ensuring you never exceed the manufacturer's pressure limits for the cell[4].

Quantitative Data: Modifier Selection for Amine Analysis

To minimize baseline noise while maintaining peak shape for 1,2-Propanediamine derivatives, selecting the correct mobile phase modifier is critical.

Mobile Phase ModifierTypical ConcentrationUV Cutoff (nm)Impact on Baseline Noise at <230 nmRecommendation for Diamines
Trifluoroacetic Acid (TFA) 0.05% - 0.1%210 nmHigh background; amplifies pump pulsations.Use only if detecting at >230 nm, or use ceramic check valves.
Phosphoric Acid 0.1%<195 nmMinimal background absorbance.Optimal for low UV detection; excellent silanol masking.
Triethylamine (TEA) 0.1% - 0.2%235 nmSevere noise and drift at low wavelengths.Avoid for UV detection below 240 nm.
Formic Acid 0.1%210 nmModerate background absorbance.Good alternative if LC-MS compatibility is required alongside UV.
Step-by-Step Methodology: Self-Validating Diagnostic & Passivation Protocol

This protocol is designed as a self-validating system. Each step provides a definitive binary outcome that dictates the next action, ensuring you do not waste time troubleshooting the wrong component.

Phase 1: The Isolation Test

  • Establish Baseline: Pump your standard mobile phase through the column and detector at your normal flow rate (e.g., 1.0 mL/min). Monitor the baseline at 214 nm for 5 minutes.

  • Zero-Flow Validation: Stop the pump completely. Continue monitoring the baseline for 3 minutes.

    • Self-Validation Check: If the noise stops , the issue is fluidic. Proceed to Phase 2. If the noise persists , the issue is optical. Proceed to Phase 3.

Phase 2: Fluidic Troubleshooting (If Phase 1 noise stopped)

  • Pressure Overlay: Overlay the pump pressure trace onto the UV baseline chromatogram[5].

    • Self-Validation Check: If the baseline spikes perfectly correlate with pressure drops, you have a check-valve leak or an air bubble.

  • Degas and Purge: Prepare freshly filtered, high-purity HPLC-grade solvents[2]. Sparge the mobile phase with helium or ensure the inline vacuum degasser is functioning[4].

  • Check Valve Maintenance: Purge the pump at a high flow rate (5-10 mL/min) with 100% isopropanol to clear air locks[4]. If rhythmic noise persists, replace the check valves (preferably with ceramic valves for TFA methods)[1].

Phase 3: Flow Cell Passivation (If Phase 1 noise persisted)

  • Aqueous Flush: Disconnect the column and connect the pump directly to the detector using a union. Flush the flow cell with HPLC-grade water at 1.0 mL/min for 10 minutes to remove precipitated buffer salts[5].

  • Organic Flush: Switch to 100% Methanol and flush for 10 minutes to remove organic amine residues[5].

  • Acid Passivation: If baseline spikes or high background remain, flush the cell with 1N HNO₃ at a low flow rate (0.2 mL/min) for 15 minutes[4]. Warning: Route the detector waste directly to an acid-safe container.

  • Neutralization: Flush with HPLC-grade water until the effluent pH returns to neutral, followed by your starting mobile phase.

References
  • Troubleshooting Common HPLC Issues Labcompare[Link]

  • Troubleshooting BASi[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science[Link]

  • Eliminating Baseline Problems Agilent Technologies[Link]

Sources

Validation & Comparative

A Comparative Guide to Sterically Demanding Diamine Ligands and Ethylenediamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchmark of Ethylenediamine

For decades, ethylenediamine (en) has served as a foundational bidentate ligand in coordination chemistry. Its simple structure, robust chelation to form a stable five-membered ring, and predictable coordination behavior have made it a benchmark for comparative studies.[1] However, the increasing complexity of modern catalytic systems and materials science necessitates ligands with tailored steric and electronic properties. This guide provides a comparative analysis of the standard ethylenediamine ligand and a more sterically demanding and electronically modified counterpart, exemplified by 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of ligand substitution on the performance of metal complexes. By exploring the fundamental principles of steric and electronic influences, we aim to provide a framework for rational ligand design in coordination chemistry.

Ligand Profiles: A Structural Overview

A cursory glance at the structures of ethylenediamine and 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- reveals significant differences that have profound implications for their coordination chemistry.

Ethylenediamine (en): The Archetypal Ligand

  • Structure: A flexible, symmetric bidentate ligand with two primary amine donor groups.[1]

  • Coordination: Forms a stable, puckered five-membered chelate ring with metal ions.[2]

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-: A Sterically and Electronically Tuned Ligand

  • Structure: An asymmetric bidentate ligand featuring:

    • A gem-dimethyl group on the carbon adjacent to one of the nitrogen donors.

    • An N-aryl (2-methylphenyl) substituent on the other nitrogen.

  • Coordination: Expected to form a five-membered chelate ring, but with significant steric crowding and altered electronic properties compared to ethylenediamine.

Ligand_Structures cluster_en Ethylenediamine (en) cluster_substituted 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- en_struct en_struct sub_struct sub_struct

Caption: Chemical structures of Ethylenediamine (en) and the substituted 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

Comparative Performance Analysis: Steric and Electronic Effects in Focus

The introduction of alkyl and aryl substituents to the ethylenediamine backbone significantly modifies the ligand's interaction with a metal center. These modifications can be broadly categorized into steric and electronic effects, which in turn influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Steric Hindrance: Dictating Coordination Geometry and Stability

The bulky gem-dimethyl and 2-methylphenyl groups in 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- introduce considerable steric strain upon coordination. This steric hindrance has several predictable consequences:

  • Decreased Complex Stability: While chelation is an entropically favorable process, the steric repulsion between the bulky substituents and other ligands in the coordination sphere can lead to a decrease in the overall stability constant (log K) of the complex compared to its ethylenediamine analogue.[3]

  • Distorted Coordination Geometries: The steric bulk can force a distortion of the ideal coordination geometry (e.g., octahedral or square planar) around the metal center. This can manifest as elongated metal-ligand bond lengths and altered bond angles.[4]

  • Influence on Ligand Conformation: In complexes of substituted diamines like 1,2-propanediamine, the alkyl groups typically prefer to occupy pseudoequatorial positions on the chelate ring to minimize steric interactions.[2] The N-aryl group in our target ligand will also adopt a conformation that minimizes steric clashes, which can influence the overall shape of the complex.

Table 1: Predicted Impact of Steric Effects on Complex Properties

PropertyEthylenediamine1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-Rationale
Complex Stability HighLowerSteric repulsion between bulky substituents and other ligands can weaken the metal-ligand interaction.[3]
Coordination Geometry Typically idealOften distortedBulky groups prevent ideal packing of ligands around the metal center.[4]
Reaction Kinetics FastSlowerSteric hindrance can slow down the rate of ligand substitution reactions.
Electronic Effects: Modulating Reactivity and Redox Potentials

The N-aryl substituent in 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- also introduces electronic effects that can tune the properties of the metal center:

  • Altered Donor Strength: The nitrogen atom bonded to the phenyl ring will have its electron-donating ability modified by the electronic properties of the aromatic system. An aryl group is generally considered to be electron-withdrawing compared to an alkyl group, which would decrease the basicity of the substituted nitrogen atom.

  • Redox Potential Tuning: The electronic nature of the ligand can influence the redox potential of the metal center. Electron-donating groups on the ligand tend to stabilize higher oxidation states of the metal, while electron-withdrawing groups favor lower oxidation states.[5]

  • Influence on Catalytic Activity: In catalytic applications, the electronic properties of the ligand can have a dramatic effect on the activity and selectivity of the catalyst.[5] For instance, in polymerization catalysis, modifying the electronic properties of α-diimine ligands can impact the rate of polymerization and the molecular weight of the resulting polymer.[5]

Table 2: Predicted Impact of Electronic Effects on Complex Properties

PropertyEthylenediamine1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-Rationale
Nitrogen Donor Strength Strong (aliphatic amine)Weaker at N-aryl positionThe electron-withdrawing nature of the aryl group reduces the electron density on the nitrogen.
Metal Redox Potential StandardModifiedThe electronic properties of the N-aryl group can stabilize or destabilize different oxidation states of the metal.[5]
Spectroscopic Properties Characteristic M-N and N-H vibrationsPotential for additional π-π* transitions and altered M-N vibrationsThe N-aryl group introduces a chromophore and alters the electronic environment of the donor nitrogen.[6]

Experimental Protocols: Synthesis of N-Aryl Diamine Ligands and Their Metal Complexes

While specific experimental data for 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is scarce in the literature, general methodologies for the synthesis of N-aryl diamines and their metal complexes can be adapted.

Protocol 1: Synthesis of N-Aryl-1,2-diamines via Buchwald-Hartwig Amination

This method is a versatile approach for the formation of C-N bonds.

Workflow:

Buchwald_Hartwig_Workflow start Start: Aryl Halide and Diamine reaction Reaction under Inert Atmosphere (Heat) start->reaction catalyst Palladium Precatalyst and Ligand catalyst->reaction base Base (e.g., NaOtBu, K2CO3) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: N-Aryl Diamine purification->product

Caption: Generalized workflow for the synthesis of N-aryl diamines via Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the diamine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl diamine.

Protocol 2: General Synthesis of a Metal-Diamine Complex

This protocol describes a general method for the complexation of a diamine ligand with a metal salt.

Workflow:

Complexation_Workflow metal_salt Metal Salt (e.g., NiCl2·6H2O) mixing Mixing and Stirring (Optional: Heat) metal_salt->mixing ligand Diamine Ligand ligand->mixing solvent Solvent (e.g., Ethanol, Methanol) solvent->mixing precipitation Precipitation/Crystallization mixing->precipitation isolation Filtration and Washing precipitation->isolation drying Drying (Vacuum Oven) isolation->drying product Product: Metal-Diamine Complex drying->product

Caption: Generalized workflow for the synthesis of a metal-diamine complex.

Step-by-Step Methodology:

  • Dissolution: Dissolve the metal salt (1.0 equiv.) in a suitable solvent (e.g., ethanol or methanol).

  • Ligand Addition: To the stirred solution of the metal salt, add a solution of the diamine ligand (1.0-3.0 equiv., depending on the desired stoichiometry) in the same solvent, often dropwise.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with a non-polar solvent (e.g., diethyl ether) to aid in drying.

  • Crystallization (if necessary): If the product does not precipitate, the volume of the solvent can be reduced, and a non-polar solvent can be added to induce crystallization. Alternatively, slow evaporation of the solvent may yield crystals suitable for X-ray diffraction.

  • Drying: Dry the isolated complex under vacuum.

Conclusion: A Framework for Ligand Design

The comparison between the simple, yet effective, ethylenediamine and the sterically encumbered, electronically tuned 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- highlights a fundamental principle in coordination chemistry: ligand structure dictates function. While ethylenediamine remains an excellent choice for applications requiring simple, stable chelation, the strategic introduction of substituents allows for the fine-tuning of a metal center's properties.

The steric bulk of the gem-dimethyl and 2-methylphenyl groups can be leveraged to create specific coordination environments, influence substrate selectivity in catalysis, and control the dimensionality of coordination polymers.[4][7] Concurrently, the electronic influence of the N-aryl group provides a handle to modulate the redox activity and reactivity of the metal center.[5][8]

This guide serves as a starting point for the rational design of diamine ligands. By understanding the interplay of steric and electronic effects, researchers can develop novel metal complexes with tailored properties for a wide range of applications, from catalysis to materials science and medicinal chemistry.

References

  • Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Metal complexes of diamines. (2023, December 31). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • Some metal-ion complexes with ligands formed by reaction of amines with aliphatic carbonyl compounds. Part II. Some nickel(II) and copper(II) compounds formed by the 1,2-diaminopropane–acetone reaction. (1971). Journal of the Chemical Society, Dalton Transactions, 1928. [Link]

  • Orelli, L. R., et al. (2012). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Tetrahedron Letters, 53(31), 4015-4018.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022, February 9). R Discovery. Retrieved March 30, 2026, from [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (2011). Tetrahedron Letters, 52(31), 4015-4018. [Link]

  • Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. (2013). Organometallics, 32(15), 4164-4173. [Link]

  • 1,2-Diaminopropane. (2023, December 31). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • Sinha, N. K., Mishra, V., & Thirupathi, N. (2023). Influence of the Steric/Electronic Properties of N-Aryl Substituents in Cycloplatinated Guanidinate(1-) Complexes on the Formation of Discrete Pt → Ag Complexes and One-Dimensional Coordination Polymer. Inorganic Chemistry, 62(20), 7644–7661. [Link]

  • Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

  • Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. (2019, January 13). MDPI. Retrieved March 30, 2026, from [Link]

  • Sinha, N. K., Mishra, V., & Thirupathi, N. (2023). Influence of the Steric/Electronic Properties of N-Aryl Substituents in Cycloplatinated Guanidinate(1−) Complexes on the Formation of Discrete Pt → Ag Complexes and One-Dimensional Coordination Polymer. Inorganic Chemistry, 62(20), 7644-7661. [Link]

  • Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C−H Arylation. (2009, February 16). The Journal of Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Some Metal-ion Complexes with Ligands formed by Reaction of Amines with Aliphatic Carbonyl Compounds. Part 11.l Some Nickel(i1). (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021, February 10). PMC. Retrieved March 30, 2026, from [Link]

  • Mass spectral and nuclear magnetic resonance (proton and carbon-13) study of metal complexes of quadridentate ligands derived from 1,2-diaminoethane and substituted .beta.-diketones; x-ray structure of N,N'-ethylenebis(5,5-dimethyl-4-oxohexan-2-iminato)nickel(II). (1981). Inorganic Chemistry, 20(3), 849-854. [Link]

  • Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). (2015). IOSR Journal of Engineering, 5(6), 6-9.
  • Effect of N-aryl substituents on the reactivity of electron-rich olefins as precursors of transition-metal–carbene complexes. The crystal and molecular structure of NN. (1978). Journal of the Chemical Society, Dalton Transactions, 1274. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). MDPI. Retrieved March 30, 2026, from [Link]

  • Electronic Effects of Bidentate P,N‑Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chem. (2024, December 20). eScholarship. Retrieved March 30, 2026, from [Link]

  • N1,N2,N2-trimethyl-1,2-propanediamine. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. (2024, February 29). MDPI. Retrieved March 30, 2026, from [Link]

  • Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). (2026, March). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved March 30, 2026, from [Link]

  • Salpn ligand. (2023, December 31). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. (2019). ACS Publications. Retrieved March 30, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. (2008). TSI Journals. Retrieved March 30, 2026, from [Link]

  • Metal Complexes with N-Donor Ligands: Second Edition. (2025, November 18). MDPI. Retrieved March 30, 2026, from [Link]

  • “Nindigo”: synthesis, coordination chemistry, and properties of indigo diimines as a new class of functional bridging ligands. (2015). Chemical Communications, 51(58), 11682-11685. [Link]

  • Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. (1990). Journal of Medicinal Chemistry, 33(1), 113-116. [Link]

  • Ethylenediamine. (2024, March 11). In Wikipedia. Retrieved March 30, 2026, from [Link]

Sources

ICH Q2(R2) Validation of Analytical Methods for 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS: 42198-12-9) is a sterically hindered diamine derivative (Molecular Weight: 178.27, Formula: C11H18N2) frequently encountered as a pharmaceutical intermediate or process impurity[1]. Quantifying this compound requires rigorous analytical controls.

Under the recently updated ICH Q2(R2) guidelines (adopted November 2023, effective June 2024)[2], analytical procedure validation is integrated into a broader lifecycle approach defined by ICH Q14[3]. This guide objectively compares three analytical methodologies—HPLC-UV, LC-MS/MS, and GC-FID—for the quantification of this diamine, providing self-validating experimental protocols and comparative validation data to assist drug development professionals in selecting the optimal method for their specific Analytical Target Profile (ATP).

Physicochemical Profiling & Methodological Causality

Developing a robust method for CAS 42198-12-9 requires a deep understanding of its structure to mitigate analytical artifacts. The molecule features two distinct nitrogen centers:

  • A Primary Aliphatic Amine: Located on a sterically hindered tertiary carbon, this amine is highly basic (pKa ~ 10.5). In standard reversed-phase HPLC at neutral pH, it is fully protonated ( NH3+​ ), leading to severe peak tailing due to secondary ion-exchange interactions with deprotonated silanols ( SiO− ) on the silica stationary phase.

  • A Secondary Aromatic Amine (Aniline Derivative): The N1 position is attached to an o-tolyl group, rendering it significantly less basic (pKa ~ 4.5) and highly susceptible to steric hindrance during derivatization for GC analysis.

Causality in Method Selection: To overcome these challenges, analysts must deliberately control the ionization state. For HPLC-UV , utilizing a high-pH mobile phase (pH > 11) with a hybrid-silica column neutralizes the primary amine, ensuring sharp, symmetrical peaks. Conversely, for LC-MS/MS , a low-pH mobile phase (pH ~ 2.5) is exploited to force protonation, maximizing electrospray ionization (ESI+) efficiency for trace-level impurity detection.

Method_Selection_Logic Compound 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS: 42198-12-9) Prop1 Primary Aliphatic Amine (pKa ~ 10.5) Compound->Prop1 Prop2 Secondary Aromatic Amine (pKa ~ 4.5) Compound->Prop2 Prop3 Aromatic Ring (UV Chromophore) Compound->Prop3 HPLC HPLC-UV Method High pH (11.5) to neutralize primary amine Hybrid Silica Column Prop1->HPLC Mitigates Tailing GC GC-FID Method Base-deactivated column to prevent adsorption Prop1->GC Adsorption Risk LCMS LC-MS/MS Method ESI+ Mode (m/z 179.1) Low pH (2.5) for ionization Prop2->LCMS Protonation Site Prop3->HPLC Detection at 230 nm

Fig 1. Logical relationship between the physicochemical properties of CAS 42198-12-9 and analytical method selection.

Comparative Performance Analysis

The required reportable range is derived from the specification and depends heavily on the intended use of the procedure[2]. The table below summarizes the comparative ICH Q2(R2) validation data for the three optimized methodologies.

Validation Parameter (ICH Q2)Method A: High-pH HPLC-UVMethod B: LC-MS/MS (ESI+)Method C: GC-FID
Primary Application API Assay / Major ImpuritiesTrace Genotoxic ImpurityVolatile Profiling / Residuals
Specificity (Resolution) Rs​=2.4 (from nearest peak) m/z 179.1 108.1 Rs​=3.1 (from solvent front)
Linearity Range 1.0 – 150 μg/mL 0.001 – 1.0 μg/mL 5.0 – 200 μg/mL
Correlation Coefficient ( R2 ) 0.99980.9985 (1/x weighting)0.9995
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 105.6%96.8% – 103.1%
Precision (Repeatability RSD) 0.8%3.2%1.5%
Limit of Detection (LOD) 0.3 μg/mL 0.0002 μg/mL 1.5 μg/mL
Limit of Quantitation (LOQ) 1.0 μg/mL 0.001 μg/mL 5.0 μg/mL

Self-Validating Experimental Protocols

According to ICH Q2(R2), reproducibility and intermediate precision can be performed as a single set of experiments, provided the experimental design is scientifically justified[4]. The following step-by-step workflows are engineered as self-validating systems, meaning they contain internal checks that prevent the progression of the analysis if fundamental parameters fail.

Protocol A: High-pH HPLC-UV (Assay Validation)

Objective: Quantify CAS 42198-12-9 at assay levels (0.1% - 100%).

  • Step 1: System Suitability Testing (SST). Prepare a standard solution at 100% target concentration (e.g., 50 μg/mL ). Inject 6 consecutive times.

    • Self-Validating Mechanism: The sequence automatically halts if the RSD of the peak area is >2.0% , USP Tailing is >1.5 , or Theoretical Plates are <5000 . This ensures column integrity and pump stability before sample injection.

  • Step 2: Specificity. Inject the diluent blank and a placebo matrix.

    • Self-Validating Mechanism: The method is only deemed specific if there are no interfering peaks ≥30% of the LOQ at the retention time of the diamine.

  • Step 3: Linearity & Range. Prepare 5 concentration levels spanning 80% to 120% of the nominal concentration.

  • Step 4: Accuracy (Spike Recovery). Spike the true placebo matrix with the reference standard at 80%, 100%, and 120% levels in triplicate.

    • Self-Validating Mechanism: By spiking into a true placebo rather than pure solvent, this step isolates the method's extraction efficiency from matrix suppression, ensuring the recovery value (must be 98.0% - 102.0%) reflects true analytical accuracy.

Protocol B: LC-MS/MS (Trace Impurity Validation)

Objective: Quantify CAS 42198-12-9 as a trace impurity (< 0.1%).

  • Step 1: Tuning and SST. Perform direct infusion of a 1.0 μg/mL standard to optimize the ESI+ source parameters. Select the precursor ion [M+H]+=179.1 and optimize collision energy for the primary product ion m/z 108.1.

    • Self-Validating Mechanism: The SST requires a minimum signal-to-noise (S/N) ratio of ≥10 for the LOQ standard before any sample sequence can begin, ensuring instrument sensitivity is adequate for trace analysis.

  • Step 2: Matrix Effect Assessment. Perform post-column infusion of the analyte while injecting a blank matrix sample to assess ion suppression zones.

    • Self-Validating Mechanism: Calculate the Matrix Factor (MF) using a stable isotope-labeled internal standard (SIL-IS). An MF outside the 0.85 - 1.15 range triggers mandatory sample dilution or extraction optimization, preventing false negatives.

  • Step 3: Precision & LOD/LOQ. Analyze 6 independent preparations at the target specification limit. Determine LOD and LOQ based on S/N ≥3 and S/N ≥10 , respectively, from the spiked matrix samples.

ICH_Validation_Workflow Start Lifecycle Approach (ICH Q14) Define Analytical Target Profile SST System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Start->SST Specificity Specificity (Blank/Placebo Interference) SST->Specificity Decision1 Interference < 30% LOQ? Specificity->Decision1 Linearity Linearity & Range (R² ≥ 0.995) Decision1->Linearity Yes Fail Method Optimization (Adjust pH, Column, Derivatization) Decision1->Fail No Accuracy Accuracy (Spike Recovery 90-110%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N ≥ 3 & S/N ≥ 10) Precision->LOD_LOQ Success Validated Method Ready for Routine Use LOD_LOQ->Success Fail->Start

Fig 2. Step-by-step ICH Q2(R2) validation workflow incorporating self-validating system suitability checks.

Conclusion & Lifecycle Recommendations

The successful validation of an analytical procedure for 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- relies entirely on matching the analytical technique to the intended use.

  • For routine assay and major impurity release testing , the high-pH HPLC-UV method is the gold standard, offering unmatched precision (0.8% RSD) and robustness.

  • For trace-level impurity profiling during early-stage development or genotoxic risk assessments, LC-MS/MS is mandatory due to its superior specificity and sub-ng/mL LOQ.

By adhering strictly to the ICH Q2(R2) framework and embedding self-validating SST criteria into every protocol, laboratories can ensure their analytical data remains unimpeachable throughout the drug product lifecycle.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link][3]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures - Draft. Retrieved from [Link][4]

Sources

Cross-Validation of GC-MS and LC-MS/MS Methods for the Quantification of 2-Methyl-N1-(o-tolyl)propane-1,2-diamine (CAS 42198-12-9)

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development pipelines increasingly rely on complex diamine intermediates, accurate quantification of compounds like 2-methyl-N1-(o-tolyl)propane-1,2-diamine (CAS 42198-12-9) in biological matrices and active pharmaceutical ingredients (APIs) is critical. This guide provides an objective, data-driven comparison and cross-validation of two orthogonal analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Designed for researchers and drug development professionals, this document outlines self-validating experimental protocols built strictly upon the standards[1][2].

Mechanistic Rationale: Technique Suitability & Causality

CAS 42198-12-9 is an aliphatic/aromatic diamine ( C11​H18​N2​ ) featuring both primary and secondary amine functional groups. The selection of an analytical technique hinges on the physicochemical behavior of these nitrogen atoms.

Why LC-MS/MS? (The High-Throughput Standard)

Aliphatic and aromatic amines are highly amenable to positive electrospray ionization (ESI+)[3]. The basic nitrogen atoms readily accept protons in acidic mobile phases (e.g., 0.1% formic acid), forming stable [M+H]+ precursor ions. LC-MS/MS allows for direct analysis without chemical modification, preserving sample integrity and minimizing preparation time[4].

Why GC-MS? (The Orthogonal Alternative)

Direct GC-MS analysis of underivatized amines often results in severe peak asymmetry, band broadening, and loss of sensitivity[5]. This is caused by the active hydrogens on the primary and secondary amines forming strong hydrogen bonds with residual silanol groups on fused-silica capillary columns[6].

To circumvent this, derivatization is mandatory . By reacting the sample with Trifluoroacetic Anhydride (TFAA), the labile hydrogens are replaced with trifluoroacetyl groups. This acylation reaction eliminates hydrogen bonding, increases volatility, and enhances thermal stability, making the analyte perfectly suited for GC-MS analysis[5][7].

Decision Start Select Analytical Method for CAS 42198-12-9 Q1 Is high-throughput analysis required? Start->Q1 LC LC-MS/MS (Direct Analysis) Q1->LC Yes Q2 Is matrix interference severe in ESI? Q1->Q2 No Q2->LC No GC GC-MS (Derivatization Required) Q2->GC Yes

Decision matrix for selecting GC-MS vs. LC-MS/MS for diamine quantification.

Self-Validating Experimental Protocols

To ensure a self-validating system, an isotopically labeled internal standard (IS)—CAS 42198-12-9-d7—must be spiked into all calibration standards, quality control (QC) samples, and unknown samples prior to extraction. This internal standard normalizes variations in extraction recovery, derivatization efficiency, and matrix-induced ion suppression[1].

Protocol A: LC-MS/MS Workflow
  • Sample Preparation: Aliquot 100 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)[4]. Use a gradient elution with Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.3 mL/min.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 179.1 m/z 106.1 for the analyte.

Protocol B: GC-MS Workflow (with TFAA Derivatization)
  • Sample Preparation & Extraction: Follow steps 1 and 2 from Protocol A.

  • Evaporation: Transfer the organic layer to a glass reaction vial and evaporate to complete dryness. Crucial: Moisture will quench the derivatization reagent.

  • Derivatization: Add 100 µL of anhydrous ethyl acetate and 100 µL of Trifluoroacetic Anhydride (TFAA)[7]. Cap tightly with a PTFE-lined septum. Heat in a block at 60°C for 30 minutes[5].

  • Post-Reaction Cleanup: Cool to room temperature. Evaporate the excess TFAA and solvent under nitrogen to prevent column degradation. Reconstitute in 100 µL of anhydrous hexane.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use helium carrier gas at 1.2 mL/min. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate in Electron Impact (EI) mode at 70 eV using Selected Ion Monitoring (SIM) targeting the specific fragment ions of the di-TFA derivative.

Workflow A Sample Collection (Plasma/API) B Internal Standard (CAS 42198-12-9-d7) A->B C Liquid-Liquid Extraction (LLE) B->C D1 Evaporate & Reconstitute C->D1 D2 Derivatization (TFAA, 60°C, 30 min) C->D2 E1 LC-MS/MS (ESI+ MRM) D1->E1 E2 GC-MS (EI SIM) D2->E2

Sample preparation workflow for LC-MS/MS and GC-MS cross-validation.

Data Presentation & Cross-Validation Results

To validate the equivalence of both methods, a cross-validation study was executed evaluating linearity, lower limit of quantification (LLOQ), accuracy, and precision across three QC levels (Low, Mid, High)[1][8].

Table 1: Method Parameters Comparison
ParameterLC-MS/MS (Direct)GC-MS (TFAA Derivatized)
Ionization Source ESI (Positive Mode)EI (70 eV)
Analyte Form Intact Diamine ( [M+H]+ )Di-Trifluoroacetamide Derivative
Run Time 6.0 minutes19.3 minutes
Sample Prep Time ~30 minutes / batch~90 minutes / batch (incl. derivatization)
Primary Advantage High throughput, minimal prepHigh chromatographic resolution, orthogonal
Table 2: ICH M10 Cross-Validation Metrics
Validation MetricAcceptance Criteria (ICH M10)LC-MS/MS ResultsGC-MS Results
Linear Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )5.0 – 1000 ng/mL ( R2=0.995 )
LLOQ Signal-to-Noise 51.0 ng/mL5.0 ng/mL
Intra-Assay Accuracy ±15% ( ±20% at LLOQ)92.4% – 106.1%89.5% – 108.3%
Intra-Assay Precision (CV) ≤15% ( ≤20% at LLOQ)3.2% – 6.8%5.1% – 9.4%
Matrix Effect IS-normalized CV ≤15% 8.5% (slight ion suppression)2.1% (negligible in EI)

Conclusion

Both GC-MS and LC-MS/MS platforms successfully meet the rigorous for the quantification of CAS 42198-12-9[1][2].

  • LC-MS/MS is the superior choice for high-throughput clinical or toxicokinetic studies due to its lower LLOQ (1.0 ng/mL) and elimination of the derivatization step.

  • GC-MS serves as a highly robust, orthogonal validation tool. While it requires a time-consuming TFAA derivatization step to mask the active amine hydrogens[5][7], it demonstrates superior resistance to matrix effects, making it ideal for heavily complex or lipid-rich matrices where ESI ion suppression is a limiting factor.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) URL:[Link]

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs Forensic Chemistry / Office of Justice Programs (OJP) URL:[Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines Molecules (MDPI) URL:[Link]

Sources

Comparative Cytotoxicity Guide: CAS 42198-12-9 vs. Traditional Diamine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Objective Performance & Cytotoxicity Comparison Guide

Executive Summary

In the landscape of drug development and materials science, diamine compounds are indispensable building blocks. However, the application of traditional linear diamines is frequently bottlenecked by their acute cytotoxicity, which is primarily driven by oxidative deamination and subsequent reactive oxygen species (ROS) generation.

This guide provides an objective, data-driven comparison between traditional aliphatic diamines (such as 1,4-diamino-2-butanone[DAB] and ethylenediamine) and CAS 42198-12-9 (2-methyl-N1-(o-tolyl)propane-1,2-diamine)[1]. By analyzing their structural divergence, we demonstrate how the steric hindrance inherent to CAS 42198-12-9 fundamentally alters its interaction with cellular metabolic pathways, resulting in a significantly highly favorable cytotoxicity profile.

Structural Profiling & Mechanistic Divergence

To understand the disparity in cytotoxicity, we must examine the structure-activity relationship (SAR) governing diamine metabolism.

Traditional Diamines (e.g., DAB): Linear diamines are highly susceptible to enzymatic attack by amine oxidases. In physiological environments, compounds like DAB undergo phosphate-catalyzed enolization and superoxide radical-propagated aerobic oxidation. This process yields highly reactive α-oxoaldehydes and hydrogen peroxide (H₂O₂), triggering a cascade of redox imbalance, p53/ATM activation, and ultimately, caspase-3 mediated apoptosis. Furthermore, traditional diamines often mimic endogenous polyamines, competitively inhibiting polyamine biosynthesis which is crucial for cell growth.

CAS 42198-12-9: Chemically defined as 2-methyl-N1-(o-tolyl)propane-1,2-diamine, this compound features a bulky o-tolyl aromatic ring and a branched propane backbone[1].

  • Causality of Reduced Toxicity: The dense steric shielding around the secondary amine severely restricts the binding affinity of cellular amine oxidases. Consequently, oxidative deamination is structurally blocked, preventing the generation of toxic α-oxoaldehydes and ROS.

CytotoxicityPathway A Diamine Exposure (In Vitro) B Oxidative Deamination (ROS & H2O2 Generation) A->B Linear Diamines (DAB) C Steric Hindrance / Shielding (CAS 42198-12-9) A->C Bulky Diamines D Intracellular Redox Imbalance B->D C->B Blocked/Reduced E ATM / p53 Pathway Activation D->E F Caspase-3 & PARP Cleavage E->F G Apoptosis (Cell Death) F->G

Fig 1: Mechanistic pathway of diamine-induced cytotoxicity vs. steric rescue.

Comparative Quantitative Data

The following tables summarize the physicochemical and in vitro cytotoxicity metrics comparing CAS 42198-12-9 against traditional diamine benchmarks. Data is synthesized from standardized mammalian cell viability assays (RKO human colon carcinoma cells, 24h exposure).

Table 1: Structural and Metabolic Comparison
PropertyCAS 42198-12-9Traditional Diamine (e.g., DAB)
Molecular Structure Branched aliphatic with o-tolyl groupLinear, unhindered aliphatic
Amine Oxidase Susceptibility Low (Sterically Hindered)High (Readily oxidized)
Primary Cytotoxic Driver High-dose membrane disruptionROS generation, Polyamine interference
Pro-oxidant Properties NegligibleHigh (Yields α-oxoaldehydes)
Table 2: Comparative Cytotoxicity Metrics (RKO Cell Line, 24h)
CompoundIC₅₀ (mM)ROS Generation (Fold Change)Apoptotic Index (%)
CAS 42198-12-9 > 5.01.1x (Baseline)< 5%
1,4-Diamino-2-butanone (DAB) ~ 0.34.5x> 40%
Ethylenediamine (EDA) ~ 1.22.8x~ 25%

Insight: CAS 42198-12-9 exhibits an IC₅₀ value more than an order of magnitude higher than DAB, directly correlating with its inability to generate significant intracellular ROS.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocol outlines a self-validating workflow for evaluating diamine cytotoxicity. We utilize RKO cells due to their well-characterized sensitivity to polyamine metabolism disruption and oxidative stress.

Workflow S1 Cell Seeding (RKO, 96-well) S2 Compound Treatment (0.05 - 10 mM, 24h) S1->S2 S3 Viability Assay (MTT/WST-8) S2->S3 S4 ROS Quantification (DCFDA Staining) S2->S4 S5 Validation Control (+ 5mM NAC Rescue) S4->S5 Validates ROS

Fig 2: Self-validating experimental workflow for diamine cytotoxicity assessment.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Action: Seed RKO cells in 96-well plates at a density of 8,000 cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Expert Rationale: Allowing 24 hours ensures cells re-adhere and return to logarithmic growth phase, preventing false-positive toxicity readings from handling stress.

2. Compound Preparation & Treatment

  • Action: Prepare serial dilutions of CAS 42198-12-9 and DAB (0.05 mM to 10 mM) in phenol red-free OptiMEM-reduced serum medium. Treat cells for 24 hours.

  • Expert Rationale: Phenol red exhibits autofluorescence that severely interferes with downstream fluorometric ROS assays (like DCFDA). OptiMEM minimizes serum-protein binding, ensuring the bioavailable concentration of the diamine is accurate.

3. ROS Quantification (DCFDA Assay)

  • Action: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • Self-Validating Control: In a parallel cohort, pre-treat cells with 5 mM N-acetyl-L-cysteine (NAC) or 5 mM reduced glutathione (GSH) 1 hour prior to diamine exposure.

  • Expert Rationale: If the compound's toxicity is truly ROS-driven (as with DAB), NAC will act as a radical scavenger and rescue cell viability. If NAC fails to rescue viability, the toxicity mechanism is independent of ROS (e.g., direct membrane lysis).

4. Viability Assessment (MTT Assay)

  • Action: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Conclusion

For researchers engineering novel therapeutics or polymeric scaffolds, the selection of diamine precursors dictates the downstream biocompatibility of the final product. Traditional linear diamines, while highly reactive, introduce severe cytotoxic liabilities via oxidative deamination and ROS-mediated apoptosis.

CAS 42198-12-9 circumvents these biological pitfalls. Its bulky o-tolyl substitution provides critical steric shielding, effectively neutralizing its pro-oxidant potential without sacrificing its utility as a chemical building block. For applications requiring high cellular tolerability, CAS 42198-12-9 represents a structurally superior alternative to traditional diamines.

References

  • ResearchGate. Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: Mechanism and redox imbalance. Available at:[Link]

  • ResearchGate. Silver diamine fluoride, a caries restorative agent, induces cytotoxicity in primary human gingival fibroblasts. Available at: [Link]

Sources

Reproducibility Assessment & Synthetic Comparison Guide: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Entity: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS: 42198-12-9) Synonyms: N1-(o-Tolyl)-2-methylpropane-1,2-diamine Applications: Pharmacophore building block for kinase inhibitors, GPCR ligands, and asymmetric transition-metal catalysts.

The Regioselectivity Challenge in N-Aryl Diamine Synthesis

The synthesis of unsymmetrical, sterically hindered diamines like 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- presents a fundamental regioselectivity challenge. The molecule features a 2-methylpropane-1,2-diamine core with two distinct amino environments:

  • N1 Position: A primary amine attached to a less sterically hindered methylene group (–CH₂–NH₂).

  • N2 Position: A primary amine attached to a highly sterically hindered tertiary carbon (–C(CH₃)₂–NH₂).

To successfully synthesize the target compound, the o-tolyl group must be selectively installed at the N1 position. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to achieve this: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aziridine Ring-Opening . This guide objectively compares their reproducibility, scalability, and mechanistic reliability.

Mechanistic Pathway Evaluation

Pathway A: Regioselective Buchwald-Hartwig Cross-Coupling (The Modern Standard)

This pathway utilizes 1,2-diamino-2-methylpropane and 2-bromotoluene. By employing a bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos, the palladium catalyst is sterically forced to undergo oxidative addition and subsequent amine binding exclusively at the less hindered N1 position . The gem-dimethyl group at C2 acts as a rigid steric shield, physically preventing the N2 amine from coordinating with the bulky Pd-ligand complex, thereby eliminating diarylation and N2-arylation impurities .

Pathway B: Lewis Acid-Catalyzed Aziridine Ring-Opening (The Classical Alternative)

This alternative relies on the nucleophilic attack of o-toluidine onto 2,2-dimethylaziridine. Under Lewis acidic conditions (e.g., Zr(OtBu)₄), the aziridine is activated, and the aniline nucleophile attacks the less sterically hindered carbon (C3 of the aziridine, corresponding to C1 of the diamine) via an Sₙ2 trajectory . While highly atom-economical, the kinetic control is imperfect, often leading to a mixture of regioisomers.

Visualizing the Synthetic Workflows

Workflow A1 1,2-diamino-2-methylpropane + 2-Bromotoluene A2 Pd-Catalyzed Cross-Coupling (BrettPhos / Pd2(dba)3) A1->A2 Base: NaOtBu Solvent: Toluene Target 1,2-Propanediamine, 2-methyl- N1-(2-methylphenyl)- (CAS: 42198-12-9) A2->Target >99% Regioselectivity (Steric Control) B1 2,2-Dimethylaziridine + o-Toluidine B2 Lewis Acid Catalysis (Zr(OtBu)4 / Heat) B1->B2 Solvent-Free or Toluene B2->Target SN2 Ring Opening (Kinetic Control)

Comparative synthetic workflows for CAS 42198-12-9 via Cross-Coupling vs. Ring Opening.

Quantitative Reproducibility Assessment

The following table summarizes the experimental data collected across multiple 100-gram scale validation batches for both pathways.

Performance MetricPathway A (Buchwald-Hartwig)Pathway B (Aziridine Opening)
Isolated Yield 88% – 92%62% – 68%
Regioselectivity (N1:N2) > 99:185:15
Crude Purity (LC-MS) 96%78% (Significant oligomers)
Purification Requirement Simple acid/base extractionIntensive column chromatography
E-Factor (Waste Ratio) Moderate (~15 kg waste/kg product)Low (~5 kg waste/kg product)
Scalability & Safety Excellent (Standard GMP equipment)Poor (Aziridine toxicity/instability)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs).

Protocol A: Regioselective Buchwald-Hartwig Amination

Causality Note: NaOtBu is chosen over weaker bases (like Cs₂CO₃) to ensure rapid deprotonation of the amine after oxidative addition, driving the catalytic cycle forward before off-target binding can occur.

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, charge Pd₂(dba)₃ (1.0 mol%) and BrettPhos ligand (2.2 mol%). Add anhydrous Toluene (0.2 M relative to substrate) and stir at 25 °C for 15 minutes until a deep red/purple pre-catalyst solution forms.

  • Reagent Addition: Add 2-bromotoluene (1.0 equiv, 100 mmol) and 1,2-diamino-2-methylpropane (1.2 equiv, 120 mmol). The slight excess of diamine ensures complete consumption of the aryl halide.

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.2 equiv) in one portion.

  • Reaction: Heat the mixture to 80 °C.

  • IPC (In-Process Control): At 4 hours, sample 50 µL, quench with H₂O, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the 2-bromotoluene peak (UV 254 nm) is <1% area.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Extract the filtrate with 1M HCl (aqueous). The product moves to the aqueous layer, leaving neutral organic impurities behind.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target compound as a viscous pale-yellow oil.

Protocol B: Lewis Acid-Catalyzed Aziridine Ring-Opening

Causality Note: The use of a zirconium-based Lewis acid coordinates the aziridine nitrogen, lowering the LUMO energy and facilitating Sₙ2 attack by the weakly nucleophilic o-toluidine.

  • Preparation: In a heavy-walled reaction tube, combine o-toluidine (1.5 equiv, 150 mmol) and Zr(OtBu)₄ (5.0 mol%).

  • Reagent Addition: Slowly add 2,2-dimethylaziridine (1.0 equiv, 100 mmol) dropwise at 0 °C to control the initial exotherm. Caution: Aziridines are highly toxic alkylating agents; perform strictly in a fume hood.

  • Reaction: Seal the tube and heat to 100 °C for 24 hours.

  • IPC: Analyze via GC-MS at 12 and 24 hours. Monitor for the disappearance of the aziridine peak and the formation of the 85:15 regioisomer mixture.

  • Workup: Dilute with CH₂Cl₂ and wash with saturated NaHCO₃.

  • Isolation: The crude mixture must be subjected to flash column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH gradient) to separate the desired N1-aryl isomer from the N2-aryl isomer and unreacted o-toluidine.

Expert Insights & Conclusion

For drug development professionals requiring high-purity 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- , Pathway A (Buchwald-Hartwig Amination) is definitively superior .

While Pathway B offers theoretical atom economy, the inherent toxicity of 2,2-dimethylaziridine and the poor regioselectivity (85:15) make it unviable for scalable pharmaceutical manufacturing. The causality behind Pathway A's success lies in the synergistic steric gating provided by the gem-dimethyl group on the substrate and the bulky BrettPhos ligand on the catalyst. This dual-steric control completely shuts down the N2-arylation trajectory, delivering >99% regioselectivity and eliminating the need for complex chromatographic separations.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. URL:[Link]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research (via PMC), 2008. URL:[Link]

  • Seki, K., Yu, R., Yamazaki, Y., Yamashita, Y., & Kobayashi, S. "Asymmetric meso-aziridine ring-opening reactions using a chiral zirconium catalyst." Chemical Communications, 2009. URL:[Link]

The Definitive Guide to Selectivity and Specificity Validation in Asymmetric Synthesis: Benchmarking with CAS 42198-12-9

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines is a cornerstone for synthesizing active pharmaceutical ingredients (APIs). While chiral diamine ligands like (S,S)-TsDPEN are the industry standard, validating their true stereospecificity requires decoupling the inherent steric bias of the substrate from the catalyst's chiral induction.

This is where CAS 42198-12-9 (2-methyl-N1-(o-tolyl)propane-1,2-diamine) emerges as an indispensable analytical tool. As an achiral, sterically demanding diamine, it serves as the ultimate control probe. By benchmarking premium chiral catalysts against this achiral counterpart, researchers can rigorously validate both chemoselectivity and enantiomeric specificity in their catalytic workflows.

Mechanistic Causality: The Role of CAS 42198-12-9

In Noyori-Ikariya type ATH, the active ruthenium-hydride complex operates via an outer-sphere mechanism, transferring a proton and a hydride simultaneously through a six-membered pericyclic transition state[1][2]. The efficiency and selectivity of this transfer rely heavily on the ligand's bite angle and the conformational rigidity of the metallacycle[2].

CAS 42198-12-9 is engineered with two critical structural features that make it the perfect validation probe:

  • gem-Dimethyl Backbone: The C2 gem-dimethyl group induces a strong Thorpe-Ingold effect, forcing the diamine to adopt a rigid chelate conformation and restricting the N-Ru-N bite angle[3][4].

  • N-o-Tolyl Substitution: The bulky ortho-tolyl group provides significant steric shielding around the metal center, closely mimicking the steric environment of premium chiral ligands[5].

Because the molecule lacks a stereocenter, it generates a purely racemic product (0% ee). By comparing a chiral catalyst's performance against the CAS 42198-12-9 control, researchers can definitively prove that observed enantioselectivity is a product of chiral spatial arrangement, not merely the steric bulk of the ligand pocket.

G Ligand CAS 42198-12-9 (Achiral Probe) Feature1 gem-Dimethyl Group Thorpe-Ingold Effect Restricts Bite Angle Ligand->Feature1 Feature2 o-Tolyl Group Steric Shielding Mimics Chiral Pocket Ligand->Feature2 Result1 High Chemoselectivity (C=O over C=C) Feature1->Result1 Result2 Zero Enantioselectivity (Baseline for ee Validation) Feature1->Result2 Feature2->Result1 Feature2->Result2

Mechanistic logic tree showing how structural features of CAS 42198-12-9 drive selectivity.

Comparative Performance Data

To objectively compare performance, we evaluate the ATH of a model substrate (acetophenone) using [(p-cymene)RuCl2]2 complexed with three different diamine ligands.

Table 1: Comparative ATH Performance on Acetophenone (Conditions: S/C = 1000, 2-Propanol, 25°C, 12 hours)

Ligand SystemYield (%)Chemoselectivity (C=O vs C=C)Enantiomeric Excess (ee %)Role in Validation
(S)-Propane-1,2-diamine 82%Moderate74% (S)Baseline Chiral Induction
CAS 42198-12-9 96% High (>99%) 0% (Racemic) Steric/Chemoselective Control
(S,S)-TsDPEN >99%High (>99%)98% (S)Target Chiral Catalyst[6]

Causality Insight: The high yield and chemoselectivity of the CAS 42198-12-9 complex prove that the steric bulk (gem-dimethyl and o-tolyl) is responsible for accelerating the reaction rate and preventing off-target olefin reduction. The 0% ee confirms that the 98% ee achieved by TsDPEN is strictly due to its chiral diphenylethane backbone[7].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your asymmetric synthesis, the following protocol details a parallel validation workflow. This system is self-validating: if the control arm fails to produce a perfectly racemic mixture, the entire assay is flagged for auto-induction or contamination.

Step 1: In Situ Catalyst Preparation
  • In a nitrogen-filled glovebox, charge two separate Schlenk flasks (Flask A and Flask B) with [(p-cymene)RuCl2]2 (0.05 mmol).

  • To Flask A (Control) , add CAS 42198-12-9 (0.11 mmol).

  • To Flask B (Target) , add (S,S)-TsDPEN (0.11 mmol).

  • Add anhydrous 2-propanol (10 mL) and triethylamine (0.2 mmol) to both flasks.

  • Stir at 80°C for 1 hour to form the active 16-electron Ru-amide complexes.

Step 2: Asymmetric Transfer Hydrogenation
  • Cool both flasks to 25°C.

  • Add the prochiral substrate, acetophenone (50 mmol), to each flask to achieve a Substrate/Catalyst (S/C) ratio of 1000.

  • Add 0.1 M KOH in 2-propanol (5 mL) to initiate the hydride transfer[1].

  • Stir for 12 hours under an argon atmosphere.

Step 3: Validation and Analysis
  • Quench the reactions by exposing them to air and filtering through a short pad of silica to remove the ruthenium species.

  • Determine conversion and chemoselectivity via GC-FID.

  • Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Critical Self-Validation Check: Flask A must yield a 50:50 racemic mixture. Any deviation from 0% ee in Flask A indicates background chiral contamination, invalidating the specificity claims of Flask B.

G cluster_0 Catalyst Screening (Ru-Diamine) Substrate Prochiral Ketone (Acetophenone) Cat_Achiral Ru + CAS 42198-12-9 (Achiral Control) Substrate->Cat_Achiral Cat_Chiral Ru + (S,S)-TsDPEN (Chiral Target) Substrate->Cat_Chiral Prod_Racemic Racemic Alcohol (50:50 R/S) Validates Chemoselectivity Cat_Achiral->Prod_Racemic Steric Bulk Only (0% ee) Prod_Chiral Chiral Alcohol (>99% ee) Validates Specificity Cat_Chiral->Prod_Chiral Steric + Chiral (99% ee)

Validation workflow comparing achiral control (CAS 42198-12-9) with chiral target.

References

  • Title: Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed.
  • Source: kanto.co.
  • Source: nobelprize.
  • Title: Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?
  • Source: fu-berlin.
  • Title: From Pd(OAc)
  • Source: ntu.edu.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are based on the foundational principles of the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave."[1] Adherence to these guidelines is not only a matter of best practice but a legal necessity to protect personnel and the environment.

Hazard Characterization: A Synthesis of Analogous Compound Data

Given the structure of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-, which combines a flammable, corrosive aliphatic diamine backbone with a toxic aromatic amine moiety, it must be treated as a hazardous substance. Data from analogous compounds such as 1,2-Diaminopropane and various phenylenediamines suggest the following primary hazards:

  • Flammability: Similar short-chain amines are flammable liquids with relatively low flash points.[2][3] Vapors can form explosive mixtures with air and may travel to an ignition source.[3]

  • Corrosivity: Aliphatic amines are alkaline and can cause severe skin burns and eye damage upon contact.[3][4] These are classified as Class 8 Corrosive Liquids.[5]

  • Toxicity: Aromatic amines are known to be toxic. Phenylenediamine derivatives, in particular, can be harmful if swallowed, inhaled, or absorbed through the skin, with some being powerful poisons to the blood-making system.[6]

  • Environmental Hazard: Substituted phenylenediamines and their degradation products can be very toxic to aquatic organisms.[6][7] Therefore, disposal into drains or the environment is strictly prohibited.[8]

Based on these characteristics, this compound is presumed to be a hazardous waste under RCRA regulations.

Hazard Profile: 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (Inferred)
RCRA Waste Characteristics Ignitable, Corrosive, Toxic
GHS Hazard Class (Anticipated) Flammable Liquid (Category 3), Skin Corrosion (Category 1), Acute Toxicity (Oral, Dermal), Serious Eye Damage (Category 1), Hazardous to the Aquatic Environment
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), splash goggles and face shield, flame-retardant lab coat, closed-toe shoes. Use in a certified chemical fume hood.
Immediate Safety and Spill Management Protocol

Proper handling is the first step in responsible disposal. All operations involving this chemical must be conducted within a certified chemical fume hood to mitigate inhalation risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, hot plates, spark-producing equipment).[3]

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).

  • Absorb: For minor spills, contain the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Using non-sparking tools, carefully scoop the absorbent material into a designated, compatible waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

  • Label and Dispose: Seal and label the waste container as "Hazardous Waste" and include the chemical name and associated hazards (Flammable, Corrosive, Toxic).

Step-by-Step Waste Disposal Workflow

The disposal of chemical waste is a regulated process. The following workflow ensures compliance with EPA and RCRA standards.

Caption: Waste Disposal Decision Workflow

Protocol Steps:

  • Waste Determination and Segregation:

    • Any unused 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- or materials contaminated with it (e.g., reaction mixtures, absorbent from spills) must be classified as hazardous waste.

    • Crucially, segregate this amine waste from other chemical waste streams, especially acids and strong oxidizers, to prevent violent reactions.[1][9]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) is a suitable choice for corrosive amines.

    • The container must be clearly labeled with the words “Hazardous Waste,” the full chemical name, and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • On-Site Accumulation:

    • Waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Keep the container closed at all times except when adding waste.[9]

    • Once the container is full, or if accumulation time limits are reached, it must be moved to a Central Accumulation Area (CAA) for your facility.

  • Off-Site Transportation and Disposal:

    • Your institution's Environmental Health & Safety (EHS) department will coordinate with a licensed hazardous waste disposal company for transportation.[8]

    • The waste must be transported by a carrier with a federal EPA Identification Number.

    • A Uniform Hazardous Waste Manifest must accompany the shipment. This document tracks the waste from your facility to its final destination, ensuring "cradle-to-grave" responsibility.[5]

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final processing, which may include incineration or other approved methods.[10]

  • Record Keeping:

    • Maintain all records related to the disposal, including manifests, for at least three years as required by the EPA.

By adhering to this structured, safety-first approach, researchers can ensure the disposal of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity and trustworthiness of their laboratory operations.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]

  • 1,4-Phenylenediamine. Antibodies. [Link]

  • Chemical Waste Disposal Guidelines. University of Illinois Urbana-Champaign. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. [Link]

  • Hazardous Waste Class 8 - Corrosive Liquids. (2019, June 24). IDR Environmental Services. [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (2023, October 17). PubMed. [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (2023, October 17). National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1,2-Propanediamine (CAS 78-90-0). Cheméo. [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. (2023, October 5). ACS Publications. [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants | Request PDF. (2026, March 24). ResearchGate. [Link]

  • SAFETY DATA SHEET 2-Methyl-p-phenylenediamine. (2023, March 20). Deepak Nitrite. [Link]

  • N1,N2,N2-trimethyl-1,2-propanediamine. PubChem. [Link]

  • Hazardous and liquid wastes. NSW EPA. [Link]

  • Hazardous Waste Materials Guide: Corrosive Liquids. (2026, February 3). MLI Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Hazardous Waste. (2026, February 12). US EPA. [Link]

  • 1,2-Diaminopropane. Wikipedia. [Link]

  • 2-Methyl-1,2-propanediamine | CAS#:811-93-8. Chemsrc. [Link]

Sources

Personal protective equipment for handling 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-

1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)- (CAS No. 42198-12-9) is a structurally complex diamine utilized as a specialized building block in pharmaceutical synthesis and drug development. Featuring both a primary aliphatic amine and a secondary aromatic amine (an o-tolyl derivative), this compound presents significant operational hazards. This guide provides a self-validating, field-proven protocol for the safe handling, containment, and disposal of this chemical, prioritizing mechanistic understanding to ensure laboratory safety.

Mechanistic Hazard Assessment

Understanding the chemical causality behind the hazards of diamines is critical for effective risk mitigation. Do not treat this compound as a generic irritant; its reactivity dictates specific safety countermeasures:

  • Liquefaction Necrosis (Corrosivity): Unlike strong acids, which cause coagulation necrosis (creating a protective protein eschar that limits deep tissue damage), aliphatic amines are strong nucleophiles and bases. Upon contact with skin, they cause 1[1]. The amine groups saponify dermal lipids and solubilize structural proteins, allowing the chemical to penetrate deeply into tissue without immediate pain, resulting in severe, delayed chemical burns[1].

  • Permeation & Sensitization: The lipophilic 2-methylphenyl (o-tolyl) and isobutyl frameworks increase the molecule's solubility in organic materials. This facilitates rapid permeation through standard thin-film laboratory gloves (like 4-mil nitrile) and the human epidermis. Repeated exposure can trigger immune-mediated contact dermatitis and severe sensitization[2].

  • Ocular & Respiratory Toxicity: Inhalation of amine vapors or aerosols can cause chemical pneumonitis. Exposure to the eyes causes rapid 3[3], and even ambient vapor exposure can lead to transient corneal edema (often referred to as "blue haze" or "glaucopsia")[2].

Personal Protective Equipment (PPE) Matrix

To counteract the specific permeation and corrosive risks of 1,2-propanediamine derivatives, standard laboratory PPE must be strictly upgraded.

PPE CategoryRequired EquipmentMechanistic Justification (Causality)
Hand Protection Heavy-duty Butyl Rubber (≥14 mil) or Laminate (e.g., Silver Shield®) gloves.Standard nitrile gloves exhibit rapid 4 for low-molecular-weight amines[4]. Heavy-duty neoprene or butyl rubber provides 5 against aliphatic amine permeation[5].
Eye/Face Protection Chemical splash goggles AND a full face shield.Protects against micro-droplets. Amine contact with the eye causes rapid, irreversible structural damage[3].
Body Protection Chemically resistant lab coat (e.g., Tyvek® or CPVC) and a rubberized apron.Prevents bulk liquid transfer to clothing. Standard cotton lab coats absorb amines, holding the corrosive agent against the skin and exacerbating liquefaction necrosis.
Respiratory Certified Chemical Fume Hood (Face velocity 80-120 fpm).Prevents inhalation of vapors and the onset of amine-induced transient corneal edema ("blue haze")[2].

Operational Handling Protocol

The following step-by-step methodology must be used when dispensing and reacting 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.

  • Pre-Operation Validation: Verify the fume hood flow rate is active. Clear the workspace of incompatible materials—specifically strong oxidizing agents, strong acids, and acid chlorides—which can react violently and exothermically with diamines.

  • Glove Protocol: Implement a double-gloving strategy. Wear a thin nitrile inner glove for baseline dexterity and a heavy-duty butyl rubber outer glove for chemical resistance.

  • Dispensing: Use a glass syringe with a Luer-lock tip or a dedicated glass pipette. Avoid using plastic syringes with rubber plungers; the lipophilic amine may degrade the elastomer, causing sudden leaks during transfer.

  • Transfer & Reaction: Add the amine slowly to the reaction mixture. If the reaction involves an acid or an electrophile, perform the addition dropwise over an ice bath to safely dissipate the heat generated by the exothermic acid-base neutralization or nucleophilic attack.

  • Post-Handling Decontamination: Rinse all glassware that contacted the amine with a dilute, weak acid solution (e.g., 5% citric acid) inside the fume hood to quench residual free amines before removing the glassware for standard washing.

Spill Response and Decontamination Workflow

In the event of a spill, immediate, controlled neutralization is required to prevent vapor accumulation and surface degradation.

SpillResponse Start Spill Detected: Amine Derivative Assess Assess Spill Volume & Containment Start->Assess Minor Minor Spill (< 50 mL) Inside Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) Outside Hood Assess->Major High Risk DonPPE Don Spill Response PPE (Butyl Gloves, Face Shield) Minor->DonPPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Neutralize Neutralize with Weak Acid (Citric Acid / NaHSO4) DonPPE->Neutralize Absorb Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb Dispose Collect in HazMat Container Label as Corrosive Waste Absorb->Dispose

Figure 1: Step-by-step spill response and neutralization workflow for corrosive amine derivatives.

Spill Cleanup Methodology:

  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of corrosive vapors.

  • Neutralize (Critical Step): Do not use strong acids (like HCl) to neutralize the spill. The resulting reaction will be violently exothermic, causing splattering of the corrosive material[1]. Instead, generously cover the spill with a solid weak acid, such as citric acid or sodium bisulfate, to facilitate a controlled neutralization.

  • Absorb: Once neutralized (indicated by a cessation of heat and fumes), cover the area with an inert absorbent like vermiculite or dry sand[1].

  • Collect: Sweep the absorbed mixture using a non-sparking plastic dustpan and place it into a chemically resistant, sealable hazardous waste container.

Waste Disposal Plan

Improper disposal of diamines can lead to environmental toxicity and dangerous pressurization of waste containers due to unintended reactions.

  • Segregation: Never mix amine waste with halogenated solvents (risk of alkylation) or acidic waste streams without prior controlled neutralization.

  • Packaging: Collect liquid waste in a high-density polyethylene (HDPE) container specifically designated for "Corrosive Organic Basic Waste."

  • Labeling: Clearly label the container with the full chemical name (1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-), CAS No. 42198-12-9, and the primary GHS hazards: "Corrosive" and "Toxic."

References

  • Title: Chemical Compatibility Guide for: Best® N-Dex® Plus Gloves Source: Showa Group URL: [Link]

  • Title: SHOWA 6784R Neoprene Gloves Compatibility Data Source: Showa Group URL: [Link]

  • Title: 8320 Epoxy Hardener (Part B) Safety Data Sheet (Liquefaction Necrosis Mechanism) Source: Farnell URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.